(+)-Lysergic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,10,14,17H,6,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGRKAFMISFKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016848 | |
| Record name | (5Xi)-6-Methyl-9,10-didehydroergoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855612-60-1, 82-58-6 | |
| Record name | (5Xi)-6-Methyl-9,10-didehydroergoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lysergic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Enduring Significance of (+)-Lysergic Acid: A Technical Guide
Introduction
(+)-Lysergic acid, a chiral tetracyclic ergoline (B1233604) alkaloid, stands as a pivotal molecule in the history of neuroscience and pharmacology. Its discovery and the subsequent synthesis of its diethylamide derivative, lysergic acid diethylamide (LSD), unlocked new frontiers in the understanding of neurotransmission and consciousness. This technical guide provides an in-depth exploration of the discovery, historical significance, and key experimental methodologies associated with this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Milestones
The journey of this compound is intrinsically linked to the study of ergot alkaloids, compounds produced by the fungus Claviceps purpurea, which grows on rye and other grains.
Isolation from Ergot Alkaloids: The initial isolation and characterization of ergot alkaloids began in the early 20th century. In 1918, Arthur Stoll at Sandoz Laboratories developed a method for the efficient separation and purification of ergotamine from fermented rye.[1] Subsequently, through hydrolysis of various ergot alkaloids, the common structural nucleus, lysergic acid, was identified.[2]
First Synthesis of LSD: In 1938, Swiss chemist Dr. Albert Hofmann, also at Sandoz in Basel, Switzerland, first synthesized lysergic acid diethylamide (LSD-25) as the 25th derivative in a series of lysergic acid amides.[3][4][5] His goal was to create a respiratory and circulatory stimulant (an analeptic).[4] However, initial pharmacological testing of LSD-25 did not reveal any properties of interest, and the compound was set aside.[5]
The Accidental Discovery of Psychoactive Effects: Five years later, on April 16, 1943, while re-synthesizing LSD-25, Dr. Hofmann accidentally absorbed a small amount of the substance, likely through his fingertips.[6][7] He experienced remarkable restlessness and dizziness, followed by a dream-like state with an "uninterrupted stream of fantastic pictures, extraordinary shapes with intense, kaleidoscopic play of colors."[7]
"Bicycle Day": The First Intentional Ingestion: To confirm that LSD-25 was the cause of his experience, on April 19, 1943, Hofmann intentionally ingested what he considered a very small dose: 0.25 milligrams (250 micrograms).[5][6] This resulted in a much more intense and overwhelming experience. His bicycle ride home from the laboratory that day, accompanied by his assistant, has become famously known as "Bicycle Day" and marks the first recorded LSD trip.[8]
Scientific Exploration and Controversy: Following the discovery of its profound psychoactive effects, LSD was introduced to the medical community by Sandoz as "Delysid" for use in psychiatric research.[9] It was explored as a tool to induce a "model psychosis" to better understand mental illness and as an adjunct to psychotherapy.[9][10] The structural similarity of LSD to serotonin (B10506), a neurotransmitter discovered in the brain in 1953, spurred significant research into the neurochemistry of the brain.[10][11] However, widespread recreational use in the 1960s led to its classification as a Schedule I controlled substance in the United States in 1970, effectively halting clinical research for several decades.[10] In recent years, there has been a resurgence of scientific interest in the therapeutic potential of LSD and other psychedelics for treating conditions such as depression, anxiety, and addiction.[10][11]
Quantitative Pharmacological Data
The potent effects of LSD are underpinned by its interactions with various neurotransmitter receptors, particularly within the serotonin system.
Receptor Binding Affinities
LSD exhibits high affinity for a range of serotonin (5-HT) and dopamine (B1211576) (D) receptors. The dissociation constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) |
| Serotonin Receptors | |
| 5-HT₁ₐ | 1.1[12] |
| 5-HT₂ₐ | 2.9[12] |
| 5-HT₂₋ | 4.9[12] |
| 5-HT₂C | 23[12] |
| 5-HT₅ₐ | 9 (in cloned rat tissues)[12] |
| 5-HT₆ | 2.3[12] |
| Dopamine Receptors | |
| D₁ | High Affinity (qualitative)[9] |
| D₂ | High Affinity (qualitative)[9] |
Table 1: Binding affinities (Kᵢ) of LSD for various human receptors. Data compiled from publicly available databases.
Pharmacokinetics of Oral LSD in Humans
Understanding the pharmacokinetic profile of LSD is crucial for interpreting its effects in clinical and research settings. The following table summarizes key pharmacokinetic parameters from studies in healthy volunteers.
| Dose (µg) | Cₘₐₓ (ng/mL) | tₘₐₓ (hours) | t₁/₂ (hours) | AUC₀-∞ (ng·h/mL) |
| 100 | 1.3 | 1.4 | 2.6 | 8.1 |
| 200 | 3.1 | 1.5 | 3.6 | 13 |
Table 2: Pharmacokinetic parameters of oral LSD in healthy human subjects. Cₘₐₓ: Maximum plasma concentration; tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Elimination half-life; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity. Data adapted from Dolder et al., 2017.[1][6][9][13][14]
Potency and Efficacy
The potency of a drug is often expressed as its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).
| Assay | Parameter | Value |
| Subjective "Good Drug Effect" | EC₅₀ | ~0.67 ng/mL |
| Subjective "Bad Drug Effect" | EC₅₀ | ~2.5 ng/mL |
| 5-HT₂ₐ Receptor Activation (Calcium Flux) | EC₅₀ (5-HT) | 1.40 x 10⁻⁸ M |
Table 3: Potency and efficacy measures for LSD and serotonin. EC₅₀ values for subjective effects are from pharmacokinetic-pharmacodynamic modeling in humans.[6] The EC₅₀ for 5-HT at the 5-HT₂ₐ receptor is provided for comparison.[10]
Experimental Protocols
This section outlines the methodologies for key experiments related to this compound and its derivatives.
Isolation of Lysergic Acid from Ergot Alkaloids
The traditional method for obtaining lysergic acid involves the hydrolysis of ergot alkaloids.
Principle: Peptide-type ergot alkaloids (e.g., ergotamine, ergotoxine) are hydrolyzed under alkaline conditions to yield this compound and the corresponding peptide or amino acid moieties.
Protocol:
-
Hydrolysis: A mixture of crude ergot alkaloids is refluxed with a solution of potassium hydroxide (B78521) in a suitable solvent (e.g., aqueous ethanol) under an inert atmosphere.[15][16] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Extraction: After completion of the hydrolysis, the reaction mixture is cooled and acidified. The precipitated lysergic acid is then extracted with an organic solvent such as diethyl ether.[15]
-
Purification: The crude lysergic acid is purified by recrystallization from a suitable solvent system. Chromatographic methods, such as column chromatography on silica (B1680970) gel or a porous gel, can also be employed for further purification.[15][16]
Total Synthesis of (±)-Lysergic Acid (Woodward Synthesis)
The first total synthesis of lysergic acid was a landmark achievement in organic chemistry, accomplished by R.B. Woodward and his team in 1954.
Key Stages:
-
Construction of the Tricyclic Ketone (Uhle's Ketone): The synthesis begins with the construction of a key tricyclic intermediate, often referred to as Uhle's ketone or a derivative thereof.[17][18]
-
Introduction of the D-Ring Nitrogen: The nitrogen atom of the D-ring is introduced via a multi-step sequence.
-
D-Ring Cyclization: An intramolecular aldol (B89426) condensation reaction is employed to form the six-membered D-ring, completing the tetracyclic ergoline skeleton.[18]
-
Functional Group Manipulations: Subsequent steps involve the conversion of functional groups to install the carboxylic acid at C-8 and the N-methyl group at N-6.
-
Aromatization of the Indole (B1671886) Ring: The final step involves the dehydrogenation of the dihydroindole moiety to regenerate the aromatic indole ring system, yielding (±)-lysergic acid.[18]
Radioligand Binding Assay for the 5-HT₂ₐ Receptor
This assay is used to determine the affinity of a compound for the 5-HT₂ₐ receptor.
Principle: A radiolabeled ligand with known high affinity for the 5-HT₂ₐ receptor (e.g., [³H]ketanserin) is incubated with a source of the receptor (e.g., cell membranes from cells expressing the receptor).[19][20] The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT₂ₐ receptor or from brain tissue rich in these receptors (e.g., rat frontal cortex) are prepared by homogenization and centrifugation.[19][20]
-
Incubation: The membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.[19]
-
Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.[19]
-
Data Analysis: The data are analyzed to determine the IC₅₀ and subsequently the Kᵢ value.
Functional Assay: Calcium Flux Assay for 5-HT₂ₐ Receptor Activation
This assay measures the functional activity of a compound at the 5-HT₂ₐ receptor.
Principle: The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 signaling pathway.[19] This leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT₂ₐ receptor are cultured and plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.[10]
-
Data Analysis: The data are used to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ (maximum effect) values can be determined.
Signaling Pathways and Experimental Workflows
The psychoactive effects of LSD are primarily mediated by its action on the serotonin 5-HT₂ₐ receptor, which triggers a cascade of intracellular signaling events.
5-HT₂ₐ Receptor Signaling
dot
Caption: 5-HT₂ₐ Receptor Signaling Pathways Activated by LSD.
Experimental Workflow: From Ergot to Lysergic Acid
dot
Caption: Workflow for the Isolation of this compound from Ergot.
Logical Relationship: Discovery and Impact of LSD
dot
Caption: Logical Flow of the Discovery and Impact of LSD.
Conclusion
The discovery of this compound and the profound effects of its diethylamide derivative have had a lasting and complex impact on science and society. From its origins in the study of ergot alkaloids to its central role in the psychedelic revolution and its recent re-emergence as a potential therapeutic agent, the story of lysergic acid is a testament to the serendipitous nature of scientific discovery and the intricate relationship between chemistry, the brain, and consciousness. For researchers and drug development professionals, the rich history and complex pharmacology of this compound and its derivatives continue to offer valuable insights into the workings of the central nervous system and provide a foundation for the development of novel therapeutics.
References
- 1. d-nb.info [d-nb.info]
- 2. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Albert Hofmann - Wikipedia [en.wikipedia.org]
- 5. Hofmann Synthesizes the Potent Psychedelic Drug LSD-25 | Research Starters | EBSCO Research [ebsco.com]
- 6. Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Pharmacokinetics and subjective effects of a novel oral LSD formulation in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects. [sonar.ch]
- 14. researchgate.net [researchgate.net]
- 15. DE2610859A1 - Lysergic acids from ergot alkaloids - by hydrolysis and chromatography - Google Patents [patents.google.com]
- 16. DE2610859C3 - Process for the production of d-lysergic acid - Google Patents [patents.google.com]
- 17. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
- 19. benchchem.com [benchchem.com]
- 20. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical formula and molar mass of (+)-Lysergic acid
An In-depth Technical Guide to (+)-Lysergic Acid
This guide provides a comprehensive overview of this compound, a precursor to a wide range of ergoline (B1233604) alkaloids. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and biological signaling pathways.
Chemical and Physical Properties
This compound, also known as D-lysergic acid, is a chiral compound produced by the ergot fungus and found in the seeds of various plants. It serves as a key precursor for the synthesis of numerous pharmaceuticals and psychedelic drugs, most notably lysergic acid diethylamide (LSD).
| Property | Value |
| Chemical Formula | C₁₆H₁₆N₂O₂ |
| Molar Mass | 268.316 g·mol⁻¹[1] |
| Melting Point | 238 to 240 °C (460 to 464 °F; 511 to 513 K)[1] |
| Acidity (pKa) | pKa₁ = 3.30, pKa₂ = 7.80[1] |
| Legal Status | Table I precursor under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances[1] |
Experimental Protocols
Synthesis of (±)-Lysergic Acid
A concise, six-step synthesis of (±)-lysergic acid from commercially available materials has been developed, offering a practical route to this complex alkaloid. The general methodology involves the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative.[2][3][4]
Key Stages of Synthesis:
-
Coupling Reaction: A halopyridine and a 4-haloindole derivative are coupled as the initial step.
-
Dearomatization: Strategic dearomatization of the heteroaromatic starting materials serves as a key functionalization step.
-
Cyclization: The final tetracyclic core of lysergic acid is constructed through a cyclization reaction.
-
Hydrolysis: The final step involves the hydrolysis of an ester intermediate to yield lysergic acid.
This approach has been demonstrated to produce (±)-lysergic acid in a 12% overall yield.[2] For detailed experimental procedures, including reagent quantities and reaction conditions, consulting the primary literature from research groups such as Knight et al. is recommended.[2][3]
Analytical Methods
The analysis of lysergic acid and its derivatives is crucial for both pharmaceutical quality control and forensic applications. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the preferred methods for quantification and identification.
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Samples, such as blotter papers containing LSD, are typically extracted with a methanol:water (1:1) mixture in an ultrasonic bath.[5] For other matrices, an acid-base extraction may be employed.
-
Chromatographic Conditions: A common mobile phase for the analysis of LSD is a mixture of acetonitrile (B52724) and a buffer solution.
-
Detection: Diode Array Detection (DAD) at a wavelength of 310 nm and Electrochemical Detection (ECD) are effective for quantifying LSD.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
These methods are considered the gold standard for the confirmation of lysergic acid derivatives due to their high sensitivity and specificity.[7]
-
LC-MS/MS is often preferred as it avoids the potential for thermal degradation of the analyte that can occur in GC-MS and does not typically require a derivatization step.[8]
-
These techniques allow for the identification and quantification of lysergic acid and its metabolites, such as 2-oxo-3-hydroxy-LSD (O-H-LSD), in biological samples.[8]
Signaling Pathways
The psychoactive effects of lysergic acid derivatives, particularly LSD, are primarily mediated through their interaction with the serotonin (B10506) receptor system.
Caption: Signaling cascade initiated by lysergic acid derivatives.
The primary molecular target for the hallucinogenic effects of compounds like LSD is the serotonin 5-HT2A receptor, where it acts as a partial agonist.[9][10] Activation of the 5-HT2A receptor is thought to mediate the profound changes in perception and mood associated with these substances. Additionally, evidence suggests that lysergic acid derivatives can activate TrkB signaling pathways, which are involved in neuroplasticity.[11] The downstream effects of receptor activation can involve the MAPK pathway, leading to changes in gene expression and ultimately contributing to increased neuronal plasticity.[12]
References
- 1. Lysergic acid - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Six-Step Synthesis of (±)-Lysergic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 5. scielo.br [scielo.br]
- 6. oatext.com [oatext.com]
- 7. 8+ Ways to Drug Test for Acid: Detection Guide [jitsi.cmu.edu.jm]
- 8. mdpi.com [mdpi.com]
- 9. Lysergic acid diethylamide induces increased signalling entropy in rats’ prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psychedelic LSD activates neurotrophic signal but fails to stimulate neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. homework.study.com [homework.study.com]
An In-depth Technical Guide to the Mechanism of Action of (+)-Lysergic Acid at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Lysergic acid diethylamide (LSD) is a potent psychoactive compound that exerts its effects primarily through its interaction with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor family.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of LSD at various serotonin receptor subtypes, with a focus on its binding kinetics, functional activity, and downstream signaling pathways. Detailed experimental protocols for key assays used to characterize these interactions are provided, along with visual representations of signaling cascades and experimental workflows to facilitate understanding.
Introduction
LSD is a classic psychedelic that has garnered renewed interest for its potential therapeutic applications.[3][4] Its complex pharmacology is characterized by high-affinity binding to multiple serotonin receptor subtypes, as well as interactions with dopamine (B1211576) and adrenergic receptors.[5][6] The primary psychedelic effects of LSD are mediated by its agonist activity at the 5-HT2A receptor.[1][3][4] However, its interactions with other 5-HT receptors, such as 5-HT1A, 5-HT2B, and 5-HT6, contribute to its overall pharmacological profile.[7][8][9] This guide delves into the molecular intricacies of LSD's action at these receptors.
Binding Affinity and Functional Activity of this compound at Serotonin Receptors
LSD exhibits a broad binding profile across the serotonin receptor family, generally displaying high affinity.[7] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.[7]
The functional activity of LSD is complex; it acts as a partial agonist at several key serotonin receptors.[9] This means it binds to and activates the receptor, but elicits a response that is weaker than that of the endogenous full agonist, serotonin. This functional potency is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
Table 1: Binding Affinities (Ki) of this compound for Human Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| 5-HT1A | 1.1[7] |
| 5-HT2A | 2.9[7] |
| 5-HT2B | 4.9[7] |
| 5-HT2C | 23[7] |
| 5-HT5A | 9 (in cloned rat tissues)[7] |
| 5-HT6 | 2.3[7] |
Structural Basis of Interaction and Signaling Pathways
Structural studies, particularly the crystal structure of LSD bound to the human 5-HT2B receptor, have provided significant insights into its mechanism of action.[5] A key finding is the presence of a "lid" formed by the extracellular loop 2 (EL2) of the receptor, which covers the binding pocket after LSD has entered.[3][5] This "lid" is thought to be responsible for the exceptionally slow dissociation rate of LSD from the 5-HT2A and 5-HT2B receptors, contributing to its long-lasting effects.[5][10]
LSD's interaction with serotonin receptors triggers a cascade of intracellular signaling events. The specific pathways activated depend on the receptor subtype and can be biased towards certain signaling effectors.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[1][11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
LSD also demonstrates biased agonism at the 5-HT2A receptor, preferentially activating the β-arrestin pathway to a stronger degree than serotonin.[3] Additionally, some studies suggest that LSD shows a preference for the phospholipase A2 (PLA2)-arachidonic acid (AA) pathway over the PLC-IP pathway.[1]
Figure 1: Simplified Gq signaling pathway of the 5-HT2A receptor activated by LSD.
Figure 2: β-Arrestin recruitment and signaling pathway following 5-HT2A receptor activation.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a GPCR that couples to inhibitory Gi/o proteins.[12][13] Upon activation by an agonist like LSD, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[12] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.
Figure 3: Simplified Gi signaling pathway of the 5-HT1A receptor activated by LSD.
Experimental Protocols
The characterization of LSD's interaction with serotonin receptors relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.[14] These assays involve competing a radiolabeled ligand with an unlabeled test compound (e.g., LSD) for binding to the receptor.
Figure 4: General experimental workflow for a radioligand binding assay.
Protocol:
-
Receptor Preparation:
-
Prepare cell membranes from a cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells) or from brain tissue.[15][16]
-
Homogenize the cells or tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (LSD).[1]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.[17]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[18]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]
-
cAMP Functional Assay
cAMP functional assays are used to determine the effect of a ligand on the activity of adenylyl cyclase, which is modulated by Gi/o- and Gs-coupled receptors.[12][19] For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[12][13]
Figure 5: General experimental workflow for a cAMP functional assay.
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[12]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[20]
-
-
Data Analysis:
β-Arrestin Recruitment Assay
β-arrestin recruitment assays measure the ability of a ligand to promote the interaction between an activated GPCR and β-arrestin proteins.[21] These assays are crucial for identifying biased agonism.
Figure 6: General experimental workflow for a β-arrestin recruitment assay.
Protocol:
-
Cell Line and Reagents:
-
Assay Procedure:
-
Plate the cells in a microplate and allow them to attach.
-
Add serial dilutions of the test compound (LSD) to the wells.
-
-
Incubation:
-
Incubate the plate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents, which include a substrate for the complemented enzyme.
-
The recruitment of β-arrestin-EA to the activated GPCR-PK forces the complementation of the enzyme fragments, resulting in a functional enzyme that hydrolyzes the substrate to produce a chemiluminescent or fluorescent signal.[11]
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The mechanism of action of this compound at serotonin receptors is multifaceted, involving high-affinity binding to multiple receptor subtypes, partial agonism, and biased signaling. Its unique interaction with the 5-HT2A receptor, characterized by slow dissociation kinetics and a preference for certain signaling pathways, is central to its profound psychoactive effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of LSD and other serotonergic compounds, which is essential for advancing our understanding of their therapeutic potential and for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]
- 4. A Receptor on Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heffter.org [heffter.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. LSD's rapid antidepressant effects are modulated by 5-HT2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stereospecific binding of D-lysergic acid diethylamide (LSD) to brain membranes: relationship to serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. benchchem.com [benchchem.com]
- 21. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Technical Guide to the Natural Sources and Isolation of (+)-Lysergic Acid from Claviceps purpurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Lysergic acid, a tetracyclic ergoline (B1233604) alkaloid, is a pivotal precursor in the synthesis of numerous pharmaceuticals. Its primary natural source is the ergot fungus, Claviceps purpurea, which parasitizes rye and other cereals, forming sclerotia rich in a variety of ergot alkaloids. The isolation of this compound from these natural sources is a critical process for the pharmaceutical industry. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway in Claviceps purpurea, and detailed methodologies for its extraction, purification, and quantification. The presented experimental protocols are based on established scientific literature and patents, offering a comprehensive resource for researchers and professionals in drug development. Quantitative data on yields and purity are summarized in structured tables for clear comparison, and key experimental workflows and biosynthetic pathways are visualized using diagrams.
Natural Sources and Biosynthesis of this compound
Claviceps purpurea as a Natural Source
Claviceps purpurea is a fungus belonging to the Ascomycota phylum that infects the ovaries of various grasses, most notably rye (Secale cereale). The fungus replaces the grain with a dark, hardened mycelial mass known as a sclerotium, or ergot. These sclerotia contain a complex mixture of biologically active indole (B1671886) alkaloids, collectively known as ergot alkaloids. The total alkaloid content in ergot sclerotia can range from 0.15% to 0.5% of their dry weight.[1]
The ergot alkaloids are broadly classified into two main groups: the clavine alkaloids and the lysergic acid derivatives. This compound is the central molecular scaffold for the pharmacologically significant lysergic acid amides and peptide alkaloids (ergopeptines). While not the most abundant alkaloid in raw sclerotia, it is a key intermediate that can be obtained through the hydrolysis of more complex ergot alkaloids like ergotamine and ergotoxine.[2][3]
Biosynthesis of this compound in Claviceps purpurea
The biosynthesis of this compound in Claviceps purpurea is a complex enzymatic process that originates from the primary metabolites L-tryptophan and dimethylallyl pyrophosphate (DMAPP). The pathway involves a series of enzymatic reactions, including prenylation, N-methylation, and a sequence of oxidations and rearrangements to form the tetracyclic ergoline ring system. The key intermediate, chanoclavine-I, undergoes further transformations to yield agroclavine (B1664434) and then elymoclavine. The final steps to lysergic acid are catalyzed by cytochrome P450 monooxygenases.[4]
Below is a diagram illustrating the biosynthetic pathway of this compound in Claviceps purpurea.
Caption: Biosynthetic pathway of this compound in Claviceps purpurea.
Isolation of this compound
The isolation of this compound from Claviceps purpurea can be approached in two primary ways: direct extraction from the sclerotia or, more commonly, by hydrolysis of the more abundant peptide ergot alkaloids present in the crude extract.
Extraction of Ergot Alkaloids from Sclerotia
The initial step involves the extraction of the total alkaloid content from the ground sclerotia. Various organic solvents and solvent systems have been employed for this purpose, with the choice of solvent influencing the efficiency and selectivity of the extraction.
Table 1: Comparison of Solvent Systems for Ergot Alkaloid Extraction
| Solvent System | Recovery Rate (Total Ergot Alkaloids) | Reference |
| Acetonitrile (B52724) / Ammonium (B1175870) Carbonate buffer (84:16, v/v) | 90-120% | [5] |
| Ethyl acetate (B1210297) / Methanol / 28% Aqueous Ammonia (75:5:7, v/v) | High recoveries | [6] |
| Dichloromethane / Ethyl acetate / Methanol / 28% Aqueous Ammonia (50:25:5:1, v/v) | High recoveries | [6] |
| Methanol / 0.013 M Aqueous Phosphoric Acid (7:3, v/v) | Lower than acetonitrile-based systems | [5] |
| Chloroform-Methanol-Ammonia | More stable for certain alkaloids | [5] |
| 2-Propanol / Lactic Acid | More stable for certain alkaloids | [5] |
Experimental Protocol: General Extraction of Ergot Alkaloids
-
Grinding: Dry sclerotia of Claviceps purpurea are finely ground to increase the surface area for solvent penetration.
-
Extraction: The powdered sclerotia are suspended in a suitable solvent system (e.g., acetonitrile/ammonium carbonate buffer) at a specific ratio (e.g., 1:10 w/v).
-
Agitation: The suspension is agitated for a defined period (e.g., 30-90 minutes) at room temperature to facilitate the dissolution of the alkaloids.[5]
-
Filtration: The mixture is filtered to separate the solid plant material from the liquid extract containing the alkaloids.
-
Concentration: The filtrate is concentrated under reduced pressure to yield a crude alkaloid extract.
Hydrolysis of Ergot Alkaloids to this compound
A common industrial practice is to hydrolyze the mixture of ergot peptide alkaloids to yield this compound. This is typically achieved through alkaline hydrolysis.
Table 2: Yield of this compound from Hydrolysis of Ergot Alkaloids
| Hydrolysis Method | Yield of this compound | Reference |
| Alkaline Hydrolysis (KOH) | 70-85% | [7][8] |
| Alkaline Hydrolysis with Sodium Dithionite (B78146) | 81-86.5% | [7] |
| Enzymatic Hydrolysis (Claviceps purpurea enzymes) | >90% | [9] |
Experimental Protocol: Alkaline Hydrolysis of Ergot Alkaloids [7][8]
-
Reaction Setup: A mixture of crude ergot alkaloids is dissolved in a 7 M potassium hydroxide (B78521) solution containing sodium dithionite in an inert atmosphere.
-
Heating: The mixture is heated to 98°C and stirred for 30-60 minutes in the dark.
-
Cooling and Concentration: The hydrolysate is cooled, and the volume is reduced by half under vacuum. The mixture is then refrigerated overnight.
-
Isolation of Lysergates: The precipitated resin containing potassium lysergate is collected.
-
Acidification: The resin is dissolved in water, and the pH is adjusted to precipitate this compound.
Purification of this compound
The crude this compound obtained after extraction and/or hydrolysis requires further purification to remove impurities and other ergot alkaloids. Column chromatography is a widely used technique for this purpose.
Table 3: Purification of this compound using Column Chromatography
| Chromatographic Method | Stationary Phase | Eluent | Yield | Purity | Reference |
| Gel Permeation Chromatography | Sephadex Gel G-10 | Water | 81% | 95% | [7] |
| Column Chromatography | Controlled Pore Glass | - | Highly effective | - | [10] |
| Column Chromatography | Silica Gel | - | Effective for isomer separation | - | [10] |
Experimental Protocol: Purification of this compound by Gel Permeation Chromatography [7]
-
Column Preparation: A chromatography column is packed with Sephadex Gel G-10 and equilibrated with water.
-
Sample Loading: The crude lysergic acid is dissolved in a minimal amount of 2% aqueous ammonium hydroxide and applied to the column.
-
Elution: The column is eluted with water.
-
Fraction Collection: The fluorescent fractions containing lysergic acid are collected.
-
Crystallization: The collected eluate is decolorized with activated charcoal, acidified with a saturated sodium bisulfite solution, and allowed to crystallize in a refrigerator.
-
Isolation: The crystalline d-lysergic acid is collected by filtration and dried.
Below is a diagram illustrating the general workflow for the isolation and purification of this compound.
Caption: General workflow for the isolation of this compound.
Analytical Methods for Quantification
Accurate quantification of this compound is crucial for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
Table 4: HPLC Methods for the Analysis of Lysergic Acid
| HPLC Method | Column | Mobile Phase | Detection | Reference |
| HPLC-FLD | Phenyl-hexyl | Gradient of 0.02% aqueous ammonium bicarbonate and acetonitrile | Fluorescence | [2] |
| HPLC | C18 reversed-phase | Water with 0.1% (NH₄)₂CO₃ and 75% acetonitrile | UV (254 nm) | [11][12] |
Experimental Protocol: HPLC Analysis of this compound [11][12]
-
Sample Preparation: A known amount of the sample is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Chromatographic System: An HPLC system equipped with a C18 reversed-phase column is used.
-
Mobile Phase: A gradient elution is performed using a mixture of water with 0.1% ammonium carbonate (Solvent A) and 75% acetonitrile (Solvent B).
-
Detection: The eluting compounds are monitored using a UV detector at 254 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area with that of a standard of known concentration.
Conclusion
The isolation of this compound from Claviceps purpurea is a well-established process that is fundamental to the production of a range of important pharmaceuticals. This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and detailed methodologies for the extraction, purification, and analysis of this key ergoline alkaloid. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field, facilitating the development and optimization of efficient and scalable isolation strategies. Further research into the genetic engineering of Claviceps strains and the development of more selective and sustainable extraction and purification technologies will continue to advance this important area of natural product chemistry.
References
- 1. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid | CoLab [colab.ws]
- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DE2610859A1 - Lysergic acids from ergot alkaloids - by hydrolysis and chromatography - Google Patents [patents.google.com]
- 8. DE2610859C3 - Process for the production of d-lysergic acid - Google Patents [patents.google.com]
- 9. US3201326A - Process for preparing lysergic acid - Google Patents [patents.google.com]
- 10. [Lysergic acids. II. Isolation and separation of lysergic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Construction of an efficient Claviceps paspali cell factory for lysergic acid production [frontiersin.org]
- 12. Construction of an efficient Claviceps paspali cell factory for lysergic acid production - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mind: Early Explorations into the Psychological Effects of Lysergic Acid Amides
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The mid-20th century marked a pivotal era in the exploration of consciousness, largely driven by the discovery and initial investigation of lysergic acid amides. These potent psychoactive compounds, most notably lysergic acid diethylamide (LSD) and the naturally occurring lysergic acid amide (LSA or ergine), opened new and controversial avenues for understanding the human mind. This technical guide provides an in-depth analysis of the seminal early research into the psychological effects of these substances, focusing on the period from the 1940s to the early 1960s. It is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of the initial methodologies, quantitative findings, and theoretical frameworks that shaped the course of psychedelic science.
Core Compounds and Early Discoveries
Lysergic acid amides are a class of chemical compounds derived from ergot alkaloids.[1] The two most prominent members in early psychological research were:
-
Lysergic Acid Diethylamide (LSD): First synthesized in 1938 by Swiss chemist Albert Hofmann at Sandoz Laboratories, its profound psychological effects were accidentally discovered by him in 1943.[2]
-
Lysergic Acid Amide (LSA or Ergine): A naturally occurring alkaloid found in the seeds of various species of morning glory (Rivea corymbosa, Ipomoea violacea) and Hawaiian baby woodrose (Argyreia nervosa).[1][3] Its psychoactive properties were investigated by Hofmann and others, revealing effects with some similarities to LSD, though generally considered to be less potent and more sedative in nature.[4]
Quantitative Data from Early Clinical Investigations
Table 1: Early Studies on Lysergic Acid Diethylamide (LSD)
| Study (Year) | Investigator(s) | Subjects | Dosage Range (µg) | Route of Administration | Key Reported Psychological Effects | Noteworthy Observations |
| Stoll (1947) | Werner A. Stoll | 16 healthy individuals, 6 schizophrenic patients | 20-130 | Oral | Euphoria, altered sensory perception (visual patterns), feelings of unreality, thought disturbances. | Schizophrenic patients appeared to have a higher tolerance to the psychological effects.[5] |
| Busch & Johnson (1950) | Anthony K. Busch & Warren C. Johnson | Psychotic patients | Not specified in abstract | Oral | Facilitation of recall of repressed memories and emotional release. | Proposed as an aid in psychotherapy.[6][7] |
| Sandison (1954) | Ronald A. Sandison | Patients with neuroses | 25-100 | Not specified in abstract | Release of unconscious material, re-experiencing of past events, altered body image. | Used within a psychotherapeutic framework.[8][9] |
| Rinkel et al. (1955) | Max Rinkel, Robert W. Hyde, Harry C. Solomon | Healthy volunteers | 1 µg/kg | Oral | Anxiety, perceptual distortions, feelings of depersonalization and derealization. | Investigated as a tool to induce "model psychoses."[2] |
| Isbell (1959) | Harris Isbell | Former morphine addicts | 1-2 µg/kg | Oral | Similar to psilocybin: euphoria, visual hallucinations, altered body image, anxiety. | Compared the subjective effects of LSD and psilocybin.[10] |
Table 2: Early Studies on Lysergic Acid Amide (LSA/Ergine)
| Study (Year) | Investigator(s) | Subjects | Dosage Range (mg) | Route of Administration | Key Reported Psychological Effects | Noteworthy Observations |
| Hofmann (1963) | Albert Hofmann | Self-experimentation | 2 | Intramuscular | Tired, dreamy state; inability to maintain clear thoughts; alterations in perception of objects and colors. | Effects were observed with the indole (B1671886) fraction extracted from Rivea corymbosa seeds.[11] |
Experimental Protocols of Key Early Studies
The following are detailed methodologies from seminal early research, reconstructed from available literature.
Werner A. Stoll's 1947 LSD Investigation
-
Objective: To systematically investigate the psychological effects of lysergic acid diethylamide in both healthy individuals and schizophrenic patients.
-
Subjects: 16 healthy volunteers and 6 patients diagnosed with schizophrenia.
-
Substance and Dosage: d-lysergic acid diethylamide tartrate. Dosages for healthy subjects were typically in the range of 20-30 µg, while schizophrenic patients received doses ranging from 20 to 130 µg.[5]
-
Administration: The substance was administered orally.
-
Procedure:
-
Subjects were observed in a clinical setting.
-
Psychological and physiological observations were recorded throughout the experience.
-
Subjective reports of the experience were documented.
-
-
Data Collection: Primarily qualitative, consisting of observational notes and subjective reports from the participants.
Albert Hofmann's 1963 LSA Self-Experimentation
-
Objective: To determine the psychoactive principles of the seeds of Rivea corymbosa.
-
Subject: Albert Hofmann and his laboratory assistant.
-
Substance and Dosage: An indole fraction extracted from the seeds of Rivea corymbosa. The self-administered dose that produced clear psychological effects was 2 mg.[11]
-
Administration: Intramuscular injection.
-
Procedure:
-
The indole fraction was isolated from the seeds using chromatographic techniques.
-
Initial small doses (starting from 0.1 mg) were self-administered to gauge the potency.
-
The dosage was gradually increased until discernible psychological effects were observed.
-
-
Data Collection: Subjective self-reports of the psychological and physiological effects.
Signaling Pathways and Mechanism of Action: Early Hypotheses
The precise molecular mechanisms of lysergic acid amides were not well understood in the early years of research. However, the structural similarity between LSD and serotonin (B10506) led to the formulation of the serotonin hypothesis by Woolley and Shaw in 1954. This groundbreaking theory proposed that the psychological effects of LSD were due to its interference with the action of serotonin in the brain.
Early research suggested that LSD acts as an agonist or partial agonist at various serotonin receptors, with a particularly high affinity for the 5-HT2A receptor subtype.[2][12] The prolonged duration of LSD's effects was hypothesized to be related to its pseudo-irreversible binding to these receptors.[13]
Below is a simplified representation of the early understanding of the proposed signaling pathway.
Experimental Workflow: A General Model from Early Research
The following diagram illustrates a generalized workflow for the early human experiments with lysergic acid amides.
Conclusion
The pioneering research on lysergic acid amides in the mid-20th century laid a complex and often controversial foundation for the field of psychedelic science. While lacking the rigorous controls of modern clinical trials, these early studies provided invaluable initial insights into the profound psychological effects of these compounds. The work of investigators like Hofmann, Stoll, and others not only characterized the subjective experiences induced by LSD and LSA but also spurred the development of neurochemical hypotheses of brain function that continue to be explored today. This guide serves as a testament to their groundbreaking, albeit nascent, efforts to map the uncharted territories of the human psyche. Further research, building upon these historical foundations with contemporary methodologies, is essential to fully understand the therapeutic potential and risks associated with this unique class of molecules.
References
- 1. Ergine - Wikipedia [en.wikipedia.org]
- 2. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ipomoea violacea: Basic Info | Psycheplants | ICEERS [iceers.org]
- 5. shaunlacob.com [shaunlacob.com]
- 6. L.S.D. 25 as an aid in psychotherapy; preliminary report of a new drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L.S.D. 25 as an aid in psychotherapy; preliminary report of a new drug. | Semantic Scholar [semanticscholar.org]
- 8. Psychological Aspects of the Lsd Treatment of the Neuroses | Journal of Mental Science | Cambridge Core [cambridge.org]
- 9. Psychological aspects of the LSD treatment of the neuroses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the reactions induced by psilocybin and LSD-25 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. samorini.it [samorini.it]
- 12. LSD - Wikipedia [en.wikipedia.org]
- 13. Clinical Research on Lysergic Acid Diethylamide (LSD) in Psychiatry and Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Legal Status and Scheduling of (+)-Lysergic Acid as a Precursor Chemical
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the legal status, scheduling, and control measures pertaining to (+)-lysergic acid, a primary precursor in the synthesis of lysergic acid diethylamide (LSD). The document details international and national regulations, presents quantitative data in structured tables, outlines experimental protocols for its synthesis and analysis, and includes visualizations of regulatory workflows and control structures.
Legal Status and Scheduling
This compound is subject to stringent regulatory controls globally due to its crucial role in the illicit manufacture of LSD. International treaties and national laws are in place to prevent its diversion from legitimate commerce.
International Control
The United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 is the primary international treaty governing the control of precursor chemicals.[1][2][3] Under this convention, this compound is classified as a Table I precursor . This classification signifies that it is a critical chemical in the illicit manufacture of controlled substances and is subject to the highest level of international control. Parties to the convention are obligated to implement measures to monitor the manufacture and distribution of Table I substances.
United States
In the United States, the Drug Enforcement Administration (DEA) is responsible for the regulation of controlled substances and precursor chemicals under the Controlled Substances Act (CSA).[4][5] this compound is classified as a Schedule III controlled substance .[6] This scheduling indicates that it has a potential for abuse, but less than substances in Schedules I and II. Schedule III substances also have a currently accepted medical use in treatment in the United States.
The CSA and its implementing regulations, particularly Title 21 Code of Federal Regulations (CFR), establish strict requirements for the handling, distribution, and record-keeping of Schedule III substances.[6][7][8][9][10]
European Union
The European Union regulates precursor chemicals through Regulation (EC) No 273/2004 and Council Regulation (EC) No 111/2005, which align with the 1988 UN Convention.[1][2][3][11] Within this framework, this compound is classified as a Category 1 precursor .[11] This is the most stringently controlled category and imposes significant obligations on operators who produce, possess, or trade these substances. These obligations include licensing, detailed record-keeping, and the reporting of suspicious transactions.[1][11]
Data Presentation
The following tables summarize key quantitative data related to the regulation and properties of this compound.
Table 1: International and National Scheduling of this compound
| Jurisdiction | Regulatory Body | Classification | Key Implications |
| International | United Nations | Table I Precursor | High level of international monitoring and control of trade. |
| United States | Drug Enforcement Administration (DEA) | Schedule III Controlled Substance | Strict prescription, record-keeping, and security requirements. |
| European Union | European Commission | Category 1 Precursor | Requires licensing for handling and mandatory reporting of suspicious transactions. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [12] |
| Molar Mass | 268.31 g/mol | [12] |
| Melting Point | 238-240 °C (decomposes) | [13][14] |
| pKa | pKa1 = 3.3 (carboxyl group), pKa2 = 7.8 (indole nitrogen) | [13] |
| Solubility | Soluble in polar organic solvents (e.g., pyridine, ethanol, methanol).[12][15] Insoluble in water.[15][16] | [12][15][16] |
| Appearance | White crystalline solid | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound.
Synthesis of this compound (Woodward Synthesis, adapted)
This protocol is a summarized adaptation of the landmark total synthesis of lysergic acid by R.B. Woodward. This is a complex, multi-step synthesis and should only be attempted by qualified chemists in a controlled laboratory setting with all necessary safety precautions.
Materials and Reagents:
-
Indole-3-propionic acid
-
Ethanol
-
Hydrogen chloride
-
N-Benzoyl-L-tryptophan
-
Acetic anhydride
-
Sodium acetate
-
Hydrazine hydrate
-
Sodium nitrite
-
Hydrochloric acid
-
Diethylamine
-
Lithium aluminum hydride
-
Various organic solvents (e.g., benzene, ether, chloroform)
Procedure:
-
Preparation of the Tetracyclic Ketone: The synthesis begins with the construction of the core tetracyclic ergoline (B1233604) ring system. This is achieved through a series of reactions starting from indole-3-propionic acid, involving cyclizations and functional group manipulations to form the A, B, C, and D rings of the ergoline nucleus.[18][19][20][21]
-
Introduction of the Carboxyl Group: Once the tetracyclic ketone is formed, the carboxyl group at position 8 is introduced. This is a critical step that involves a series of stereocontrolled reactions to ensure the correct configuration of the final product.[18][19][20][21]
-
Resolution of Enantiomers: The synthesis typically produces a racemic mixture of lysergic acid and its enantiomer. A resolution step, often involving the formation of diastereomeric salts with a chiral resolving agent, is necessary to isolate the desired this compound.
-
Purification: The final product is purified through recrystallization to obtain this compound of high purity.
Analytical Detection and Quantification of this compound by HPLC
This protocol outlines a general method for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[22][23]
Instrumentation and Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) carbonate buffer (or other suitable buffer)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: For analysis of a sample, dissolve a known quantity in the mobile phase. If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and concentrate the analyte.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and ammonium carbonate buffer is typically used. The exact gradient program will depend on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation at ~310 nm and emission at ~420 nm.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key logical relationships and workflows related to the control of this compound.
Caption: Control hierarchy for this compound.
Caption: Reporting suspicious transactions workflow.
References
- 1. Monitoring trade in drug precursors within the European Union | EUR-Lex [eur-lex.europa.eu]
- 2. Drug Precursor EU legislation - Your Gate to Europe [eeuropa.org]
- 3. Drug Precursor Control - Taxation and Customs Union - European Commission [taxation-customs.ec.europa.eu]
- 4. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 5. LSD - Wikipedia [en.wikipedia.org]
- 6. 21 CFR § 1304.03 - Persons required to keep records and file reports. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. eCFR :: 21 CFR Part 1304 -- Records and Reports of Registrants [ecfr.gov]
- 8. 21 CFR Part 1304 - RECORDS AND REPORTS OF REGISTRANTS | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. ecfr.io [ecfr.io]
- 10. GovInfo [govinfo.gov]
- 11. Drug precursors regulated by the EU: 2 new substances [eqgest.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Lysergic acid - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. US2265217A - D - lysergic acid - - Google Patents [patents.google.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. synarchive.com [synarchive.com]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. Determination of lysergic acid diethylamide in body fluids by high-performance liquid chromatography and fluorescence detection--a more sensitive method suitable for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Pioneers of the Ergot Alkaloids: A Technical Guide to the History of Lysergic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal contributions of key researchers in the history of lysergic acid chemistry. From the initial isolation of ergot alkaloids to the total synthesis of lysergic acid and the discovery of its potent psychoactive derivatives, this document provides a comprehensive overview of the pivotal experiments that have shaped our understanding of this complex and influential class of molecules. Detailed experimental protocols, quantitative data, and visualizations of key molecular pathways are presented to offer a thorough resource for professionals in the field.
Arthur Stoll: The Foundation of Ergot Alkaloid Chemistry
Arthur Stoll, working at Sandoz Laboratories, laid the groundwork for all subsequent research on lysergic acid by developing the first successful method for isolating pure ergot alkaloids from the ergot fungus (Claviceps purpurea). His pioneering work in the early 20th century transformed the study of these compounds from the realm of crude extracts to the precise science of pure chemical entities.[1][2][3]
Experimental Protocol: Isolation of Ergotamine
Stoll's patented method, a cornerstone of industrial ergot alkaloid production, involved a multi-step extraction and purification process.[1][4] While the original patents provide the framework, the following protocol is a generalized representation of his approach:
Objective: To isolate crystalline ergotamine from ergot fungus.
Methodology:
-
Defatting: Powdered ergot sclerotia are first treated with a non-polar solvent, such as petroleum ether or benzene, to remove fatty constituents, which do not dissolve the alkaloids.[5]
-
Acidification and Extraction: The defatted ergot powder is then acidified, often with tartaric acid or aluminum sulfate, to convert the alkaloids into their water-soluble salts.[3][6] This allows for their separation from other plant materials.
-
Basification and Extraction: The acidic aqueous extract is then made alkaline, typically with sodium carbonate, to liberate the free alkaloid bases.[5] These are then extracted into an organic solvent like diethyl ether.[5]
-
Purification and Crystallization: The organic extract is concentrated, and the crude ergotamine is precipitated. Recrystallization from a solvent mixture, such as acetone-water, yields pure crystalline ergotamine.[3]
Logical Workflow for Stoll's Ergotamine Isolation:
Albert Hofmann: The Synthesis and Serendipitous Discovery of LSD
Albert Hofmann, a chemist at Sandoz working under Arthur Stoll, is undoubtedly the most famous figure in the history of lysergic acid chemistry.[7] While investigating derivatives of lysergic acid for potential analeptic (respiratory and circulatory stimulant) properties, he synthesized lysergic acid diethylamide (LSD) in 1938.[7][8] The compound was initially shelved after showing no remarkable effects in animal studies.[8] It was not until five years later, on April 16, 1943, that a "peculiar presentiment" led him to re-synthesize LSD-25.[9] An accidental exposure to a small amount of the substance led to the discovery of its profound psychoactive effects.[9]
Experimental Protocol: Semi-Synthesis of Lysergic Acid Diethylamide (LSD-25)
Hofmann's synthesis was a semi-synthesis, starting from naturally derived lysergic acid. The key transformation is the formation of an amide bond between the carboxyl group of lysergic acid and diethylamine (B46881).
Objective: To synthesize lysergic acid diethylamide from lysergic acid.
Methodology:
-
Activation of the Carboxylic Acid: Lysergic acid is first converted to a more reactive acyl derivative. This is typically achieved by treating it with a reagent like phosphoryl chloride or a peptide coupling agent to form an acyl azide (B81097) or a mixed anhydride.
-
Amidation: The activated lysergic acid derivative is then reacted with diethylamine in a suitable solvent. The diethylamine acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the diethylamide.
-
Purification: The crude LSD is then purified, often by chromatography, to remove any unreacted starting materials and byproducts.
Robert Burns Woodward: The First Total Synthesis of Lysergic Acid
The first total synthesis of lysergic acid, a landmark achievement in organic chemistry, was reported in 1954 by the research group of Nobel laureate Robert Burns Woodward.[10][11] This multi-step synthesis, starting from simple, commercially available precursors, confirmed the complex tetracyclic structure of lysergic acid.[11]
Experimental Protocol: Key Steps in the Woodward Total Synthesis
The complete synthesis is extensive, but a few key strategic steps are highlighted below. The full experimental details can be found in the 1956 publication in the Journal of the American Chemical Society.[12]
Key Stages of the Woodward Synthesis:
-
Construction of the Tricyclic Ketone Intermediate: The synthesis begins with the construction of a key tricyclic ketone intermediate. This involves a Friedel-Crafts acylation to form one of the rings.[9]
-
Formation of the D-Ring: A critical step involves the formation of the fourth ring (the D-ring). This was achieved through a series of reactions including an aldol (B89426) condensation.[10]
-
Introduction of the Carboxylic Acid and Final Steps: The final stages of the synthesis involve the introduction of the carboxylic acid group at the C8 position and the dehydrogenation of a dihydroindole intermediate to form the indole (B1671886) ring system of lysergic acid.[10]
Quantitative Data from Woodward's Synthesis:
| Step | Reaction | Reagents | Yield (%) |
| 1 | Hydrogenation | H₂, NaOH, Raney Ni | - |
| 2 | Benzoylation | BzCl, NaOH | 70% (2 steps) |
| 3 | Acyl Chloride Formation | SOCl₂ | - |
| 4 | Friedel-Crafts Acylation | AlCl₃, CS₂ | 77% (2 steps) |
| 5 | Bromination | PyrHBr₃, AcOH | 69% |
| 6 | Photochemical Reaction | hν, PhH | 71% |
| 7 | Hydrolysis | HCl, H₂O | 77% |
| 8 | Aldol Condensation | NaOMe, MeOH | 69% |
| 9 | Acetylation | Ac₂O | 82% |
| 10 | Reduction | NaBH₄, HCl | 79% |
| 11 | Thionyl Chloride Reaction | SOCl₂ | - |
| 12 | Cyanation | NaCN, HCN | 54% (2 steps) |
| 13 | Hydrolysis | H₂SO₄, H₂O, MeOH | 53% |
| 14 | Dehydrogenation | KOH, deactivated Raney Ni, Na₃AsO₄ | 30% |
Data compiled from SynArchive.[10]
Logical Flow of Woodward's Lysergic Acid Synthesis:
References
- 1. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Six-Step Synthesis of (±)-Lysergic Acid | CoLab [colab.ws]
- 5. US2809920A - Process for the preparation of ergotamine, ergotaminine and ergometrine by saprophytic culture of ergot (claviceps purpurea [fr] tul.) in vitro and isolation of the alkaloids thus produced - Google Patents [patents.google.com]
- 6. Harmine - Wikipedia [en.wikipedia.org]
- 7. Albert Hofmann - Wikipedia [en.wikipedia.org]
- 8. Hofmann Synthesizes the Potent Psychedelic Drug LSD-25 | Research Starters | EBSCO Research [ebsco.com]
- 9. LSD Synthesis and Discovery: What You May Not Know About It [chemistryhall.com]
- 10. synarchive.com [synarchive.com]
- 11. R. B. Woodward's Total Synthesis of Lysergic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
The Ergoline Core of (+)-Lysergic Acid: A Deep Dive into its Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetracyclic ergoline (B1233604) ring system, the structural cornerstone of the pharmacologically significant natural product (+)-lysergic acid, has been a subject of intense scientific scrutiny for decades. Its complex architecture and potent biological activity have driven the development of sophisticated analytical and synthetic methodologies. This technical guide provides a comprehensive overview of the pivotal experiments and techniques that have been instrumental in unraveling the intricate structure of the ergoline core of this compound.
The Architectural Blueprint: Unveiling the Ergoline Skeleton
The definitive three-dimensional arrangement of atoms within the ergoline core was established through a combination of classical chemical degradation studies and modern spectroscopic and crystallographic techniques.
Data Presentation: Key Structural and Spectroscopic Parameters
The following tables summarize the key quantitative data that collectively define the structure of the ergoline core of this compound.
Table 1: Crystallographic Data for the Ergoline Core of this compound Tartrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 14.368(3) |
| b (Å) | 6.626(1) |
| c (Å) | 12.300(2) |
| β (°) | 115.60(1) |
| Z | 4 |
Table 2: Representative Bond Lengths and Angles of the Ergoline Core
| Bond | Length (Å) | Angle | Angle (°) |
| C(2)-C(3) | 1.39 | C(2)-C(7)-C(8) | 121.8 |
| C(5)-N(6) | 1.47 | C(4)-C(5)-N(6) | 111.2 |
| C(8)-C(9) | 1.52 | C(9)-C(10)-C(5) | 110.9 |
| C(10)-C(11) | 1.53 | N(1)-C(2)-C(7) | 108.5 |
| N(1)-C(13) | 1.38 | C(12)-C(13)-N(1) | 109.1 |
Note: These are representative values and can vary slightly depending on the specific salt or derivative analyzed.
Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for the Ergoline Core of Lysergic Acid Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 6.85 (d) | 122.5 |
| 4 | 3.20 (m), 2.80 (m) | 31.5 |
| 5 | 3.55 (m) | 67.2 |
| 7 | 3.15 (m), 2.95 (m) | 48.9 |
| 8 | 3.40 (m) | 43.2 |
| 9 | 6.30 (s) | 110.8 |
| 10 | 2.65 (m) | 35.6 |
| 11 | 7.20 (d) | 125.1 |
| 12 | 7.05 (t) | 119.5 |
| 13 | 7.15 (t) | 118.2 |
| 14 | 10.8 (s, NH) | 135.8 |
| N(6)-CH₃ | 2.50 (s) | 43.5 |
Note: Chemical shifts are approximate and can vary based on the solvent and the specific derivative of lysergic acid being analyzed.[2][3][4]
The Path to Discovery: Key Experimental Protocols
The structural elucidation of the ergoline core was a multi-faceted process, relying on both degradative and non-degradative methods.
Chemical Degradation: A Classical Approach
Early structural insights were gained through chemical degradation, a process of systematically breaking down the molecule into smaller, identifiable fragments. The work of Jacobs and Craig was particularly seminal in this area.[5]
This classical technique was crucial for determining the nature of the nitrogen-containing heterocyclic rings.
-
Exhaustive Methylation: The alkaloid is treated with an excess of methyl iodide. The nitrogen atoms are successively methylated to form quaternary ammonium (B1175870) iodides.
-
Formation of Hydroxide (B78521): The quaternary ammonium iodide is treated with moist silver oxide (Ag₂O) to replace the iodide ion with a hydroxide ion, forming a quaternary ammonium hydroxide.
-
Hofmann Elimination: The quaternary ammonium hydroxide is heated, typically to 100-200°C. This induces an elimination reaction (E2), where a β-hydrogen is abstracted by the hydroxide ion, leading to the cleavage of a carbon-nitrogen bond and the formation of an alkene and a tertiary amine.
-
Iterative Degradation: The process of exhaustive methylation and Hofmann elimination is repeated until the nitrogen atom is expelled from the ring system as trimethylamine. The resulting unsaturated hydrocarbon fragments provide vital clues about the original carbon skeleton.
Spectroscopic and Spectrometric Analysis
The advent of modern analytical techniques provided non-destructive methods for detailed structural characterization.
NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms.
-
Sample Preparation: A small sample of this compound or a suitable derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to determine the number and types of protons and their neighboring atoms.
-
¹³C NMR: The chemical shifts of the carbon signals identify the different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the piecing together of the molecular structure.[2][3][4]
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Fragmentation Analysis: The fragmentation pattern, which is the collection of smaller ions produced from the breakdown of the molecular ion, is analyzed. The masses of these fragment ions provide valuable information about the different structural motifs within the molecule. For the ergoline core, characteristic fragmentation pathways involve the cleavage of the bonds in the D ring.
Visualizing the Process and Interactions
Diagrams are essential for understanding the complex relationships in structural elucidation and biological activity.
Conclusion
The structural elucidation of the ergoline core of this compound stands as a testament to the power of a synergistic approach, combining classical chemical intuition with the precision of modern analytical instrumentation. The journey from the early degradation studies to the definitive confirmation by total synthesis has not only unveiled the architecture of this fascinating molecule but has also paved the way for the development of a diverse array of pharmacologically active compounds. The continued exploration of the ergoline scaffold and its interactions with biological targets remains a vibrant area of research, with significant implications for drug discovery and development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Crystallographic and NMR Investigation of Ergometrine and Methylergometrine, Two Alkaloids from Claviceps Purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Return of the lysergamides. Part VI: Analytical and behavioural characterization of 1-cyclopropanoyl-d-lysergic acid diethylamide (1CP-LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ergot alkaloids. II. The degradation of ergotinine with alkali. Lysergic acid. 1934 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Relationship Between (+)-Lysergic Acid and its Diethylamide Derivative (LSD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the relationship between (+)-lysergic acid and its semi-synthetic derivative, lysergic acid diethylamide (LSD). It delves into the chemical synthesis, comparative pharmacokinetics, and pharmacodynamics, with a focus on the underlying molecular mechanisms of action. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing complex pathways and workflows through Graphviz diagrams to facilitate understanding and further research in the field of serotonergic psychedelics.
Introduction
This compound is a naturally occurring ergoline (B1233604) alkaloid produced by the ergot fungus (Claviceps purpurea) and is found in the seeds of various morning glory species.[1] It serves as the primary precursor for the synthesis of a wide range of lysergamides, the most notable of which is lysergic acid diethylamide (LSD).[1][2][3] First synthesized by Albert Hofmann in 1938, LSD is one of the most potent and well-known psychedelic substances, inducing profound alterations in consciousness, perception, and mood at microgram doses.[2][4] The profound psychoactive effects of LSD are primarily mediated by its interaction with the serotonin (B10506) receptor system in the brain, particularly the 5-HT₂A receptor.[5][6][7][8] This guide will explore the critical transformation of this compound into LSD and the resulting pharmacological distinctions that confer upon LSD its unique and powerful properties.
Chemical Synthesis: From this compound to LSD
The semi-synthesis of LSD from this compound involves the formation of an amide bond between the carboxyl group of lysergic acid and diethylamine (B46881). This process requires the activation of the carboxylic acid, followed by reaction with diethylamine.
General Reaction Scheme
The core of the synthesis is the amidation of this compound. A common method involves converting the carboxylic acid to a more reactive species, such as an acid chloride or using a peptide coupling reagent, which then readily reacts with diethylamine.
Experimental Protocol: Amidation of this compound
Disclaimer: The following protocol is for informational and educational purposes only. The synthesis of LSD is illegal in most jurisdictions and requires specialized laboratory equipment and expertise.
Objective: To synthesize lysergic acid diethylamide from this compound.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., DCC/HOBt)
-
Diethylamine
-
Anhydrous, non-protic solvent (e.g., dichloromethane, chloroform)
-
Aqueous base (e.g., sodium bicarbonate solution) for workup
-
Chromatographic materials (e.g., silica (B1680970) gel) for purification
Procedure:
-
Activation of Lysergic Acid: this compound is dissolved in an anhydrous, non-protic solvent. A reagent such as thionyl chloride is added to convert the carboxylic acid into a more reactive acid chloride intermediate.[9] This step is typically performed under inert atmosphere and at controlled temperatures to prevent side reactions.
-
Amide Formation: Diethylamine is added to the solution containing the activated lysergic acid intermediate. The reaction mixture is stirred, allowing the nucleophilic diethylamine to attack the electrophilic carbonyl carbon, forming the diethylamide bond.[9]
-
Quenching and Workup: The reaction is quenched by the addition of a weak base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid and byproducts. The aqueous and organic layers are separated.
-
Extraction and Purification: The organic layer containing the crude LSD is washed, dried, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to isolate the pure d-LSD isomer.[9]
Visualization of the Synthesis Workflow
Caption: Figure 1: General Synthesis Workflow for LSD.
Comparative Pharmacokinetics
The addition of the diethylamide group to the lysergic acid scaffold significantly alters the molecule's pharmacokinetic profile, enhancing its ability to cross the blood-brain barrier and interact with its molecular targets.
Overview
LSD is well-absorbed orally, with plasma concentrations being quantifiable for up to 12 hours after administration.[10] In contrast, the pharmacokinetic data for this compound itself is less well-characterized in humans, as it does not produce the same psychoactive effects and is primarily studied as a precursor. LSD is metabolized in the liver, primarily to 2-oxo-3-hydroxy-LSD (O-H-LSD).[11]
Quantitative Pharmacokinetic Data
| Parameter | This compound | Lysergic Acid Diethylamide (LSD) |
| Route of Administration | Primarily studied as a precursor | Oral, Intramuscular, Intravenous[4] |
| Bioavailability | Data not readily available | ~80% (Oral)[4] |
| Time to Peak Plasma Conc. (Tmax) | Data not readily available | 1.4 - 1.5 hours (Oral)[12][13] |
| Peak Plasma Concentration (Cmax) | Data not readily available | 1.3 - 3.1 ng/mL (for 100-200 µg doses)[12][13] |
| Elimination Half-life (t½) | Data not readily available | 2.6 - 3.6 hours[10][12][13] |
| Primary Metabolite(s) | Not applicable | 2-oxo-3-hydroxy-LSD (O-H-LSD)[11] |
Experimental Protocol: Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of a compound in a biological system.
Methodology:
-
Dosing and Sampling: A known dose of the compound is administered to subjects (e.g., orally). Blood samples are collected at predetermined time points over a specified period (e.g., 24 hours).[10]
-
Sample Preparation: Plasma is separated from the blood samples. A protein precipitation or liquid-liquid extraction is performed to isolate the analyte of interest from plasma proteins and other interfering substances.
-
Analytical Quantification: The concentration of the compound and its metabolites in the prepared samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]
-
Data Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life using specialized software.
Pharmacodynamics and Signaling Pathways
The profound psychological effects of LSD are a direct result of its interactions with various neurotransmitter receptors, most importantly the serotonin 5-HT₂A receptor.
Receptor Binding Affinities
LSD exhibits high affinity for a broad range of serotonin receptors, as well as dopamine (B1211576) and adrenergic receptors.[14] In contrast, this compound has a significantly different and generally lower affinity profile. Only the d-LSD isomer is psychoactive.[9]
| Receptor Subtype | This compound (Ki, nM) | LSD (Ki, nM) |
| 5-HT₁A | Data not readily available | High affinity[15] |
| 5-HT₂A | Data not readily available | High affinity (agonist)[5][6] |
| 5-HT₂B | Data not readily available | High affinity[16] |
| 5-HT₂C | Data not readily available | High affinity[15] |
| Dopamine D₂ | Data not readily available | Moderate affinity[17] |
5-HT₂A Receptor Signaling
LSD acts as a partial agonist at the 5-HT₂A receptor.[5][6] Upon binding, it stabilizes a specific receptor conformation that preferentially activates certain downstream signaling pathways. The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[14] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.
Interestingly, studies have shown that hallucinogenic 5-HT₂A agonists like LSD also engage pertussis toxin (PTX)-sensitive Gi/o proteins.[5] Furthermore, LSD demonstrates biased agonism, potently activating the β-arrestin pathway in addition to the canonical G-protein pathway.[16] This unique signaling profile is thought to be crucial for its psychedelic effects.
Visualization of LSD's Signaling Pathway at the 5-HT₂A Receptor
Caption: Figure 2: LSD Signaling at the 5-HT₂A Receptor.
Key Experimental Workflows
Experimental Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Preparation of Receptor Source: Cell membranes expressing the receptor of interest (e.g., 5-HT₂A) are prepared from cell cultures or tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., LSD).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Visualization of a General Workflow for Psychedelic Drug Evaluation
Caption: Figure 3: General Workflow for Psychedelic Drug Evaluation.
Conclusion
The transformation of this compound into its diethylamide derivative, LSD, represents a pivotal alteration that dramatically enhances its pharmacological activity. This is primarily due to the modification of its pharmacokinetic properties, allowing for efficient central nervous system penetration, and a refined pharmacodynamic profile characterized by high-affinity, biased agonism at the 5-HT₂A receptor. The intricate signaling cascade initiated by LSD binding underlies its profound effects on human consciousness. A thorough understanding of these structure-activity relationships, pharmacokinetics, and molecular signaling pathways is essential for the continued exploration of the therapeutic potential of LSD and related psychedelic compounds. Future research, employing the detailed methodologies outlined in this guide, will be critical in designing novel ligands with tailored signaling properties for targeted therapeutic applications.
References
- 1. Lysergic acid - Wikipedia [en.wikipedia.org]
- 2. connectsci.au [connectsci.au]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. LSD - Wikipedia [en.wikipedia.org]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]
- 9. recovered.org [recovered.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. Pharmacokinetics and Pharmacodynamics of Lysergic Acid Diethylamide in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]
- 15. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid [mdpi.com]
The Architectural Marvel of a Psychedelic Precursor: An In-depth Review of the Total Synthesis of (±)-Lysergic Acid
A comprehensive technical guide for researchers, scientists, and drug development professionals on the landmark total syntheses of the ergoline (B1233604) alkaloid, (±)-lysergic acid.
The intricate tetracyclic structure of lysergic acid has captivated and challenged synthetic chemists for decades. As the central scaffold of the ergot alkaloids and the immediate precursor to the potent psychedelic lysergic acid diethylamide (LSD), its synthesis represents a significant benchmark in the art and science of organic chemistry. This document provides a detailed exploration of the key total syntheses of (±)-lysergic acid, presenting a comparative analysis of their strategies, efficiencies, and the elegance of their chemical transformations.
A Comparative Overview of Synthetic Strategies
Since the first successful synthesis by Woodward and Kornfeld in 1954, numerous research groups have devised innovative approaches to conquer the lysergic acid molecule. These strategies, while all culminating in the same target, showcase a remarkable evolution in synthetic methodology and strategic thinking. The following table summarizes the key quantitative data for some of the most notable total syntheses, offering a glimpse into the efficiency and complexity of each route.
| Lead Scientist(s) | Year Published | Starting Material(s) | Number of Steps (Linear) | Overall Yield (%) | Key Strategy/Reactions |
| R.B. Woodward & E.C. Kornfeld | 1956 | 3-Indolepropionic acid | ~15 | 0.8 | Intramolecular Friedel–Crafts acylation, Aldol (B89426) condensation[1][2][3] |
| W. Oppolzer | 1981 | 4-Hydroxymethyl-1-tosylindole | 11 | 3.9 | Intramolecular imino-Diels–Alder reaction[2][3][4][5] |
| J. Rebek, Jr. | 1984 | L-Tryptophan | - | - | Utilization of a natural amino acid starting material[2] |
| M. Julia & F. Le Goffic | 1969 | 5-Bromoisatin, Methyl 6-methylnicotinate | - | - | Aryne cyclization[2] |
| J.M. Smith | 2023 | Halopyridine, 4-Haloindole derivative | 6 | 12 | Dearomative coupling and cyclization[6][7][8][9][10] |
| T. Fukuyama | 2013 | Chiral oxazolidinone auxiliary | 19 | 12 | Intramolecular Mizoroki–Heck cross-coupling, Ring-closing metathesis[3] |
Foundational Achievement: The Woodward Synthesis
The first total synthesis of (±)-lysergic acid, a monumental achievement in its time, was reported by the research group of R.B. Woodward at Harvard University in collaboration with Eli Lilly and Company.[1][2] Their strategy involved the initial construction of a tricyclic ketone intermediate, which already contained three of the four rings of the lysergic acid core.[11] A key feature of their approach was the protection of the reactive indole (B1671886) nucleus as a dihydroindole derivative to prevent unwanted side reactions during the initial ring-forming steps.[1] The final indole structure was regenerated in a later step.
The key ring-forming reactions in the Woodward synthesis were an intramolecular Friedel–Crafts acylation to form the C ring and a subsequent aldol condensation to close the D ring.[1][12] This groundbreaking synthesis, while lengthy and low-yielding by modern standards, laid the groundwork for all subsequent efforts and remains a classic example of strategic chemical synthesis.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. synarchive.com [synarchive.com]
- 5. d-nb.info [d-nb.info]
- 6. Six-Step Synthesis of (±)-Lysergic Acid | CoLab [colab.ws]
- 7. chemrxiv.org [chemrxiv.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Item - Six-Step Synthesis of (±)-Lysergic Acid - American Chemical Society - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. R. B. Woodward's Total Synthesis of Lysergic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. m.youtube.com [m.youtube.com]
The Neurobiology of (+)-Lysergic Acid and its Analogues in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurobiological effects of (+)-Lysergic acid diethylamide (LSD) and its analogues, focusing on preclinical data. It is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development, offering detailed insights into the pharmacology, cellular mechanisms, and behavioral outcomes associated with this class of compounds.
Receptor Pharmacology: Binding Affinities and Functional Potencies
The primary molecular target for the psychoactive effects of LSD and its analogues is the serotonin (B10506) 2A receptor (5-HT2A). However, these compounds often exhibit a complex pharmacology, interacting with a range of other serotonin, dopamine, and adrenergic receptors. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of LSD and several key analogues at various G-protein coupled receptors (GPCRs).
Table 1: Receptor Binding Affinities (Ki, nM) of LSD and Analogues
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | D2 |
| (+)-LSD | ~4 | ~2.5 | ~3 | ~2.5 |
| Lisuride (B125695) | 17 | 94 | - | - |
| 2-Bromo-LSD | - | - | - | - |
| IHCH-7086 | 12.6 | - | - | - |
| N-DEAOP-NMT | 697 | 1,184 | 21 | - |
Data compiled from multiple sources.[1][2][3][4] Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Potencies (EC50, nM) of LSD and Analogues
| Compound | 5-HT2A (Gq activation) | 5-HT2C (Gq activation) |
| (+)-LSD | 7.2 | 27 |
| Lisuride | 17 | 94 |
| 5-MeO-N-DEAOP-NMT | 2,338 | - |
Data compiled from multiple sources.[2][4] Note: Lower EC50 values indicate higher potency.
Key Experimental Protocols in Preclinical Research
Reproducible and well-defined experimental protocols are crucial for the preclinical evaluation of novel psychedelic compounds. This section details the methodologies for several key assays commonly employed in the field.
Radioligand Binding Assays
Objective: To determine the binding affinity of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rodent cortex) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Gq-Mediated Calcium Flux
Objective: To measure the functional potency of a compound as an agonist at Gq-coupled receptors like the 5-HT2A receptor.
General Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the 5-HT2A receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. Agonist activation of the Gq pathway leads to an increase in intracellular calcium, resulting in an increased fluorescence signal.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo hallucinogenic potential of a compound. The head-twitch response is a rapid, side-to-side head movement in rodents that is reliably induced by 5-HT2A receptor agonists with known hallucinogenic effects in humans.[5]
General Protocol:
-
Animal Acclimation: Individually house mice in observation chambers and allow them to acclimate for a period (e.g., 30 minutes) before drug administration.
-
Drug Administration: Administer the test compound via a specific route (e.g., intraperitoneal or subcutaneous injection). Include a vehicle control group.
-
Observation Period: Record the behavior of the mice for a defined period (e.g., 30-60 minutes) immediately following drug administration.
-
Quantification: Manually score the number of head twitches by a trained observer blinded to the experimental conditions. Alternatively, automated systems using video tracking software or head-mounted magnets can be used for more objective quantification.[6][7]
-
Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. Determine the dose-response relationship for HTR induction.[6]
In Vitro Assessment of Neuroplasticity
Objective: To evaluate the effects of a compound on structural and functional neuronal plasticity.
General Protocol for Structural Plasticity (Sholl Analysis):
-
Neuronal Culture: Culture primary cortical neurons from embryonic rodents.
-
Compound Treatment: Treat the neuronal cultures with the test compound or vehicle for a specified duration (e.g., 24-72 hours).
-
Immunocytochemistry: Fix the neurons and stain them with a neuronal marker (e.g., MAP2) to visualize dendritic morphology.
-
Image Acquisition: Acquire images of individual neurons using a high-resolution microscope.
-
Sholl Analysis: Use an image analysis software to draw a series of concentric circles around the soma of the neuron and count the number of dendritic crossings at each radius. This provides a quantitative measure of dendritic complexity.[8]
Core Signaling Pathways
The neurobiological effects of LSD and its analogues are primarily mediated through the activation of the 5-HT2A receptor, which can engage distinct downstream signaling cascades. The two most well-characterized pathways are the Gq-coupled pathway and the β-arrestin pathway.
5-HT2A Receptor Gq-Coupled Signaling Pathway
Activation of the canonical Gq-coupled pathway is believed to be a key event in the acute psychedelic effects of these compounds.
Canonical 5-HT2A receptor Gq signaling cascade.
5-HT2A Receptor β-Arrestin Signaling Pathway
The recruitment of β-arrestin to the 5-HT2A receptor can lead to receptor desensitization, internalization, and the activation of distinct signaling pathways that may contribute to both acute and long-term effects, including those related to therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Total Synthesis of (+)-Lysergic Acid via Woodward's Route
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the landmark total synthesis of (+)-lysergic acid, a seminal achievement in organic chemistry by R. B. Woodward and his team. The following sections delineate the strategic approach, experimental protocols, and quantitative data associated with this multi-step synthesis, tailored for an audience in chemical research and drug development.
Introduction
The first total synthesis of lysergic acid was a significant milestone, accomplished in 1954 by a team led by R. B. Woodward, with major contributions from Edmund C. Kornfeld at Eli Lilly.[1][2] This achievement was pivotal not only for its intricate synthetic design but also for providing access to a key precursor for a range of ergot alkaloids, including the pharmacologically significant lysergic acid diethylamide (LSD).[1][3] The synthesis is characterized by its strategic construction of the tetracyclic ergoline (B1233604) core from a substituted indole (B1671886) precursor.[4][5]
The overall strategy involved an initial construction of a tricyclic ketone intermediate, followed by the elaboration of the fourth ring (D-ring) and subsequent functional group manipulations to arrive at the target molecule.[5] The entire synthesis comprises approximately 15 steps with an overall yield of about 1%.[3]
Overall Synthetic Strategy
The retrosynthetic analysis of Woodward's route begins with the disconnection of the D-ring of lysergic acid, leading back to a key tricyclic ketone intermediate. This intermediate is then further broken down to a dihydroindole derivative, which itself can be prepared from indole-3-propionic acid.
Caption: Retrosynthetic approach for Woodward's synthesis of lysergic acid.
Key Experimental Stages and Protocols
The forward synthesis can be broadly divided into three main stages:
-
Construction of the Tricyclic Ketone Intermediate.
-
Formation of the Tetracyclic Core.
-
Final Functional Group Manipulations and Dehydrogenation.
Below are the detailed protocols for the key transformations within this synthetic sequence.
Stage 1: Synthesis of the Tricyclic Ketone
This stage focuses on the preparation of 1-benzoyl-5-keto-1,2,2a,3,4,5-hexahydrobenz[cd]indole, a crucial intermediate for the subsequent annulation of the D-ring.
Experimental Workflow for Tricyclic Ketone Synthesis
Caption: Key steps in the synthesis of the tricyclic ketone intermediate.
Protocol 1: Preparation of N-Benzoyl-3-(β-carboxyethyl)-dihydroindole [5][6]
-
Reduction of Indole-3-propionic Acid: Indole-3-propionic acid is hydrogenated using Raney nickel as a catalyst in an aqueous solution of sodium hydroxide (B78521) under high pressure (200-270 atm) at room temperature for 20-30 hours to yield 3-(β-carboxyethyl)-dihydroindole.
-
N-Benzoylation: The resulting dihydroindole derivative is subjected to a Schotten-Baumann reaction. Benzoyl chloride is added to the aqueous solution along with sodium hydroxide, maintaining the temperature below 40 °C. The reaction mixture is then acidified with concentrated HCl to precipitate the crude N-benzoyl-3-(β-carboxyethyl)-dihydroindole. The product is purified by extraction with hot water to remove benzoic acid.
Protocol 2: Intramolecular Friedel-Crafts Acylation [5][6]
-
Acid Chloride Formation: N-benzoyl-3-(β-carboxyethyl)-dihydroindole is treated with thionyl chloride in an appropriate solvent (e.g., ether) at reflux for 45-55 minutes to form the corresponding acid chloride.
-
Cyclization: The acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using aluminum chloride as a Lewis acid in carbon disulfide at reflux for 60 minutes. This reaction yields the tricyclic ketone, 1-benzoyl-5-keto-1,2,2a,3,4,5-hexahydrobenz[cd]indole.
Stage 2: Formation of the Tetracyclic Core
With the tricyclic ketone in hand, the next critical phase involves the construction of the D-ring to form the tetracyclic ergoline skeleton.
Protocol 3: α-Bromination of the Tricyclic Ketone [2][6]
-
The tricyclic ketone is dissolved in acetic acid.
-
Pyridinium hydrobromide perbromide is added to the solution.
-
The reaction mixture is heated to 40-60 °C for 30 minutes to afford the α-bromo ketone.
Protocol 4: D-Ring Formation via Aldol (B89426) Condensation [2][6]
-
The α-bromo ketone is reacted with an amine side chain precursor, which contains a protected ketone.
-
Deprotection of the ketone functionality yields a diketone.
-
An intramolecular aldol condensation is induced by treatment with sodium methoxide (B1231860) in methanol (B129727) at -10 °C for 10 minutes. This step forms the six-membered D-ring, resulting in an α,β-unsaturated ketone within the newly formed ring.
Stage 3: Final Transformations
The final stage of the synthesis involves the reduction of the enone system, introduction of the carboxyl group, and aromatization of the indole ring.
Protocol 5: Reduction and Introduction of the Carboxyl Group Precursor [3][6]
-
The α,β-unsaturated ketone is acetylated using acetic anhydride.
-
The ketone is then selectively reduced to the corresponding allylic alcohol using sodium borohydride (B1222165) in a mixture of methanol and water at room temperature for 2 hours.
-
The allylic alcohol is converted to an allylic chloride using thionyl chloride in liquid sulfur dioxide at room temperature for 6 hours.
-
The chloride is displaced with sodium cyanide in the presence of hydrogen cyanide at 0-10 °C for 30 minutes to introduce the nitrile group, which serves as a precursor to the carboxylic acid.
Protocol 6: Hydrolysis and Dehydrogenation [3][6]
-
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, and the acetate (B1210297) protecting group is removed by heating with sulfuric acid in a mixture of methanol and water at 100 °C for 24 hours.
-
Dehydrogenation: The final step to achieve the aromatic indole system of lysergic acid is a dehydrogenation reaction. This is accomplished by refluxing with deactivated Raney nickel and sodium arsenate in an aqueous potassium hydroxide solution for 20.5 hours.
Quantitative Data Summary
The following tables summarize the reported yields for the key steps in Woodward's total synthesis of this compound.
Table 1: Yields for the Synthesis of the Tricyclic Ketone
| Step | Reagents and Conditions | Yield (%) | Reference(s) |
| Reduction and N-Benzoylation | 1. H₂, Raney Ni, NaOH, H₂O; 2. BzCl, NaOH, H₂O | 70 (2 steps) | [6] |
| Acid Chloride Formation and Friedel-Crafts Acylation | 1. SOCl₂, reflux; 2. AlCl₃, CS₂, reflux | 77 (2 steps) | [6] |
Table 2: Yields for the Formation of the Tetracyclic Core and Final Steps
| Step | Reagents and Conditions | Yield (%) | Reference(s) |
| α-Bromination | PyrHBr₃, AcOH, 40-60 °C | 69 | [6] |
| Side Chain Attachment | PhH, reflux | 71 | [6] |
| Acetal Hydrolysis | HCl, H₂O, 37 °C | 77 | [6] |
| Intramolecular Aldol Condensation | NaOMe, MeOH, -10 °C | 69 | [6] |
| Acetylation | Ac₂O, RT | 82 | [6] |
| NaBH₄ Reduction | NaBH₄, HCl, H₂O, MeOH, RT | 79 | [6] |
| Cyanation | 1. SOCl₂, SO₂; 2. NaCN, HCN | 54 (2 steps) | [6] |
| Hydrolysis | H₂SO₄, H₂O, MeOH, 100 °C | 53 | [6] |
| Dehydrogenation | KOH, deactivated Raney Ni, Na₃AsO₄, H₂O, reflux | 30 | [6] |
Conclusion
The total synthesis of this compound by Woodward's group remains a classic example of strategic and elegant synthetic chemistry. The protocols and data presented herein are compiled from published literature to provide a comprehensive resource for researchers. This synthesis not only provided a chemical route to an important natural product but also laid the groundwork for the development of numerous synthetic methodologies and strategies that continue to influence the field of organic chemistry and drug discovery.
References
- 1. connectsci.au [connectsci.au]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R. B. Woodward's Total Synthesis of Lysergic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. synarchive.com [synarchive.com]
Application Notes and Protocols for the Quantification of (+)-Lysergic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of (+)-lysergic acid, commonly analyzed as its diethylamide derivative (LSD), in various biological matrices. The following methods are established, robust, and sensitive, employing High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors.
Introduction
This compound diethylamide (LSD) is a potent psychedelic substance, and its accurate quantification in biological samples is crucial for forensic toxicology, clinical research, and pharmacokinetic studies in drug development. Due to the very low concentrations of LSD and its metabolites typically present in biological fluids like blood, plasma, and urine, highly sensitive and specific analytical methods are required.[1] This document outlines two distinct and validated HPLC-based methods for this purpose:
-
HPLC with Fluorescence Detection (HPLC-FLD): A sensitive and cost-effective method suitable for routine analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for confirmation and highly sensitive quantification, offering superior specificity.
Method 1: HPLC with Fluorescence Detection (HPLC-FLD) for LSD in Whole Blood
This method provides a practical and sensitive procedure for the routine analysis of LSD in whole blood samples.
Experimental Workflow: HPLC-FLD Analysis
Caption: General workflow for HPLC-FLD analysis of LSD in blood.
Detailed Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
Whole blood samples
-
Internal Standard (IS) solution (e.g., d3-LSD at a suitable concentration)
-
Isolute HCX SPE columns
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.0)
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonia solution
-
-
Procedure:
-
To 2 mL of whole blood, add the internal standard.
-
Add 2 mL of phosphate buffer (pH 6.0) and vortex.
-
Condition the Isolute HCX SPE column with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of phosphate buffer. Do not allow the column to dry.
-
Load the sample mixture onto the conditioned SPE column.
-
Wash the column with 2 mL of deionized water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol. Dry the column under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonia (e.g., 78:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase and inject a portion into the HPLC system.
-
2. HPLC-FLD Conditions
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
HPLC Column: A reversed-phase C18 column (e.g., ODS-Hypersil, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (0.1 M, pH 8.0) and acetonitrile (B52724) (e.g., 68:32 v/v) containing 0.3% triethylamine.[2][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Fluorescence Detector Settings:
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for LSD in Plasma or Urine
This method offers high sensitivity and specificity for the quantification of LSD and its metabolites, making it ideal for forensic confirmation and clinical studies where very low concentrations are expected.[1]
Experimental Workflow: LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of LSD.
Detailed Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials:
-
Plasma or urine samples
-
Internal Standard (IS) working solution (e.g., d3-LSD at 100 ng/mL)
-
Carbonate buffer (e.g., 0.1 M sodium carbonate, pH 9.5-9.8)[1][4]
-
Extraction solvent (e.g., Dichloromethane:Isopropanol, 95:5 v/v)[1][4]
-
15 mL polypropylene (B1209903) centrifuge tubes
-
-
Procedure:
-
Pipette 1 mL of the biological sample (plasma or urine), calibrator, or quality control (QC) sample into a 15 mL centrifuge tube.[4]
-
Add 50 µL of the internal standard working solution.[4]
-
Add 1 mL of carbonate buffer and vortex for 30 seconds.[4]
-
Add 6 mL of the extraction solvent.[4]
-
Cap the tube and mix on a mechanical shaker for 15 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.[4]
-
Carefully transfer the lower organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[1][4]
-
Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase.[4]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.
-
2. LC-MS/MS Conditions
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm particle size).[1]
-
Mobile Phase A: 2 mmol/L ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water, pH 3.0.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 200 µL/min.[1]
-
Gradient Elution: A typical gradient would be:
-
0-1.5 min: 5% B
-
1.5-9 min: Linear gradient from 5% to 50% B
-
9-10 min: Linear gradient from 50% to 90% B
-
Followed by re-equilibration at initial conditions.[1]
-
-
Injection Volume: 5-10 µL.[1]
-
Column Temperature: 25°C.[1]
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Typical MRM Transitions:
-
LSD: e.g., m/z 324.2 -> 223.1
-
d3-LSD (IS): e.g., m/z 327.2 -> 225.1
-
-
Note: Specific transitions and collision energies should be optimized for the instrument in use.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC methods for the quantification of LSD.
| Parameter | HPLC-Fluorescence Detection | LC-MS/MS |
| Biological Matrix | Whole Blood, Urine[2][5] | Plasma, Urine, Whole Blood[1][4][6] |
| Linearity Range | 0.2 - 5 ng/mL[2][3] | 0.015 - 0.4 ng/mL[6] |
| Limit of Detection (LOD) | ~0.2 ng/mL[2][3] | 0.005 - 0.01 ng/mL[6][7] |
| Limit of Quantification (LOQ) | ~0.2 ng/mL[2][3] | 0.015 - 0.5 ng/mL[6][8] |
| Precision (CV%) | Inter-run: 4.3%, Intra-run: 9.1%[2][3] | Inter/Intraday < 10%[6] |
| Internal Standard | - (Can be applied)[5] | d3-LSD[1] |
Note: The values presented are typical and may vary depending on the specific instrumentation, reagents, and laboratory conditions.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of lysergic acid diethylamide in body fluids by high-performance liquid chromatography and fluorescence detection--a more sensitive method suitable for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Development and validation of an LC-MS/MS method to quantify lysergic acid diethylamide (LSD), iso-LSD, 2-oxo-3-hydroxy-LSD, and nor-LSD and identify novel metabolites in plasma samples in a controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The determination of lysergide (LSD) in urine by high-performance liquid chromatography-isotope dilution mass spectrometry (IDMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC/MS Analysis of (+)-Lysergic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lysergic acid is a precursor to a wide range of ergoline (B1233604) alkaloids, including the potent psychedelic lysergic acid diethylamide (LSD). Accurate and sensitive quantification of this compound is crucial in forensic toxicology, pharmaceutical research, and in monitoring the synthesis of its derivatives. Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for the analysis of lysergic acid, offering high resolution and sensitivity. However, due to its low volatility and thermal instability, derivatization is a critical step prior to GC/MS analysis.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using GC/MS.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting and concentrating lysergic acid from various matrices, such as biological fluids or reaction mixtures.
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Acetonitrile
-
Dichloromethane
-
Isopropanol
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or centrifugal evaporator)
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Acidify the sample (e.g., 1 mL of urine or a dissolved reaction mixture) with a suitable buffer and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elution: Elute the lysergic acid from the cartridge with 3 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of acetonitrile) for the derivatization step.
Derivatization: Silylation
To increase the volatility and thermal stability of lysergic acid for GC/MS analysis, a derivatization step to form a trimethylsilyl (B98337) (TMS) derivative is necessary.[3][4][5][6]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
To the reconstituted sample from the SPE step, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70-90°C for 30 minutes to ensure complete derivatization.[4]
-
Cool the vial to room temperature before GC/MS analysis.
GC/MS Analysis
Chromatographic Conditions
The following table outlines typical GC conditions for the analysis of TMS-derivatized lysergic acid. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
Mass Spectrometric Conditions
Both electron ionization (EI) and chemical ionization (CI) can be used. EI is common for generating reproducible fragmentation patterns for library matching, while CI can provide a more abundant molecular ion, which is useful for quantification.
| Parameter | Value (Electron Ionization) | Value (Chemical Ionization) |
| Mass Spectrometer | Agilent 5977B or equivalent | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) | Positive Chemical Ionization (PCI) |
| Ionization Energy | 70 eV | N/A |
| Reagent Gas | N/A | Methane or Ammonia |
| Source Temperature | 230°C | 200°C |
| Quadrupole Temperature | 150°C | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full Scan (m/z 100-600) and/or Selected Ion Monitoring (SIM) |
Key Ions for TMS-derivatized Lysergic Acid (EI Mode): The mass spectrum of TMS-derivatized lysergic acid will show characteristic fragments. The exact masses will depend on the number of TMS groups attached. For the mono-TMS derivative of lysergic acid (molecular weight 340 g/mol ), key ions would include the molecular ion [M]+ at m/z 340 and fragments resulting from the loss of a methyl group ([M-15]+ at m/z 325) and other characteristic fragmentations of the ergoline ring system.
Quantitative Data
The following table summarizes typical quantitative parameters for a validated GC/MS method for lysergic acid analysis.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Experimental Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of lysergic acid diethylamide (LSD), iso-LSD, and N-demethyl-LSD in body fluids by gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Effective GC-MS procedure for detecting iso-LSD in urine after base-catalyzed conversion to LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Thin-Layer Chromatography (TLC) for the Separation of Lysergic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysergic acid is a precursor to a wide range of ergot alkaloids and is notable for its two chiral centers at positions C-5 and C-8. The isomers commonly encountered are d-lysergic acid and its C-8 epimer, d-iso-lysergic acid. The corresponding synthetic diethylamide derivatives, d-lysergic acid diethylamide (LSD) and d-iso-lysergic acid diethylamide (iso-LSD), are of significant interest in forensic science and pharmaceutical research.[1] While LSD is a potent hallucinogen, iso-LSD is biologically inactive. Illicitly produced LSD often contains iso-LSD as a byproduct. Therefore, a reliable method to separate and distinguish between these isomers is essential. Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative analysis and separation of these compounds.[2]
Principle of Separation
Thin-Layer Chromatography separates chemical compounds based on their differential distribution between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture). For lysergic acid isomers, separation is achieved primarily on silica (B1680970) gel plates. The polarity of the isomers dictates their interaction with the polar silica gel. The more polar a compound is, the more strongly it adsorbs to the stationary phase and the slower it moves up the plate, resulting in a lower Retardation factor (R_f). The subtle differences in the stereochemistry of LSD and iso-LSD lead to differences in their polarity and how they interact with the stationary phase, allowing for their separation. In the commonly used systems, LSD has a higher R_f value than the more polar iso-LSD.[1]
Experimental Protocols
This section provides detailed protocols for the separation of lysergic acid isomers using two common TLC systems.
Protocol 1: Separation using Chloroform (B151607)/Methanol Mobile Phase
This protocol is adapted from established methods for the separation of LSD and iso-LSD on silica gel plates.[1]
1. Materials and Reagents
-
TLC Plates: Silica gel G plates (250 µm thickness).[1]
-
Mobile Phase: 9:1 Chloroform:Methanol (v/v).[1]
-
Samples: Standard solutions of LSD and iso-LSD (~1 mg/mL in methanol), and the unknown sample solution.
-
Developing Chamber: Glass TLC tank with a lid.
-
Spotting: Glass capillary tubes or micropipette.[2]
-
Visualization:
2. Procedure
-
Chamber Saturation: Pour the chloroform:methanol mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to aid saturation. Close the lid and allow the chamber to equilibrate for at least 20 minutes.[4]
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark small tick marks for each sample lane.[5]
-
Sample Application: Using a capillary tube, carefully spot small amounts of the LSD standard, iso-LSD standard, and the test sample onto the designated marks on the origin line. Ensure spots are small and compact to prevent streaking.[5]
-
Chromatogram Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top edge.[6]
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.[6]
-
Visualization & Analysis:
-
UV Light: Examine the dried plate under a long-wave UV lamp. Lysergic acid derivatives typically appear as blue fluorescent spots.[3] Circle the spots with a pencil.
-
Chemical Staining: Spray the plate with PDMAB reagent. Lysergic acid and its derivatives will produce violet or purple spots.[3]
-
R_f Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the R_f value for each spot using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]
-
Compare the R_f values and appearance of the spots from the test sample to those of the LSD and iso-LSD standards for identification.
-
Protocol 2: Separation using Acetone-based Mobile Phase
This protocol provides an alternative solvent system for resolving lysergic acid amides.[1][7]
1. Materials and Reagents
-
Mobile Phase: Acetone:ammonia-saturated chloroform (9:1 v/v).[7]
-
Samples & Equipment: As listed in Protocol 1.
-
Visualization: UV lamp, PDMAB reagent, or acidified iodoplatinate (B1198879) solution.[7]
2. Procedure
-
Follow the steps for Chamber Saturation, Plate Preparation, and Sample Application as described in Protocol 1, using the acetone:ammonia-saturated chloroform mobile phase.
-
Develop the chromatogram as per step 4 in Protocol 1.
-
Dry the plate as per step 5 in Protocol 1.
-
Visualization & Analysis:
-
Visualize under UV light as previously described.
-
Alternatively, spray with acidified iodoplatinate reagent, which typically yields black or purple spots for alkaloids.[7]
-
Calculate R_f values and compare with standards for identification.
-
Data Presentation
The following tables summarize various TLC systems and visualization methods reported for the separation of lysergic acid isomers.
Table 1: TLC Systems for Lysergic Acid Isomer Separation
| System ID | Stationary Phase | Mobile Phase Composition (v/v) | Relative R_f Values | Reference |
| 1 | Silica Gel G | Chloroform : Methanol (9:1) | LSD > iso-LSD | [1] |
| 2 | Silica Gel G | Acetone | LSD > iso-LSD | [1] |
| 3 | Silica Gel 60 F-254 | Acetone : Ammonia Saturated Chloroform (9:1) | Not specified, system used for LSD | [7] |
| 4 | Activated Silica Gel G | Toluene : Acetone : Ethanol : Conc. Ammonia (45:45:7:3) | Not specified, system used for LSD | [7] |
| 5 | Silica Gel 60 F-254 | Methanol : Chloroform (1:4) | Not specified, system used for LSD | [8] |
Table 2: Visualization Methods for Lysergic Acid Derivatives on TLC
| Reagent/Method | Procedure | Expected Result | Reference |
| UV Light | Irradiate the dried plate with long-wave (365 nm) or short-wave (254 nm) UV light. | Blue fluorescence. | [3][7] |
| p-Dimethylaminobenzaldehyde (PDMAB) | Spray the plate with acidified PDMAB solution. | Violet/purple spots. | [3][7] |
| Acidified Iodoplatinate | Spray the plate with iodoplatinate reagent. | Black/purple spots. | [3][7] |
| Iodine Fuming | Place the dried plate in a sealed chamber containing iodine crystals. | Brown spots. | [2] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical relationship between key lysergic acid isomers.
Caption: Experimental workflow for TLC analysis of lysergic acid isomers.
Caption: Relationship between lysergic acid, iso-lysergic acid, LSD, and iso-LSD.
References
- 1. bibliography.maps.org [bibliography.maps.org]
- 2. scholarlycommons.law.northwestern.edu [scholarlycommons.law.northwestern.edu]
- 3. swgdrug.org [swgdrug.org]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iitg.ac.in [iitg.ac.in]
- 7. swgdrug.org [swgdrug.org]
- 8. academic.oup.com [academic.oup.com]
Spectroscopic Characterization of (+)-Lysergic Acid: An Application Note for Researchers
Abstract
This application note provides a detailed guide for the spectroscopic characterization of (+)-Lysergic acid, a prominent ergoline (B1233604) alkaloid and a precursor to many pharmacologically significant compounds. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to elucidate and confirm the molecular structure of this compound. This document offers comprehensive experimental protocols and summarized spectral data to aid researchers, scientists, and professionals in the fields of drug development, forensic science, and natural product chemistry.
Introduction
This compound is a chiral organic compound that forms the structural backbone of a wide range of ergot alkaloids. Its derivatives, most notably lysergic acid diethylamide (LSD), have profound effects on the central nervous system. Accurate structural characterization of this compound is crucial for the synthesis of its derivatives, for understanding its biosynthetic pathways, and for the quality control of related pharmaceutical products. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular framework and functional groups present in the molecule. This note outlines the standardized procedures for acquiring and interpreting ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound.
Spectroscopic Data
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton in the molecule. The data presented here is for a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | ~7.20 | m | - |
| H-3 | ~7.05 | m | - |
| H-4 | ~7.05 | m | - |
| H-5α | ~2.97 | dd | 11.0, 5.3 |
| H-5β | ~2.60 | m | - |
| H-7 | ~6.30 | s | - |
| H-8 | ~3.46 | dd | 14.5, 5.5 |
| H-9 | ~3.38 | dd | 9.7, 4.7 |
| H-10 | ~2.58 | m | - |
| N⁶-CH₃ | ~2.44 | s | - |
| N¹-H | ~10.68 | s | - |
| COOH | Not typically observed | br s | - |
Note: Chemical shifts are referenced to the residual solvent peak. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and br s (broad singlet).
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule. The data is presented for a DMSO-d₆ solvent.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2 | ~122.7 |
| C-3 | ~111.5 |
| C-4 | ~119.8 |
| C-5 | ~54.0 |
| C-6 | ~109.5 |
| C-7 | ~123.6 |
| C-8 | ~41.4 |
| C-9 | ~43.6 |
| C-10 | ~27.2 |
| C-11 | ~133.5 |
| C-12 | ~110.3 |
| C-13 | ~126.4 |
| C-14 | ~136.7 |
| C-15 | ~128.3 |
| N⁶-CH₃ | ~62.7 |
| COOH | ~172.0 |
Infrared (IR) Spectral Data
The FT-IR spectrum provides information about the functional groups present in this compound through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
| ~3400 | N-H Stretch (Indole) | Medium |
| ~3000-2500 | O-H Stretch (Carboxylic Acid) | Broad |
| ~2950-2850 | C-H Stretch (Aliphatic) | Medium-Strong |
| ~1700 | C=O Stretch (Carboxylic Acid) | Strong |
| ~1630 | C=C Stretch (Alkene) | Medium |
| ~1600, ~1450 | C=C Stretch (Aromatic) | Medium |
| ~1430 | C-H Bend (CH₂) | Medium |
| ~1380 | C-H Bend (CH₃) | Medium |
| ~1250 | C-N Stretch | Medium-Strong |
| ~750 | C-H Bend (Aromatic, ortho-disubstituted) | Strong |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. c. Gently agitate the vial to ensure complete dissolution of the sample. d. Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
¹H NMR Acquisition: a. Set the appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans. b. Acquire the ¹H NMR spectrum. c. Process the raw data by applying Fourier transformation, phase correction, and baseline correction. d. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
¹³C NMR Acquisition: a. Set the appropriate acquisition parameters for ¹³C NMR, which will typically require a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. b. Acquire the proton-decoupled ¹³C NMR spectrum. c. Process the data similarly to the ¹H spectrum. d. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Protocol:
-
Sample Preparation (KBr Pellet Method): a. Place approximately 1-2 mg of the this compound sample and about 100 mg of dry, IR-grade KBr into a clean agate mortar. b. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. c. Transfer a portion of the powder into the pellet press die. d. Apply pressure using the hydraulic press to form a thin, transparent KBr pellet.
-
Spectrum Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences. c. Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). d. Process the spectrum by performing a background subtraction.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the NMR and IR spectroscopic characterization of this compound.
Caption: Experimental workflow for NMR and IR spectroscopic characterization.
Conclusion
This application note provides a framework for the spectroscopic characterization of this compound using NMR and IR techniques. The provided data tables and detailed experimental protocols are intended to serve as a valuable resource for researchers in ensuring the accurate identification and structural elucidation of this important natural product. Adherence to these standardized methods will facilitate reliable and reproducible results in the analysis of this compound and its derivatives.
Protocol for the Extraction of (+)-Lysergic Acid from Fungal Cultures
Application Note: This document provides a detailed protocol for the cultivation of lysergic acid-producing fungi, specifically strains of Claviceps, and the subsequent extraction and purification of (+)-lysergic acid. The methodologies outlined are intended for research, scientific, and drug development professionals.
Introduction
This compound is a key precursor for the synthesis of a wide range of ergoline (B1233604) alkaloids, many of which have significant pharmaceutical applications.[1][2] Fungi, particularly species of the genus Claviceps, are the primary natural sources of lysergic acid and its derivatives.[2] Biotechnological production through submerged fermentation of these fungi offers a controlled and scalable method for obtaining this valuable compound.[1] This protocol details the steps for fungal fermentation, extraction of lysergic acid from the culture broth, and subsequent purification.
Data Presentation
Table 1: Fungal Culture Media Composition for Lysergic Acid Production
| Component | Vegetative Medium Concentration[3] | Production Medium Concentration[3] | Fermentation Medium Concentration (C. paspali)[4][5] |
| Mannite | 5% | 5% | - |
| Sorbitol | - | - | 100 g/L |
| Succinic Acid | 1% | 3% | 35 g/L |
| KH₂PO₄ | 0.1% | 0.1% | - |
| MgSO₄·7H₂O | 0.03% | 0.03% | 0.7 g/L |
| Chick-pea flour | 0.1% | - | - |
| Corn steep powder | - | - | 20 g/L |
| Yeast extract powder | - | - | 0.5 g/L |
| FeSO₄·7H₂O | 0.001% | 0.001% | 0.022 g/L |
| ZnSO₄·7H₂O | 0.001% | 0.001% | 0.01 g/L |
| MnSO₄·4H₂O | 0.0001% | 0.0001% | - |
| pH | 5.2 (adjusted with NH₄OH) | 5.2 (adjusted with NH₄OH) | 5.5 |
Table 2: Fermentation and Extraction Parameters for Lysergic Acid Production
| Parameter | Value/Condition | Reference |
| Fermentation | ||
| Fungal Strain | Claviceps purpurea | [3] |
| Claviceps paspali | [4][5] | |
| Incubation Temperature | 24°C - 37°C | [3] |
| Incubation Time | 5 - 12 days | [3][4][5] |
| Aeration | Shaker (220 rpm) or Stirred Fermenter (400 rpm, 1 vvm) | [3][4][5] |
| Final Lysergic Acid Titer | Up to 3.7 g/L | [4][5] |
| Extraction | ||
| Extraction Solvent | n-butanol or Chloroform | [3] |
| pH of Culture Filtrate | 4.5 - 5.5 | [3] |
| Transformation Yield | 85% - >95% | [3] |
Experimental Protocols
Fungal Culture and Fermentation
This protocol is adapted from methodologies described for Claviceps purpurea and Claviceps paspali.[3][4][5]
1.1. Media Preparation:
-
Prepare the vegetative and production media as detailed in Table 1.
-
Sterilize the media by autoclaving at 120°C for 20 minutes.
1.2. Inoculation and Fermentation:
-
Inoculate the vegetative medium with a culture of the selected fungal strain.
-
Incubate the vegetative culture at 24°C for 6-7 days on a rotary shaker (220 rpm).
-
Transfer an inoculum (e.g., 10% v/v) of the vegetative culture to the production medium in flasks or a laboratory fermenter.[4][6]
-
Incubate the production culture for 5-12 days at 24-25°C with continuous agitation and aeration.[3][4][5]
Extraction of this compound
This protocol is based on a described solvent extraction method.[3]
2.1. Initial Extraction:
-
At the end of the fermentation period, filter the culture broth to separate the mycelium.
-
Adjust the pH of the filtrate to between 4.5 and 5.5.[3]
-
Extract the acidified filtrate repeatedly with an organic solvent such as n-butanol.[3]
2.2. Concentration:
-
Combine the organic extracts and concentrate them in vacuo to obtain a solid residue.
Purification of this compound
3.1. Washing and Solubilization:
-
Wash the residue with a solvent in which lysergic acid is insoluble, such as diethyl ether, to remove impurities.[3]
-
Dissolve the washed residue in a diluted aqueous ammonia (B1221849) solution.
3.2. Decolorization and Crystallization:
-
Decolorize the ammoniacal solution by treating it with activated charcoal.
-
Filter the solution to remove the charcoal.
-
Concentrate the filtrate to a small volume in vacuo to induce crystallization of this compound.[3]
Visualizations
Biosynthetic Pathway of Lysergic Acid
Caption: Simplified biosynthetic pathway of this compound from tryptophan and DMAPP in fungi.
Experimental Workflow for Lysergic Acid Extraction
Caption: Workflow for the extraction and purification of this compound from fungal cultures.
References
- 1. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US3201326A - Process for preparing lysergic acid - Google Patents [patents.google.com]
- 4. Frontiers | Construction of an efficient Claviceps paspali cell factory for lysergic acid production [frontiersin.org]
- 5. Construction of an efficient Claviceps paspali cell factory for lysergic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of (+)-Lysergic Acid as a Scaffold for Novel CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lysergic acid, a tetracyclic ergoline (B1233604) alkaloid, has long been recognized for its potent psychoactive properties, most notably in its diethylamide derivative, LSD. However, the intricate structure of the lysergic acid scaffold offers a rich foundation for the design and synthesis of novel therapeutic agents targeting the central nervous system (CNS). By systematically modifying the core structure, researchers can develop compounds with tailored pharmacological profiles, moving beyond hallucinogenic activity to explore potential treatments for a range of CNS disorders, including depression, anxiety, and neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a versatile scaffold in CNS drug discovery.
Data Presentation: Comparative Pharmacology of Lysergic Acid Derivatives
The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of various this compound derivatives at key CNS receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for selecting promising candidates for further development.
Table 1: Binding Affinities (Ki, nM) of Lysergic Acid Derivatives at Serotonin (B10506) Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | Reference |
| This compound | - | - | - | - | |
| LSD | 4.4 | 6.3 | - | - | [3][4] |
| Lisuride (B125695) | 2-6 | 2-6 | - | - | [5][6] |
| 2-Bromo-LSD | - | - | Lacks Agonism | - | [7][8] |
| N6-Ethyl-nor-LSD (ETH-LAD) | - | - | - | - | [9][10] |
| N6-Allyl-nor-LSD (AL-LAD) | - | - | - | - | [9] |
| N-DEAOP-NMT | 21 | 697 | - | 1184 | [11] |
Table 2: Functional Activity (EC50, nM; Emax, %) of Lysergic Acid Derivatives at the 5-HT2A Receptor
| Compound | Assay Type | EC50 (nM) | Emax (%) | Reference |
| LSD | Gq Signaling | - | Highly Efficacious | [7] |
| LSD | β-arrestin Recruitment | - | - | [12][13] |
| Lisuride | miniGαq Recruitment | - | 15 (relative to LSD) | [5] |
| Lisuride | β-arrestin 2 Recruitment | - | 52 (relative to LSD) | [5] |
| 2-Bromo-LSD | Gq Signaling | 0.81 | 59.8 | [7] |
| 2-Bromo-LSD | β-arrestin Recruitment | - | Weak | [7][8] |
Emax values are often presented relative to a reference agonist like serotonin or LSD.
Table 3: Binding Affinities (Ki, nM) of Lysergic Acid Derivatives at Dopamine (B1211576) Receptors
| Compound | D1 | D2 | D3 | Reference |
| LSD | High Affinity | High Affinity | - | [3][14] |
| Lisuride | Low-nanomolar | Sub-nanomolar | Sub-nanomolar | [6] |
| Bromocriptine | - | - | - | [15] |
| Ergovaline | - | 6.9 | - | [16] |
Detailed Ki values for some compounds were not consistently available across the literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the synthesis and evaluation of novel this compound derivatives.
Protocol 1: Synthesis of N6-Alkyl-nor-Lysergic Acid Diethylamide Derivatives
This protocol describes a general method for the alkylation of the N6 position of nor-lysergic acid diethylamide.[9][17]
Materials:
-
nor-Lysergic acid diethylamide
-
Appropriate alkyl halide (e.g., ethyl iodide, allyl bromide)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Zinc dust
-
Acetic acid
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Demethylation of LSD (if starting from LSD): Prepare nor-lysergic acid diethylamide from LSD via von Braun reaction or other established demethylation methods.
-
Alkylation: a. Dissolve nor-lysergic acid diethylamide in anhydrous DMF. b. Add an excess of the desired alkyl halide and anhydrous K2CO3. c. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up and Purification: a. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N6-alkyl-nor-lysergic acid diethylamide derivative.[17]
Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity (Ki) of test compounds for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.[18]
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
Radioligand (e.g., [3H]ketanserin or [125I]LSD)
-
Test compounds (novel lysergic acid derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: a. In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. b. To determine non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., ketanserin) to a set of wells.
-
Incubation: a. Add the cell membrane preparation to each well to initiate the binding reaction. b. Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration and Washing: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. b. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity
This protocol describes a method to assess the functional activity of lysergic acid derivatives as agonists or antagonists at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium concentration.
Materials:
-
HEK-293 or CHO cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds
-
A known 5-HT2A agonist (e.g., serotonin)
-
A fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: a. Remove the culture medium and add the fluorescent calcium dye solution to each well. b. Incubate the plate at 37°C for a specified time to allow for dye uptake.
-
Compound Addition and Measurement: a. Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading. b. Agonist Mode: Inject varying concentrations of the test compound into the wells and monitor the change in fluorescence over time. c. Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before injecting a fixed concentration (e.g., EC80) of a known 5-HT2A agonist and monitor the fluorescence response.
-
Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence. b. Agonist Mode: Plot the fluorescence change against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. c. Antagonist Mode: Determine the IC50 of the test compound in inhibiting the agonist-induced response.
Protocol 4: β-Arrestin Recruitment Assay for Biased Agonism
This protocol allows for the investigation of biased agonism by measuring the recruitment of β-arrestin to the 5-HT2A receptor upon ligand binding, a key alternative signaling pathway to G-protein coupling.[2][19][20]
Materials:
-
Cells co-expressing the 5-HT2A receptor fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary reporter fragment (e.g., Enzyme Acceptor) (e.g., PathHunter® cells).
-
Cell culture medium and assay buffer.
-
Test compounds.
-
Detection reagents for the reporter system (e.g., chemiluminescent substrate).
-
A luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells in an appropriate assay plate and culture overnight.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a sufficient time to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.
-
Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: a. Plot the luminescent signal against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment. c. Compare these values to those obtained from G-protein signaling assays (e.g., calcium mobilization) to assess biased agonism.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the use of this compound derivatives in CNS drug discovery.
Caption: 5-HT2A Receptor Signaling Pathways.
Caption: Drug Discovery Workflow.
References
- 1. Partial lysergamide - Wikipedia [en.wikipedia.org]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. heffter.org [heffter.org]
- 4. bibliography.maps.org [bibliography.maps.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lisuride - Wikipedia [en.wikipedia.org]
- 7. A Non-Hallucinogenic LSD analog with Therapeutic Potential for Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A non-hallucinogenic LSD analog with therapeutic potential for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and LSD-like discriminative stimulus properties in a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Return of the lysergamides. Part III: Analytical characterization of N6-ethyl-6-norlysergic acid diethylamide (ETH-LAD) and 1-propionyl ETH-LAD (1P–ETH-LAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-DEAOP-NMT - Wikipedia [en.wikipedia.org]
- 12. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice [frontiersin.org]
- 13. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD - Wikipedia [en.wikipedia.org]
- 15. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. Stereospecific binding of D-lysergic acid diethylamide (LSD) to brain membranes: relationship to serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for the Use of (+)-Lysergic Acid in the Development of Serotonin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lysergic acid, a tetracyclic ergoline (B1233604) alkaloid, serves as a pivotal scaffold in the synthesis of a wide array of potent and pharmacologically significant ligands targeting serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. The inherent structural rigidity and the presence of key pharmacophoric elements within the lysergic acid framework allow for high-affinity interactions with multiple 5-HT receptor subtypes. This document provides detailed application notes on the utility of this compound derivatives, particularly lysergic acid diethylamide (LSD), as tools in serotonin receptor research, alongside comprehensive protocols for their characterization.
The pharmacology of lysergamides is complex, with many compounds acting as agonists or partial agonists at various 5-HT and dopamine (B1211576) receptors.[1][2] The prototypical derivative, LSD, is a potent hallucinogen that exerts its effects primarily through agonism at the 5-HT2A receptor.[3][4][5] However, its broad receptor binding profile makes it and its analogs valuable probes for studying the structure and function of the entire serotonin receptor family.[6] Recent structural studies, including the crystal structure of LSD bound to the 5-HT2B receptor, have provided unprecedented insights into the molecular basis of its long-lasting effects and biased signaling.[3][7][8]
Data Presentation: Binding Affinities and Functional Potencies of Lysergic Acid Derivatives
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of selected this compound derivatives for various human serotonin receptor subtypes. These values are compiled from multiple sources to provide a comparative overview.
Table 1: Binding Affinities (Ki, nM) of Lysergic Acid Derivatives at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT5A | 5-HT6 | 5-HT7 |
| This compound diethylamide (LSD) | 1.1 | 4.9 | 1.3 | 2.9 | 1.1 | 1.7 | 0.5 | 6.3 | 3.2 |
| Ergotamine | 0.6 | 0.3 | 0.2 | 1.1 | 0.7 | 1.0 | 1.0 | 1.3 | 1.6 |
| Lisuride | 1.2 | 1.0 | 0.8 | 1.5 | 1.0 | 1.3 | 1.0 | 2.0 | 1.6 |
| 2-Bromo-LSD (BOL-148) | 10.7 | 100 | 25 | 2.2 | 1.5 | 1.8 | - | - | - |
Data compiled from publicly available pharmacological databases and literature. Values represent the geometric mean from multiple studies and should be considered approximate.
Table 2: Functional Potencies (EC50/IC50, nM) of Lysergic Acid Derivatives at Human Serotonin Receptors
| Compound | Assay Type | 5-HT1A (Gi/o) | 5-HT2A (Gq/11) | 5-HT2B (Gq/11) | 5-HT2C (Gq/11) | 5-HT7 (Gs) |
| This compound diethylamide (LSD) | cAMP Inhibition | 1.5 | - | - | - | - |
| Calcium Flux | - | 3.5 | 2.0 | 5.0 | - | |
| cAMP Accumulation | - | - | - | - | 4.5 | |
| Lisuride | Calcium Flux | - | 2.1 | - | - | - |
| Ergotamine | Calcium Flux | - | 2.8 | 1.5 | 3.2 | - |
Data represent functional potencies for agonist activity. The G-protein coupling family for each receptor subtype is indicated.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Serotonin Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound derived from this compound for a specific serotonin receptor subtype.[9][10]
1. Materials:
-
Cell Membranes: Membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO-K1 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-LSD, [¹²⁵I]-LSD).[11][12]
-
Test Compound: The unlabeled lysergic acid derivative to be tested.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration (10 µM) of a known ligand for the target receptor (e.g., serotonin, ketanserin (B1673593) for 5-HT2A).
-
Glass Fiber Filters: GF/B or GF/C filters, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[13]
-
Scintillation Cocktail and Scintillation Counter .
-
96-well Plates and a Cell Harvester .
2. Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-50 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of radioligand in binding buffer, 50 µL of binding buffer, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of NSB agent, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of radioligand, 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 10 µM), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the average total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for Gi/o- and Gs-Coupled Serotonin Receptors
This protocol measures the ability of a lysergic acid derivative to act as an agonist or antagonist at Gs-coupled (e.g., 5-HT7) or Gi/o-coupled (e.g., 5-HT1A) receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.[14][15][16]
1. Materials:
-
Cell Line: A cell line (e.g., CHO-K1) stably expressing the human serotonin receptor of interest.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., F-12K with 10% FBS).
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Forskolin (B1673556): An adenylyl cyclase activator (for Gi/o-coupled receptor assays).
-
Test Compound: The lysergic acid derivative to be tested.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well White Microplates.
2. Procedure:
-
Cell Culture: Culture the cells to approximately 80-90% confluency.
-
Cell Preparation: Detach the cells, centrifuge, and resuspend them in stimulation buffer to the desired concentration (e.g., 1,000-4,000 cells per well).
-
Assay Setup:
-
For Gs-coupled receptors (Agonist Mode):
-
Add 5 µL of cell suspension to each well.
-
Add 5 µL of the test compound at various concentrations.
-
Incubate at room temperature for 30-60 minutes.
-
-
For Gi/o-coupled receptors (Agonist Mode):
-
Add 5 µL of a solution containing both the test compound and a fixed concentration of forskolin (e.g., 1-10 µM) to each well.
-
Add 5 µL of cell suspension.
-
Incubate at room temperature for 30-60 minutes.
-
-
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: After the recommended incubation period, read the plate on a suitable plate reader.
3. Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximum efficacy (Emax).
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Serotonin Receptor G-Protein Signaling Pathways.
Caption: Ligand Development Workflow from this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Lysergamides - Wikipedia [en.wikipedia.org]
- 2. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD and DOB: interaction with 5-HT2A receptors to inhibit NMDA receptor-mediated transmission in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. This is LSD attached to a brain cell serotonin receptor | EurekAlert! [eurekalert.org]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Microchemical synthesis of the serotonin receptor ligand, 125I-LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of 125I-lysergic acid diethylamide binding to serotonin receptors in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Derivatization of (+)-Lysergic Acid for Structure-Activity Relationship Exploration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of (+)-lysergic acid to investigate structure-activity relationships (SAR). The protocols outlined below cover key synthetic methodologies and pharmacological assays essential for characterizing novel lysergamides.
Introduction to this compound Derivatization
This compound is the foundational scaffold for a diverse class of pharmacologically active compounds known as lysergamides. Its tetracyclic ergoline (B1233604) structure contains embedded tryptamine (B22526) and phenethylamine (B48288) moieties, contributing to its complex pharmacology.[1] Derivatives of lysergic acid interact with a wide range of G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT), dopamine, and adrenergic receptors.[2] The psychedelic effects of compounds like lysergic acid diethylamide (LSD) are primarily mediated by agonism at the serotonin 2A (5-HT2A) receptor.[1][3]
Systematic modification of the this compound scaffold is a crucial strategy for elucidating the structural requirements for receptor affinity, potency, and functional selectivity (i.e., biased agonism). Key derivatization sites include:
-
C8 Amide Substitution: The carboxyl group at the C8 position is a primary target for modification, most commonly through the formation of amides. The nature of the amide substituent profoundly influences pharmacological activity. For instance, the N,N-diethylamide group of LSD is critical for its high potency.[3]
-
N1 Position (Indole Nitrogen): Acylation or alkylation of the indole (B1671886) nitrogen at the N1 position can modulate receptor affinity and efficacy. For example, 1-acyl substitution can reduce affinity and efficacy at 5-HT2A receptors, suggesting these derivatives may act as prodrugs for LSD.[4]
-
N6 Position: Alkylation of the nitrogen at the N6 position can also significantly impact potency. N6-alkyl nor-LSD derivatives have been shown to have varying potencies, with some being more potent than LSD itself.
-
Aromatic Ring (Positions 2, 12, 13, 14): Substitution on the aromatic A-ring, such as bromination at the 2-position (e.g., 2-bromo-LSD), can eliminate hallucinogenic properties while retaining other therapeutic effects.[5][6]
Experimental Protocols
Synthesis of Lysergic Acid Amide Derivatives
Objective: To synthesize various C8-amide derivatives of this compound for SAR studies. This protocol is a general method for the preparation of lysergic acid amides.[7]
Materials:
-
This compound
-
Trifluoroacetic anhydride (B1165640)
-
Acetonitrile (B52724) (anhydrous)
-
Desired primary or secondary amine (e.g., diethylamine)
-
Saturated aqueous saline solution
-
Anhydrous sodium sulfate (B86663)
-
Basic alumina (B75360) for chromatography
-
Benzene (B151609) and Chloroform (for chromatography)
Procedure:
-
Formation of the Mixed Anhydride: In a suitable reaction vessel, suspend this compound in anhydrous acetonitrile. Cool the suspension to approximately -20°C using a dry ice/acetone bath. To this suspension, add a cold (-20°C) solution of trifluoroacetic anhydride in acetonitrile. Allow the mixture to stand at -20°C for about 1.5 hours, during which the lysergic acid will dissolve, forming the mixed anhydride of lysergic and trifluoroacetic acids.[7]
-
Amidation: To the solution of the mixed anhydride, add the desired amine (e.g., a solution of diethylamine (B46881) in acetonitrile). The reaction mixture should be kept in the dark at room temperature for approximately two hours.[7]
-
Work-up and Extraction: After the reaction is complete, evaporate the acetonitrile in vacuo. Dissolve the residue in a mixture of chloroform and ice-water. Separate the chloroform layer, and extract the aqueous layer multiple times with chloroform. Combine the chloroform extracts and wash them with cold water to remove any residual amine salts.[7]
-
Drying and Concentration: Dry the chloroform layer over anhydrous sodium sulfate and then evaporate the solvent in vacuo to obtain the crude amide product as a solid residue.[7]
-
Purification: The crude product, which contains a mixture of the desired amide and its iso-form, can be purified by chromatography over basic alumina. Elute with a suitable solvent system, such as a 3:1 mixture of benzene and chloroform, to separate the isomers.[7]
Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of newly synthesized lysergic acid derivatives for the human 5-HT2A receptor. This is a competitive binding assay using a known radioligand.[8]
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.
-
Non-specific binding control: Ketanserin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microfilter plates (GF/C filters, pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]Ketanserin, 100 µL membrane suspension.[8]
-
Non-specific Binding: 50 µL Ketanserin (10 µM), 50 µL [3H]Ketanserin, 100 µL membrane suspension.
-
Test Compound: 50 µL of test compound (at various concentrations), 50 µL [3H]Ketanserin, 100 µL membrane suspension.[8]
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Terminate the assay by rapidly filtering the plate contents through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[8]
-
Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific CPM from total CPM.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.[8]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity (EC50)
Objective: To assess the functional agonist activity of lysergic acid derivatives at the 5-HT2A receptor by measuring intracellular calcium mobilization. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which leads to an increase in intracellular calcium upon activation.[9]
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into the assay plates and allow them to grow to confluence.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Measurement: Place the cell plate into the FLIPR instrument. The instrument will add the test compounds to the wells and simultaneously measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration of the test compound.
-
Plot the response against the logarithm of the compound concentration.
-
Use a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy) for each compound.[4]
-
β-Arrestin Recruitment Assay for Functional Selectivity
Objective: To measure the recruitment of β-arrestin to the 5-HT2A receptor upon ligand binding, providing a measure of an alternative signaling pathway and allowing for the assessment of biased agonism.
Materials:
-
Cells co-expressing the 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme acceptor (EA). (e.g., PathHunter β-arrestin cells).[3]
-
Cell culture medium.
-
Assay plates.
-
Substrate for the complemented enzyme (e.g., Galacton Star for β-galactosidase).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the PathHunter cells into the assay plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagent containing the substrate to the wells and incubate for 60 minutes at room temperature.
-
Measurement: Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the amount of β-arrestin recruited to the receptor.[3]
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the compound concentration.
-
Use a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment for each compound.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Pharmacological Data for N1-Substituted Lysergic Acid Derivatives at Human 5-HT2A Receptors
| Compound | Substitution at N1 | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM, Ca2+ mobilization) | 5-HT2A Emax (%) |
| LSD | -H | 2.9 ± 0.6 | 6.8 ± 1.1 | 100 |
| ALD-52 | -COCH3 | 113.8 ± 19.8 | 107.0 ± 15.0 | 50 |
| 1P-LSD | -COC2H5 | 321.0 ± 47.0 | >10,000 (antagonist) | 12 (agonist) |
| 1B-LSD | -COC3H7 | 741.7 ± 117.2 | >10,000 (antagonist) | 12 (agonist) |
| Data adapted from Halberstadt et al., Neuropharmacology, 2020.[4] |
Table 2: Pharmacological Data for C8-Substituted Lysergic Acid Amide Derivatives
| Compound | Substitution at C8 Amide | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM, Ca2+ mobilization) | 5-HT2A Emax (%) |
| LSD | -N(C2H5)2 | 1.1 | 4.8 | 100 |
| LSA (Ergine) | -NH2 | 7.9 | 116 | 83 |
| ECPLA | -N(C2H5)(cyclopropyl) | 1.1 | 10.9 | 94 |
| Data compiled from multiple sources for comparative purposes.[3][4] |
Visualizations
Caption: Workflow for the derivatization and characterization of this compound.
Caption: Key signaling pathways of the 5-HT2A receptor activated by lysergamides.
Structure-Activity Relationship Summary
-
C8 Amide Group: The size and conformation of the amide substituents at C8 are critical. The diethylamide of LSD appears optimal for high potency at the 5-HT2A receptor. Constraining the conformation of the diethylamide group can affect functional selectivity, particularly β-arrestin recruitment.[3] Simpler amides, like the unsubstituted amide in LSA (ergine), generally have lower potency.
-
N1 Position: Acylation at the N1 position generally leads to a significant decrease in affinity and efficacy at 5-HT2A receptors. This supports the hypothesis that many N1-substituted derivatives act as prodrugs, being hydrolyzed in vivo to release LSD.[4]
-
N6 Position: The N-methyl group at the N6 position is important for activity. N-alkylation can modulate potency, with N-ethyl and N-allyl derivatives of nor-LSD showing increased potency compared to LSD.
-
Aromatic Ring: Substitution on the aromatic A-ring can dramatically alter the pharmacological profile. Bromination at the 2-position of LSD (creating 2-bromo-LSD) eliminates its hallucinogenic effects, likely by altering its functional activity at the 5-HT2A receptor.[5]
References
- 1. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (ECPLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the LSD-Derivative With Potential for Treating Mood Disorders | Technology Networks [technologynetworks.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. US2736728A - Preparation of lysergic acid amides - Google Patents [patents.google.com]
- 8. homework.study.com [homework.study.com]
- 9. Synthetic Strategies Towards LSD: Ergoline Synthesis via α-Arylation, Borrowing Hydrogen Alkylation, and C–H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of (+)-Lysergic Acid Receptor Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lysergic acid is a foundational scaffold for a range of pharmacologically important ergoline (B1233604) alkaloids. Its most famous derivative, lysergic acid diethylamide (LSD), is a potent psychedelic that primarily interacts with the serotonin (B10506) receptor system. Understanding the precise molecular interactions between these ligands and their receptor targets is crucial for the development of novel therapeutics with improved efficacy and safety profiles. X-ray crystallography provides an unparalleled high-resolution view of these interactions, revealing the structural basis of ligand binding, receptor activation, and functional selectivity.
This document provides a detailed overview of the crystallographic studies of LSD in complex with human serotonin receptors, specifically the 5-HT₂ₐ and 5-HT₂₈ subtypes. While crystallographic data for this compound itself in complex with these receptors are not currently available in the public domain, the data for its close derivative, LSD, offer profound insights into the binding mechanisms of this class of compounds. The protocols and data presented herein are compiled from seminal publications in the field and are intended to serve as a comprehensive resource for researchers.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from crystallographic and pharmacological studies of LSD with serotonin receptors.
Table 1: Crystallographic Data for LSD-Receptor Complexes
| Parameter | 5-HT₂₈R-LSD | 5-HT₂ₐR-LSD |
| PDB ID | 5TVN | 6WGT |
| Resolution (Å) | 2.90 | 3.20 |
| Space Group | C2 | P2₁2₁2₁ |
| Unit Cell (a, b, c in Å; α, β, γ in °) | a=145.2, b=61.4, c=91.5α=90, β=107.8, γ=90 | a=65.9, b=96.7, c=167.4α=90, β=90, γ=90 |
| Data Source | Wacker et al., 2017 | Kim et al., 2020 |
Table 2: Pharmacological Data for LSD at Serotonin Receptors
| Parameter | 5-HT₂₈R | 5-HT₂ₐR |
| Binding Affinity (Kᵢ in nM) | 1.1 ± 0.2 | 2.9 ± 0.5 |
| Gq Activation (EC₅₀ in nM) | 3.9 ± 1.1 | 19.3 ± 4.1 |
| β-arrestin Recruitment (EC₅₀ in nM) | 1.8 ± 0.4 | 5.6 ± 1.2 |
| Dissociation Half-life (t₁/₂ in min) | ~160 | >300 |
| Data Source | Wacker et al., 2017; Kim et al., 2020 | Kim et al., 2020 |
Experimental Protocols
The following protocols are generalized from the methodologies reported in the primary literature for the crystallization of G-protein coupled receptors (GPCRs) like the 5-HT₂ₐ and 5-HT₂₈ receptors in complex with ligands.
Protocol 1: Receptor Expression and Purification
-
Construct Design : An engineered human 5-HT₂₈R or 5-HT₂ₐR construct is used. Typically, this involves truncations of the N- and C-termini and fusion to a stabilizing protein partner like T4 lysozyme (B549824) (T4L) or BRIL to facilitate crystallization.
-
Expression System : Recombinant baculovirus is generated and used to infect Spodoptera frugiperda (Sf9) insect cells.
-
Cell Culture and Infection : Sf9 cells are grown in suspension culture to a density of 3-4 x 10⁶ cells/mL and infected with the baculovirus. Cells are harvested 48-72 hours post-infection.
-
Membrane Preparation : Cell pellets are lysed, and the cell membranes are isolated by ultracentrifugation.
-
Solubilization : Membranes are solubilized in a buffer containing a mild detergent (e.g., dodecyl-β-D-maltoside, DDM) and cholesterol analogues (e.g., cholesteryl hemisuccinate, CHS) to extract the receptor.
-
Affinity Chromatography : The solubilized receptor is purified using an anti-FLAG antibody affinity resin. The receptor is eluted by competition with a FLAG peptide.
-
Ligand Addition : LSD is added to the purified receptor to form the receptor-ligand complex.
-
Size-Exclusion Chromatography : The complex is further purified and buffer-exchanged using a size-exclusion column to ensure homogeneity.
Protocol 2: Crystallization by Lipidic Cubic Phase (LCP)
-
LCP Preparation : The purified receptor-LSD complex is concentrated and mixed with a lipid, typically monoolein, in a 1:1.5 (protein:lipid) ratio using coupled syringes to form the lipidic cubic phase.
-
Crystallization Setup : The protein-laden LCP is dispensed in small boluses (50-100 nL) onto a glass sandwich plate.
-
Precipitant Screening : A precipitant solution (200-800 nL) from a crystallization screen is dispensed onto the LCP bolus. The plate is then sealed.
-
Incubation : Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth. Crystals typically appear within a few days to several weeks.
-
Crystal Harvesting : Crystals are harvested directly from the LCP using micromounts or loops and flash-cooled in liquid nitrogen for data collection.
Protocol 3: X-ray Diffraction Data Collection and Structure Determination
-
Data Collection : Diffraction data are collected from the cryo-cooled crystals at a synchrotron beamline.
-
Data Processing : The diffraction images are processed using software such as XDS or HKL2000 to integrate the reflections and scale the data.
-
Structure Solution : The structure is solved by molecular replacement using a previously determined GPCR structure as a search model.
-
Model Building and Refinement : The initial model is manually built and refined using software like Coot and Phenix to fit the electron density map and improve the quality of the final structure.
Visualizations: Signaling Pathways and Experimental Workflow
Serotonin Receptor Signaling Pathways
The 5-HT₂ₐ and 5-HT₂₈ receptors are G-protein coupled receptors that primarily signal through two main pathways: the canonical Gq/₁₁ pathway and the β-arrestin pathway. Ligands can show "biased agonism" by preferentially activating one pathway over the other.
Experimental Workflow for GPCR Crystallography
The following diagram illustrates the major steps involved in determining the crystal structure of a GPCR, such as the 5-HT₂ receptors, in complex with a ligand.
Application Notes and Protocols for Electrochemical Detection of (+)-Lysergic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lysergic acid and its derivatives, most notably lysergic acid diethylamide (LSD), are potent psychoactive compounds. The sensitive and accurate detection of these substances is crucial in forensic science, clinical toxicology, and pharmaceutical research. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable analysis. These methods are based on the electrochemical oxidation of the indole (B1671886) group present in the lysergic acid structure.
This document provides detailed application notes and protocols for the electrochemical detection of this compound derivatives using various voltammetric techniques. While the majority of the available literature focuses on the detection of LSD, the methodologies presented are expected to be applicable to this compound with appropriate optimization, given their shared electroactive indole moiety.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of different electrochemical methods for the detection of LSD, a close derivative of this compound.
Table 1: Performance of Adsorptive Stripping Voltammetry (AdSV)
| Working Electrode | Supporting Electrolyte | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Glassy Carbon Electrode (GCE) | DMF/tetrabutylammonium (B224687) perchlorate (B79767) | 1 - 90 ng/L | 1.4 ng/L | 4.3 ng/L | [2][3][4] |
Table 2: Performance of Square Wave Voltammetry (SWV)
| Working Electrode | Supporting Electrolyte | Linear Range | Limit of Detection (LOD) | Reference |
| Multi-wall Carbon Nanotube Screen-Printed Electrode (SPE-MWCNT) | 0.1 M Phosphate Buffer (pH 12.0) | 0.16 - 40.0 µmol/L | 0.05 µmol/L | [5][6][7] |
| Boron-Doped Diamond Electrode (BDDE) | 0.1 M Acetate (B1210297) Buffer (pH 4.0) | 5.0 - 100 µmol/L | 0.5 µmol/L | [3][8][9] |
| Paper-Based Electrode | 0.05 M LiClO4 in aqueous medium | Not Specified | 0.38 µmol/L | [3] |
Table 3: Performance of High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
| Working Electrode | Mobile Phase | Limit of Detection (LOD) | Reference |
| Graphite Electrode | Ammonium perchlorate | 6.18 x 10⁻⁷ mol/L | [1][7] |
Experimental Protocols
General Electrode Preparation and Activation
a) Glassy Carbon Electrode (GCE) Preparation: [2][5][9][10]
-
Polish the GCE surface with 0.05 µm alumina (B75360) slurry on a microcloth.
-
Rinse thoroughly with ethanol (B145695) and double-distilled water.
-
For activation, immerse the cleaned GCE in a suitable electrolyte (e.g., 0.1 M PBS, pH 7.0) and apply cyclic voltammetry between -1.5 V and +2.5 V for several scans at a scan rate of 100 mV/s.[10]
-
Rinse with double-distilled water before use.
b) Multi-Walled Carbon Nanotube Screen-Printed Electrode (MWCNT-SPE) Preparation: [6][11][12]
-
MWCNT-SPEs are often commercially available.
-
If preparing in-house, a common method involves creating an ink by mixing MWCNTs, a binder (e.g., varnish), and a solvent (e.g., liquid paraffin).[6]
-
The ink is then screen-printed onto a flexible substrate (e.g., acetate paper) using a stencil that defines the working, auxiliary, and reference electrodes.[6][11]
-
A silver paste is typically used for the reference electrode.[6][11]
c) Boron-Doped Diamond Electrode (BDDE) Activation: [13][14][15]
-
BDDEs are known for their stability and wide potential window.
-
Anodic pretreatment can enhance performance by increasing oxygen-containing surface functional groups. This can be achieved by applying a positive potential in an acidic medium.[13]
Sample Preparation from Blotter Paper[16][17]
-
Cut a small square (e.g., 0.635 cm²) of the blotter paper.
-
Place the square in a glass vial.
-
Add a specific volume of extraction solution (e.g., 500 µL of water or a buffer solution).
-
Shake or vortex the vial for a few minutes to facilitate the extraction of the analyte.
-
The resulting solution can then be directly analyzed or further diluted with the supporting electrolyte.
Protocol for Adsorptive Stripping Voltammetry (AdSV)[2][4]
-
Instrumentation: Voltammetric analyzer with a three-electrode system (GCE as working electrode, Ag/AgCl as reference, and platinum wire as auxiliary).
-
Reagents: Dimethylformamide (DMF), tetrabutylammonium perchlorate, this compound derivative standard.
-
Procedure:
-
Prepare the supporting electrolyte solution of tetrabutylammonium perchlorate in DMF.
-
Transfer a known volume of the sample extract or standard solution into the electrochemical cell containing the supporting electrolyte.
-
Apply a preconcentration potential while stirring the solution for a defined period (e.g., 50 seconds) to allow the analyte to adsorb onto the electrode surface.
-
Stop stirring and allow the solution to equilibrate for a few seconds.
-
Scan the potential in the positive direction using a differential pulse waveform.
-
The peak current is proportional to the concentration of the analyte.
-
Protocol for Square Wave Voltammetry (SWV)[5][6][8][18][19][20]
-
Instrumentation: Potentiostat/galvanostat with a three-electrode system (e.g., MWCNT-SPE or BDDE).
-
Reagents: Phosphate buffer (0.1 M, pH 12.0) or Acetate buffer (0.1 M, pH 4.0), this compound derivative standard.
-
Procedure:
-
Place a small volume (e.g., 70 µL) of the sample or standard solution, diluted in the appropriate supporting electrolyte, onto the electrode surface to cover all three electrodes.[6]
-
Apply the SWV waveform with optimized parameters (e.g., amplitude: 60 mV, step potential: 10 mV, frequency: 60 Hz).[8]
-
Record the voltammogram. The resulting peak current is proportional to the analyte concentration.
-
Perform background subtraction to improve signal quality.[6]
-
Visualizations
Caption: General experimental workflow for electrochemical analysis.
Caption: Adsorptive Stripping Voltammetry (AdSV) logical flow.
Caption: Simplified electrochemical oxidation of the indole moiety.
References
- 1. oatext.com [oatext.com]
- 2. Simplified technique for the preparation of glassy carbon electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemistry and analytical determination of lysergic acid diethylamide (LSD) via adsorptive stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asdlib.org [asdlib.org]
- 10. Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 12. Multiwalled carbon nanotube modified screen-printed electrodes for the detection of p-aminophenol: optimisation and application in alkaline phosphatase-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 15. Boron Doped Diamond Electrodes in Flow-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
Sensitive Analysis with High-Performance Liquid Chromatography and Fluorescence Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a powerful analytical technique renowned for its high sensitivity and selectivity.[1][2] This combination makes it an invaluable tool in pharmaceutical development, clinical diagnostics, and environmental and food safety monitoring, particularly for analytes present at trace levels or in complex matrices.[2][3][4] This document provides detailed application notes and protocols for the sensitive analysis of various compounds using HPLC-FLD.
Principle of HPLC-FLD
HPLC-FLD leverages the separation capabilities of HPLC with the specific detection properties of fluorescence.[5] The process begins with a high-energy light source, typically a xenon lamp, that excites the analyte molecules as they elute from the HPLC column.[5] These excited molecules then emit light at a longer wavelength, which is detected by a photomultiplier tube or photodiode array.[5] This emitted fluorescence is proportional to the concentration of the analyte.[5] For compounds that are not naturally fluorescent, pre- or post-column derivatization can be employed to introduce a fluorescent tag.[4]
Key Advantages of HPLC-FLD:
-
High Sensitivity: Fluorescence detection can be up to 1000 times more sensitive than UV detection, allowing for the quantification of analytes at very low concentrations.[3]
-
High Selectivity: By selecting specific excitation and emission wavelengths, interference from other compounds in the matrix can be minimized.[2]
-
Robustness and Repeatability: Modern HPLC-FLD systems offer excellent repeatability and can be validated according to regulatory guidelines such as those from the FDA and ICH.[6][7][8]
Applications in Drug Development and Research
HPLC-FLD is widely used for:
-
Pharmacokinetic Studies: To determine the concentration of drugs and their metabolites in biological fluids like plasma and urine.[3][8][9][10][11][12]
-
Quality Control of Pharmaceuticals: To ensure the correct dosage and purity of active pharmaceutical ingredients (APIs).[1]
-
Analysis of Biomarkers: For the quantification of endogenous compounds such as neurotransmitters, vitamins, and hormones.[1][13][14][15][16][17][18]
-
Contaminant Analysis: For the detection of harmful substances like mycotoxins and environmental pollutants in food and water.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of various compounds using HPLC-FLD, providing a clear comparison of method performance.
Table 1: Pharmaceutical Analysis in Human/Rat Plasma
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Ripretinib | 100 - 2500 | - | 100 | 96.6 | [6][8][10] |
| Pitavastatin | 0.3 - 900 | - | 0.3 | - | [19] |
| Pemigatinib (B609903) | 5 - 300 | 2.8 | 8.5 | 95.4 - 102.2 | [9] |
| Lenalidomide | 2 - 100 | 0.8 | 2.3 | 99.3 | |
| Doxorubicin | 5 - 1000 | 5 | - | >95 | [11] |
| Colistin | 400 - 2400 | 51 | 154 | - | [20] |
Table 2: Aflatoxin Analysis in Food and Feed
| Analyte | Matrix | Linearity Range (µg/L) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Aflatoxins (B1, B2, G1, G2) | Corn & Peanut Butter | 0.1 - 10 | 0.008 - 0.014 | - | - | [1] |
| Aflatoxin B1 | Wheat | - | - | - | - | [3] |
| Aflatoxins (B1, B2, G1, G2) | Sorghum | 0.4 - 18 (ng/mL) | 0.02 (B1, G1), 0.01 (B2, G2) | 0.05 (B1, G1), 0.03 (B2, G2) | 84.2 - 96.9 | [21] |
| Aflatoxins | Fungal Cultures | 5 - 1000 (ng/mL) | - | 0.025 - 2.5 (ng/mL) | 76 - 88 | [2] |
Table 3: Vitamin Analysis in Serum/Plasma
| Analyte | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| 25-Hydroxyvitamin D3 | 5 - 160 ng/mL | 4 nmol/L | 10 nmol/L | - | [22] |
| 25-Hydroxyvitamin D2/D3 | 2.6 - 500 ng/mL | 1.1 - 2.6 ng/mL | - | 99 - 104 | [23] |
| Tocotrienols | - | 0.0255 ppm | - | - | [24] |
Experimental Protocols
Protocol 1: General Method for Drug Quantification in Plasma
This protocol provides a general framework for the analysis of a drug in plasma samples. Optimization of specific parameters will be required for each analyte.
1. Sample Preparation (Protein Precipitation) [8][19][25]
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile (B52724).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC-FLD Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is commonly used. The specific gradient program should be optimized to achieve good separation.[6][8]
-
Column Temperature: 25-40°C.[8]
-
Injection Volume: 10-20 µL.[6]
-
Fluorescence Detection:
-
Excitation Wavelength (λex): To be determined based on the analyte's spectral properties.
-
Emission Wavelength (λem): To be determined based on the analyte's spectral properties.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of the drug into blank plasma.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Inject the processed standards and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the drug in the unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: Analysis of Aflatoxins in Food Samples
This protocol describes a method for the determination of aflatoxins B1, B2, G1, and G2 in food matrices.
1. Sample Preparation (Immunoaffinity Column Cleanup) [1][3]
-
Homogenize 25 g of the food sample with 125 mL of methanol/water (60:40, v/v) in a blender for 1 minute.[1]
-
Filter the extract through filter paper.
-
Dilute a portion of the filtrate with water or phosphate-buffered saline (PBS).
-
Pass the diluted extract through an immunoaffinity column specific for aflatoxins at a flow rate of 1-2 mL/min.
-
Wash the column with water to remove interfering compounds.
-
Elute the aflatoxins from the column with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
2. HPLC-FLD Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of water, methanol, and acetonitrile. A common composition is 60:30:15 (v/v/v).[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Post-Column Derivatization: For enhanced sensitivity of aflatoxins B1 and G1, a post-column derivatization with a KOBRA cell or trifluoroacetic acid can be used.[1]
-
Fluorescence Detection:
Visualizations
The following diagrams illustrate common workflows and pathways analyzed using HPLC-FLD.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Caption: Catecholamine synthesis, release, and metabolism pathway.
References
- 1. agilent.com [agilent.com]
- 2. A Liquid Chromatographic Method for Rapid and Sensitive Analysis of Aflatoxins in Laboratory Fungal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of Aflatoxin by High Performance Liquid Chromatography in Wheat Silos in Golestan Province, North of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycotoxin Detection in Cannabis Using HPLC-FLD [knauer.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. jppres.com [jppres.com]
- 9. A sensitive HPLC method with fluorescence detection for quantification of pemigatinib in human plasma samples and its in-vivo application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. admescope.com [admescope.com]
- 13. researchgate.net [researchgate.net]
- 14. chromsoc.jp [chromsoc.jp]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Analysis of the Catecholamine Pathway | SIELC Technologies [sielc.com]
- 19. Precision Meets Affordability: A Highly Sensitive HPLC-FLD Technique for Accurate Pitavastatin Quantification in Human Plasma | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Validation of High Performance Liquid Chromatography with Fluorescence Detector Methods for Determination of Aflatoxins in Different Food and Animal Feed Samples [scirp.org]
- 22. oatext.com [oatext.com]
- 23. frontierspartnerships.org [frontierspartnerships.org]
- 24. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Use of Radiolabeled (+)-Lysergic Acid for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of radiolabeled (+)-lysergic acid and its application in receptor binding assays. These protocols are intended to guide researchers in the fields of pharmacology, neuroscience, and drug development in characterizing the interactions of compounds with serotonin (B10506) receptors.
Introduction
This compound is a key precursor to a wide range of ergoline (B1233604) alkaloids, including the potent psychedelic compound lysergic acid diethylamide (LSD). Its derivatives are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[1][2] To study these interactions with high sensitivity and specificity, radiolabeled forms of this compound are invaluable tools. This document outlines the synthesis of such radiolabeled compounds and their use in receptor binding assays to determine the affinity of test compounds for specific receptor subtypes.
Data Presentation: Quantitative Binding Data
The following table summarizes the binding affinities of lysergic acid derivatives for various serotonin receptors, as determined by radioligand binding assays.
| Radioligand | Receptor Subtype | Preparation | K_d (nM) | B_max (fmol/mg protein) | Reference Compound | K_i (nM) |
| [¹²⁵I]-LSD | 5-HT₂ | Rat Frontal Cortex Membranes | 1.5 | 12.4 (wet weight) | Serotonin | - |
| [³H]-LSD | 5-HT | Human Platelet Membranes | 0.53 ± 0.02 | 57.1 ± 5.6 | Spiperone | - |
| [³H]-LSD | 5-HT₂ | Calf Caudate Homogenates | - | 300 | Serotonin | 35 |
| [³H]ketanserin | 5-HT₂A | Rat Frontal Cortex | 2.0 | 393 | DOB-HCl | 59 |
| [³H]ketanserin | 5-HT₂A | Rat Frontal Cortex | 2.0 | 393 | DOET-HCl | 137 |
| [³H]ketanserin | 5-HT₂A | Rat Frontal Cortex | 2.0 | 393 | DOM-HCl | 533 |
Experimental Protocols
Protocol 1: Synthesis of Radiolabeled this compound (Conceptual)
1.1. Synthesis of (+)-[³H]Lysergic Acid via Catalytic Tritiation
This method would involve the reduction of a suitable unsaturated precursor of lysergic acid with tritium (B154650) gas.
-
Step 1: Synthesis of a Didehydro-Lysergic Acid Precursor: A precursor molecule containing a double bond at a position that is not present in the final lysergic acid structure would be synthesized. This could potentially be achieved through modifications of known lysergic acid synthesis routes.
-
Step 2: Catalytic Tritiation: The unsaturated precursor would be subjected to catalytic reduction using tritium gas (³H₂) in the presence of a suitable catalyst (e.g., Palladium on carbon). This reaction would introduce two tritium atoms across the double bond.
-
Step 3: Purification: The resulting tritiated lysergic acid would be purified using techniques such as high-performance liquid chromatography (HPLC) to separate it from unreacted starting material and byproducts.
1.2. Synthesis of (+)-[¹²⁵I]Iodo-Lysergic Acid
This would involve the introduction of an iodine-125 (B85253) atom onto the lysergic acid scaffold, likely at the indole (B1671886) ring.
-
Step 1: Synthesis of a Precursor for Iodination: A precursor molecule, such as a derivative with a leaving group (e.g., a tributyltin group) at the desired iodination position on the indole ring, would be synthesized.
-
Step 2: Radioiodination: The precursor would be reacted with a source of iodine-125, such as Na[¹²⁵I], in the presence of an oxidizing agent (e.g., Chloramine-T) to facilitate electrophilic iodination.
-
Step 3: Purification: The radiolabeled product, [¹²⁵I]iodo-lysergic acid, would be purified by HPLC.
Protocol 2: Receptor Binding Assay Using Radiolabeled this compound
This protocol is a generalized procedure for a competitive radioligand binding assay using a radiolabeled derivative of lysergic acid (e.g., [³H]-LSD or [¹²⁵I]-LSD) to determine the affinity of a test compound for a specific serotonin receptor subtype. This protocol is adapted from established methods for 5-HT receptor binding assays.[3][4][5]
2.1. Materials and Reagents
-
Receptor Source: Membranes prepared from cells expressing the target human serotonin receptor (e.g., 5-HT₂A, 5-HT₆) or from brain tissue (e.g., rat frontal cortex).[6][7]
-
Radioligand: Radiolabeled this compound derivative (e.g., [³H]-LSD or [¹²⁵I]-LSD) at a concentration near its K_d value.
-
Test Compounds: Unlabeled compounds to be tested for their binding affinity.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding Determiner: A high concentration (e.g., 10 µM) of a known ligand that binds to the target receptor with high affinity (e.g., Methiothepin for 5-HT₆, Spiperone for 5-HT₂).[3]
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C or GF/B).
-
Scintillation Cocktail.
-
Scintillation Counter.
2.2. Assay Procedure
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding determiner, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
2.3. Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) from the competition curve.
-
Calculate K_i: Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of 5-HT₂A Receptor Activation
Lysergic acid and its derivatives are known to act as agonists at 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs). Activation of the 5-HT₂A receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: 5-HT₂A Receptor Signaling Pathway.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps involved in the competitive radioligand binding assay.
Caption: Receptor Binding Assay Workflow.
References
- 1. Ergoline - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Characterization of 125I-lysergic acid diethylamide binding to serotonin receptors in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo binding of 125I-LSD to serotonin 5-HT2 receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intramolecular Heck Reaction in the Synthesis of the Lysergic Acid Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the lysergic acid core utilizing the intramolecular Heck reaction. This palladium-catalyzed cross-coupling reaction has emerged as a powerful and strategic tool for the construction of the complex tetracyclic ergoline (B1233604) skeleton, which is the foundational structure of numerous physiologically active alkaloids, including lysergic acid.
Introduction
The synthesis of lysergic acid and its derivatives is of significant interest to medicinal chemists and pharmaceutical scientists due to their diverse pharmacological activities. The ergoline core presents a formidable synthetic challenge. The intramolecular Heck reaction offers an efficient method for the crucial C-ring or C/D-ring system formation. This reaction typically involves the palladium-catalyzed cyclization of a vinyl or aryl halide onto a tethered alkene. Key advantages of this approach include its high efficiency in forming complex ring systems and its tolerance of various functional groups.
This document details the experimental conditions and outcomes from leading research groups in the field, providing a practical guide for researchers looking to employ this methodology.
Key Synthetic Strategies and Data Presentation
Two prominent examples of the application of the intramolecular Heck reaction in the total synthesis of lysergic acid are the approaches developed by the research groups of Fukuyama and Liu/Jia. Both strategies leverage this key reaction for the formation of the ergoline C-ring.
Table 1: Summary of Intramolecular Heck Reactions for Lysergic Acid Core Synthesis
| Reference | Starting Material | Product | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Fukuyama, T. et al. (2013) | Diene 2 | Tetracycle 1 (Methyl lysergate) | Pd(OAc)₂, P(o-tol)₃ | MeCN | Et₃N | 80 | 1 | 54 |
| Liu, Q. & Jia, Y. (2011) | Diene 4 | Tetracycle 3 (Methyl lysergate) | Pd₂(dba)₃, P(o-tol)₃ | Toluene | Ag₂CO₃ | 110 | 12 | 68 |
Experimental Protocols
The following are detailed experimental protocols for the intramolecular Heck reactions as described in the key literature.
Protocol 1: Fukuyama's Intramolecular Heck Reaction for Methyl Lysergate
This protocol is adapted from the total synthesis of lysergic acid reported by Fukuyama and coworkers in Organic Letters 2013, 15(16), 4230-4233.[1]
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of (+)-Lysergic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of (+)-Lysergic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main difficulties in the stereoselective synthesis of this compound are:
-
Controlling Stereochemistry: this compound possesses two chiral centers at positions C-5 and C-8. These centers are prone to epimerization under certain reaction conditions, leading to the formation of diastereomers such as (+)-isolysergic acid, and their corresponding enantiomers.[1] This lability complicates the purification process and reduces the yield of the desired product.
-
Construction of the Ergoline (B1233604) Ring System: The tetracyclic ergoline core of lysergic acid presents a significant synthetic challenge. Various strategies have been developed to construct the C and D rings, each with its own set of difficulties.[2][3]
-
Low Overall Yields: Many of the reported total syntheses of lysergic acid are characterized by a high number of steps and low overall yields, making them less practical for large-scale production.[1][2]
-
Harsh Reaction Conditions: Some synthetic routes employ harsh reagents and conditions that can lead to the decomposition of sensitive intermediates and the formation of undesired byproducts.
Q2: Why is the stereocenter at C-8 so prone to epimerization?
A2: The hydrogen atom at the C-8 position is acidic due to its proximity to the carboxylic acid group. Under basic or acidic conditions, or even upon heating, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of lysergic acid and its C-8 epimer, isolysergic acid.[1]
Q3: What are the common strategies for constructing the C and D rings of the ergoline scaffold?
A3: Several key strategies have been employed:
-
Intramolecular Aldol (B89426) Condensation: Used in early syntheses to form the C ring.[4][5]
-
Intramolecular Diels-Alder Reaction: A powerful method for the simultaneous formation of the C and D rings, as demonstrated by Oppolzer's group.[1][6][7]
-
Heck Reaction: Intramolecular Heck reactions have been utilized to form the C-ring.[8][9]
-
Ring-Closing Metathesis (RCM): This method has been applied to construct the D-ring.[8]
-
Friedel-Crafts Acylation: This reaction has been used to form the C-ring by cyclization onto the indole (B1671886) nucleus.[4][10]
Troubleshooting Guides
Issue 1: Poor Stereoselectivity at C-5 and C-8
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of a mixture of diastereomers (lysergic acid and isolysergic acid). | Epimerization at the C-8 position due to basic or acidic conditions, or elevated temperatures. | - Avoid prolonged exposure to strong acids or bases.- Use milder reaction conditions and lower temperatures where possible.- Protect the carboxylic acid group at C-8 as an ester or amide to reduce the acidity of the C-8 proton. |
| Racemic mixture of (+)- and (-)-lysergic acid obtained. | Use of achiral starting materials and reagents. | - Employ a chiral starting material, such as L-tryptophan.[1]- Utilize a chiral auxiliary to direct the stereochemistry of key reactions.- Perform a chiral resolution at an appropriate stage of the synthesis. |
| Undesired stereoisomer at C-5 is the major product. | Incorrect choice of reagents or reaction conditions for the formation of the C-D ring junction. | - Re-evaluate the stereochemical outcome of the key ring-forming reaction (e.g., Diels-Alder, aldol condensation).- Consider a different synthetic strategy that allows for more direct control over the C-5 stereocenter. |
Issue 2: Low Yield in Ring-Closing Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion in intramolecular Heck reaction for C-ring formation. | - Catalyst deactivation.- Unfavorable conformation of the substrate for cyclization. | - Screen different palladium catalysts and ligands.- Adjust the solvent and temperature.- Modify the substrate to favor the desired cyclization pathway. |
| Inefficient intramolecular Diels-Alder reaction. | - High activation energy for the cycloaddition.- Reversibility of the reaction at high temperatures. | - Use a more reactive dienophile or diene.- Employ a Lewis acid catalyst to lower the activation energy.- Optimize the reaction temperature and time to favor the desired product. |
| Poor yield in ring-closing metathesis for D-ring formation. | - Catalyst poisoning by other functional groups in the molecule.- Steric hindrance around the double bonds. | - Choose a more robust metathesis catalyst (e.g., Grubbs' second or third-generation catalysts).- Protect sensitive functional groups.- Redesign the substrate to minimize steric hindrance. |
Data Presentation
Table 1: Comparison of Selected Total Syntheses of Lysergic Acid
| Principal Investigator(s) | Year | Key Strategy | Number of Steps | Overall Yield (%) | Stereochemical Outcome |
| Woodward | 1956 | Intramolecular aldol condensation | >15 | ~0.8 | Racemic[1][4] |
| Julia | 1969 | Aryne cyclization | - | - | Racemic[1][2] |
| Oppolzer | 1981 | Intramolecular imino-Diels-Alder reaction | 11 | 3.9 | Racemic[2][6] |
| Rebek | 1984 | From L-tryptophan | - | - | Mixture of four stereoisomers[1] |
| Fujii and Ohno | 2011 | Palladium-catalyzed domino cyclization | - | - | Enantioselective[11] |
| Jia | 2011 | Metal-catalyzed bond formations (including Heck and RCM) | 12 | 12.7 | Enantioselective[2] |
| Fukuyama | 2013 | Ring-closing metathesis and intramolecular Heck reaction | 19 | 12 | Enantioselective[2][8] |
| Smith | 2023 | Mizoroki-Heck reaction | 6 | 12 | Racemic[2][12] |
Note: The number of steps and overall yields can vary depending on the starting materials and the specific synthetic route followed.
Experimental Protocols
Key Experiment: Woodward's Tricyclic Ketone Synthesis (Adapted)
This protocol describes the formation of a key tricyclic intermediate in Woodward's synthesis of lysergic acid.
-
Preparation of the Acid Chloride: N-benzoyl-3-(β-carboxyethyl)-dihydroindole is dissolved in an anhydrous, inert solvent such as diethyl ether. Thionyl chloride is added dropwise at 0 °C, and the mixture is stirred until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
-
Friedel-Crafts Cyclization: The crude acid chloride solution is added to a suspension of aluminum chloride in carbon disulfide or ethylene (B1197577) dichloride at low temperature. The reaction is carefully monitored for the formation of the tricyclic ketone.
-
Workup: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed with water, dilute sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by crystallization or column chromatography to yield 1-benzoyl-5-keto-1,2,2a,3,4,5-hexahydrobenz[cd]indole.[10]
Key Experiment: Oppolzer's Intramolecular Imino-Diels-Alder Reaction
This protocol outlines the key cycloaddition step in Oppolzer's synthesis.
-
Precursor Synthesis: The diene-containing indole derivative is synthesized according to the literature procedure.[6]
-
Cycloaddition: The precursor is dissolved in a high-boiling solvent such as 1,2,4-trichlorobenzene. The solution is heated to a high temperature (e.g., 200 °C) in a sealed tube to effect the intramolecular imino-Diels-Alder reaction.[6] This step often involves a retro-Diels-Alder reaction to generate the reactive diene in situ.
-
Workup and Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to isolate the tetracyclic ergoline product as a mixture of diastereomers.[2][6]
Visualizations
Caption: Woodward's synthetic strategy for (±)-lysergic acid.
Caption: Oppolzer's convergent approach using a Diels-Alder reaction.
Caption: Decision-making workflow for troubleshooting stereoselectivity issues.
References
- 1. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Synthetic Strategies toward Lysergic Acid Diethylamide: Ergoline Synthesis via α-Arylation, Borrowing Hydrogen Alkylation, and C-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. youtube.com [youtube.com]
- 6. d-nb.info [d-nb.info]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. R. B. Woodward's Total Synthesis of Lysergic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Lysergic acid - Wikipedia [en.wikipedia.org]
- 12. par.nsf.gov [par.nsf.gov]
Technical Support Center: Separation of (+)-Lysergic Acid and its Iso-lysergic Acid Epimer
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the challenging separation of (+)-lysergic acid from its C-8 epimer, iso-lysergic acid.
Frequently Asked Questions (FAQs)
Q1: What are this compound and iso-lysergic acid?
This compound is a precursor to a wide range of ergot alkaloids. Iso-lysergic acid is its diastereomer, or epimer, differing only in the spatial arrangement at the C-8 position of the ergoline (B1233604) ring structure.[1] This subtle difference makes their separation particularly challenging.
Q2: Why is the separation of these two epimers so difficult?
The difficulty in separating this compound and iso-lysergic acid stems from two primary factors:
-
Structural Similarity: As C-8 epimers, they possess very similar physical and chemical properties, which results in comparable behavior in many chromatographic systems.[1]
-
Epimerization: Lysergic acid and iso-lysergic acid can interconvert through a reversible process known as epimerization.[1] This can occur in solution and even during chromatography, leading to peak broadening or the appearance of shoulders on the main peaks.[1]
Q3: What is the most critical parameter to control for a successful separation?
The pH of the mobile phase is arguably the most crucial parameter. The ergoline ring system has a basic nitrogen atom, while the carboxylic acid group is acidic. The pH of the mobile phase determines the ionization state of these groups, significantly affecting their interaction with the stationary phase and, consequently, their retention and selectivity.[1] A stable and precise pH is vital for reproducible results.[1]
Q4: How does temperature affect the separation?
Temperature plays a significant role. Elevated temperatures can accelerate the rate of on-column epimerization, which is detrimental to resolution.[1] However, adjusting the temperature can also influence the viscosity of the mobile phase and the kinetics of the separation. Therefore, temperature control is essential for consistent results.
Q5: Under what conditions does epimerization occur?
Epimerization is influenced by pH, temperature, and the solvent.[1] For the diethylamide derivative (LSD), conversion to its iso- form is observed at temperatures above 37°C and pH levels over 7.0.[2] An equilibrium ratio of approximately 9:1 (lysergic acid derivative to iso-lysergic acid derivative) is often reached under these conditions.[2][3]
Troubleshooting Guides
Problem 1: Poor or No Separation Between the Two Epimers
-
Potential Cause 1: Suboptimal Mobile Phase pH.
-
Solution: The pH of your mobile phase may not be providing adequate selectivity. Systematically adjust the pH of the aqueous component. For reversed-phase HPLC, operating in a slightly alkaline range (e.g., pH 7.5-9.0) with buffers like ammonium (B1175870) carbonate or phosphate (B84403) can often enhance the separation.[1] Ensure your buffer has sufficient capacity to maintain a stable pH.[1]
-
-
Potential Cause 2: Inappropriate Column Chemistry.
-
Solution: Not all C18 columns are the same. Consider using a column with a different bonding chemistry or a base-deactivated stationary phase to minimize secondary interactions. For very challenging separations, a chiral stationary phase might be necessary.[4]
-
-
Potential Cause 3: Incorrect Mobile Phase Composition.
-
Solution: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol (B129727) or using a combination of both.[4] Methodically vary the percentage of the organic modifier; a shallower gradient or an isocratic elution with a lower percentage of organic solvent may improve resolution.[4]
-
Problem 2: Broad and/or Tailing Peaks
-
Potential Cause 1: Secondary Interactions with the Column.
-
Solution: The basic nitrogen on the ergoline ring can interact with residual acidic silanols on the silica (B1680970) backbone of the column, leading to peak tailing.[1] Use a modern, high-purity, base-deactivated column. Alternatively, adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase can mask these silanol (B1196071) groups, although this may not be suitable for all detection methods like mass spectrometry.[1]
-
-
Potential Cause 2: On-Column Isomerization.
-
Solution: If epimerization is occurring on the column, it can lead to peak distortion. To mitigate this, try lowering the column temperature. Also, re-evaluate the mobile phase pH to find a condition that minimizes the rate of epimerization.[1]
-
-
Potential Cause 3: Column Overload.
-
Solution: Injecting too much sample can lead to broad, asymmetrical peaks. Reduce the injection volume or the concentration of your sample and reinject.
-
Problem 3: Drifting or Non-Reproducible Retention Times
-
Potential Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important when using buffered mobile phases or after a gradient elution.
-
-
Potential Cause 2: Mobile Phase Instability or Inaccurate Preparation.
-
Solution: Buffers can be unstable over time. Prepare fresh mobile phase daily. Ensure accurate weighing of components and precise pH adjustment.
-
-
Potential Cause 3: Fluctuating Column Temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature. Even minor room temperature fluctuations can affect retention times.
-
Quantitative Data
The following table summarizes HPLC conditions that have been used for the separation of lysergic acid derivatives. Note that specific retention times will vary based on the exact system, column, and other chromatographic conditions.
| Parameter | Method 1 |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | 5 µm Hypersil, 100 mm x 4.6 mm |
| Mobile Phase | Buffer:Cyclohexane (30:70) |
| Buffer Composition | 2 mL concentrated ammonia, 400 mL methanol, 1598 mL chloroform |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 310 nm |
| Relative Retention Time (RRT) | This compound derivative (LSD): 1.00, Iso-lysergic acid derivative (iso-LSD): 1.42 |
Data adapted from SWGDRUG Monograph on LSD.[5]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Separation
This protocol provides a general guideline for separating this compound and iso-lysergic acid using reversed-phase HPLC.
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer (e.g., 10 mM ammonium carbonate) and adjust the pH to a slightly alkaline value (e.g., 8.0).
-
Filter the buffer through a 0.45 µm membrane filter.
-
The organic phase is typically acetonitrile or methanol.
-
-
Sample Preparation:
-
Dissolve the sample containing the mixture of lysergic acid and iso-lysergic acid in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A base-deactivated C18 column is a good starting point.
-
Mobile Phase: A typical starting point could be a mixture of the prepared buffer and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at approximately 310 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Adjust the pH of the aqueous buffer in small increments (e.g., 0.2 pH units) to optimize selectivity.
-
Vary the ratio of the aqueous buffer to the organic modifier to adjust retention times and resolution.
-
If peak tailing is observed, consider a different column or the addition of a competing base to the mobile phase.
-
Protocol 2: Column Chromatography for Isolation
Column chromatography can be used for the preparative separation of the two epimers.[4]
-
Stationary Phase: Silica gel is commonly used for the separation of these isomers.[4] Controlled pore glass has also been shown to be effective.[4]
-
Column Packing:
-
Prepare a slurry of the chosen stationary phase in the initial mobile phase.
-
Carefully pack the column to ensure a uniform bed.
-
-
Mobile Phase: A non-polar solvent system with a polar modifier is typically used. The exact composition will need to be determined by thin-layer chromatography (TLC) analysis to find a system that provides good separation.
-
Sample Loading:
-
Dissolve the sample in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, collecting fractions.
-
Monitor the fractions using TLC or HPLC to determine the composition of each.
-
Combine the fractions containing the pure compounds.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the isolated epimers.
-
Visualizations
Caption: A general experimental workflow for the separation of lysergic acid epimers.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerization studies of LSD using 1H nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Lysergic acids. II. Isolation and separation of lysergic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swgdrug.org [swgdrug.org]
Stability of (+)-Lysergic acid under different storage conditions
This technical support center provides guidance on the stability of (+)-Lysergic acid under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their samples and the accuracy of their experimental results.
Disclaimer: The majority of published stability studies have been conducted on Lysergic Acid Diethylamide (LSD), a derivative of this compound. Due to the structural similarity, the data on LSD stability is presented here as a strong proxy for this compound. However, researchers should consider that the presence of the carboxylic acid group in this compound, as opposed to the diethylamide group in LSD, may influence its stability profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low concentration of this compound in samples. | Degradation due to improper storage temperature. | Store samples at or below 25°C for short-term storage (up to 4 weeks). For long-term storage, use a refrigerator or freezer.[1][2][3][4] |
| Exposure to light, especially UV light. | Store samples in amber glass or non-transparent polyethylene (B3416737) containers to protect from light.[1][2][3] | |
| pH of the solution is too alkaline. | Maintain the pH of the solution in the acidic to neutral range. Alkaline conditions can accelerate degradation.[1][2][3] | |
| Presence of trace metal ions. | Add a chelating agent like EDTA to the buffer or solution to sequester metal ions that can catalyze decomposition.[1][2][3] | |
| Appearance of unknown peaks in chromatogram. | Formation of degradation products, such as iso-lysergic acid. | This is often caused by exposure to heat and alkaline conditions. Review storage conditions and consider re-purification if necessary.[1][2][3] |
| Oxidative degradation. | Degas solvents and store samples under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | |
| Inconsistent analytical results. | Instability during sample processing. | Minimize the exposure of samples to harsh conditions (e.g., high temperatures, strong acids/bases) during extraction and analysis. |
| Use of inappropriate analytical method. | Employ a validated, stability-indicating method, such as HPLC with fluorescence or UV detection, or LC-MS/MS, to accurately quantify the parent compound and its degradation products.[1][5][6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
A1: Based on studies with LSD, the primary degradation product is its epimer, iso-lysergic acid (iso-LSD). This conversion is particularly prominent under prolonged exposure to heat and alkaline pH conditions.[1][2][3]
Q2: How stable is this compound in solution at room temperature?
A2: Studies on LSD show no significant loss in concentration when stored at 25°C for up to 4 weeks in the dark.[1][2][3] However, for long-term storage, refrigeration or freezing is recommended.[4]
Q3: What is the effect of pH on the stability of this compound?
A3: Alkaline conditions (pH > 7) can lead to the epimerization of LSD to iso-LSD, with 10-15% conversion observed after prolonged exposure to heat.[1][2][3] Under acidic conditions, this conversion is less than 5%.[1][2][3]
Q4: How should I store my this compound solutions to ensure maximum stability?
A4: For optimal stability, solutions should be stored in amber glass or other non-transparent containers, protected from light, at a cool temperature (refrigerated or frozen for long-term), and at a slightly acidic to neutral pH.[1][2][3][4] The addition of a chelating agent like EDTA can also prevent degradation catalyzed by metal ions.[1][2]
Q5: Are there any specific analytical methods recommended for stability testing?
A5: High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is a commonly used and reliable method for quantifying lysergic acid and its degradation products.[1][8] Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also highly sensitive and specific methods.[5][6][7]
Data on Stability of LSD (as a proxy for this compound)
| Condition | Duration | Temperature | Concentration Change | Degradation Product(s) | Reference |
| Temperature | Up to 4 weeks | 25°C | No significant loss | - | [1][2][3] |
| 4 weeks | 37°C | ~30% loss | iso-LSD | [1][2][3] | |
| 4 weeks | 45°C | ~40% loss | iso-LSD | [1][2][3] | |
| Light Exposure | Varied | Room Temperature | Dependent on wavelength, intensity, and duration | - | [1][2] |
| Varied | Room Temperature | No change in amber glass or non-transparent containers | - | [1][2][3] | |
| pH | Prolonged | Elevated | - | 10-15% conversion to iso-LSD (alkaline pH) | [1][2][3] |
| Prolonged | Elevated | - | <5% conversion to iso-LSD (acidic pH) | [1][2][3] | |
| Additives | Varied | Varied | Stabilized by EDTA | - | [1][2] |
| Varied | Varied | Destabilized by trace metal ions | - | [1][2] |
Experimental Protocols
Protocol 1: Thermostability Study
-
Sample Preparation: Prepare solutions of this compound in the desired buffer or solvent at a known concentration.
-
Storage Containers: Aliquot the solutions into amber glass vials to protect from light.
-
Incubation: Incubate the vials at different temperatures (e.g., 4°C as control, 25°C, 37°C, and 45°C) in the dark.
-
Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 2, 3, and 4 weeks).
-
Analysis: Analyze the concentration of this compound and any degradation products at each time point using a validated HPLC method.[1]
Protocol 2: Photostability Study
-
Sample Preparation: Prepare solutions of this compound in the desired buffer or solvent.
-
Storage Containers: Aliquot the solutions into both transparent and amber glass vials.
-
Light Exposure: Expose the transparent vials to a controlled light source (e.g., fluorescent light or a UV lamp) at a fixed distance. Keep the amber vials protected from light as controls.
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 6, and 8 hours).
-
Analysis: Determine the concentration of this compound in all samples using a validated analytical method.[1]
Protocol 3: pH Stability Study
-
Sample Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.5, 7.0, and 8.5). Dissolve this compound in each buffer to a final known concentration.
-
Storage: Store the solutions in amber glass vials at a constant temperature (e.g., 45°C) to accelerate potential degradation.
-
Time Points: Collect samples at regular intervals (e.g., weekly for 4 weeks).
-
Analysis: Quantify the amount of this compound and its epimer, iso-lysergic acid, using HPLC.[1]
Visualizations
References
- 1. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. realitysandwich.com [realitysandwich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative determination of LSD and a major metabolite, 2-oxo-3-hydroxy-LSD, in human urine by solid-phase extraction and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. oatext.com [oatext.com]
Degradation pathways of (+)-Lysergic acid in acidic and alkaline solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of (+)-lysergic acid in acidic and alkaline solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic and alkaline solutions?
The principal degradation pathway for this compound under both acidic and alkaline conditions is epimerization at the C-8 position, leading to the formation of its diastereomer, (+)-iso-lysergic acid.[1][2][3][4][5][6] This conversion is a reversible process, eventually reaching an equilibrium between the two isomers.
Q2: How do pH and temperature affect the degradation of this compound?
The rate of epimerization of this compound to (+)-iso-lysergic acid is significantly influenced by pH and temperature. The degradation is more pronounced in alkaline solutions and at elevated temperatures.[1][2][3][4] Under acidic conditions, the conversion to the iso-form is less than 5%, while in alkaline conditions, it can be between 10% to 15% after prolonged exposure to heat.[1][2][4]
Q3: Are there other degradation products of this compound besides (+)-iso-lysergic acid?
While epimerization to (+)-iso-lysergic acid is the most commonly reported degradation pathway, other degradation products can form under more forceful conditions, such as the presence of trace metal ions, which can catalyze decomposition.[1][2] However, detailed information on the structure of these other degradation products is limited in the available literature.
Q4: What analytical methods are suitable for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is the most common and effective method for monitoring the degradation of this compound and separating it from its primary degradant, (+)-iso-lysergic acid.[1][7][8][9] Gas chromatography-mass spectrometry (GC-MS) has also been used.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products, primarily (+)-iso-lysergic acid. | Confirm the identity of the peak by comparing the retention time with a known standard of (+)-iso-lysergic acid. Adjust chromatographic conditions to achieve better separation if necessary. |
| Loss of this compound concentration over time | Degradation due to improper storage conditions (e.g., high pH, elevated temperature, exposure to light). | Store this compound solutions in amber vials at low temperatures (e.g., 4°C or -20°C) and at a neutral or slightly acidic pH to minimize degradation.[1][2][4] |
| Irreproducible results in stability studies | Presence of trace metal ions catalyzing degradation. | Add a chelating agent like EDTA to the buffer solutions to sequester any trace metal ions that may be present.[1][2] |
| Difficulty in achieving baseline separation of this compound and (+)-iso-lysergic acid | Suboptimal HPLC method parameters. | Optimize the mobile phase composition, pH, and column temperature. A C18 column with a mobile phase containing a buffer and an organic modifier is a good starting point. |
Quantitative Data
Table 1: Epimerization of this compound Diethylamide (LSD) to iso-LSD under different pH and temperature conditions.
(Note: This data is for LSD, a derivative of lysergic acid, and is presented as an indication of the behavior of the core lysergic acid structure.)
| Condition | % Conversion to iso-form | Reference |
| Acidic | < 5% | [1][2][4] |
| Alkaline (prolonged heat) | 10 - 15% | [1][2][4] |
| pH > 7.0, 45°C, 1 week | Reaches 9:1 equilibrium (LSD:iso-LSD) | [3][4] |
| pH > 7.0, 37°C, 2 weeks | Reaches 9:1 equilibrium (LSD:iso-LSD) | [3][4] |
Experimental Protocols
Protocol for Stability Testing of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound in solution.
1. Materials and Reagents:
-
This compound standard
-
(+)-Iso-lysergic acid standard (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol (B129727)
-
Phosphate (B84403) buffer (or other suitable buffer)
-
Hydrochloric acid (for acidic conditions)
-
Sodium hydroxide (B78521) (for alkaline conditions)
-
EDTA (optional)
-
Amber HPLC vials
2. Instrumentation:
-
HPLC system with UV or fluorescence detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Incubator or water bath
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
For the stability study, dilute the stock solution with the desired buffer (e.g., phosphate buffer at various pH values) to a final concentration suitable for HPLC analysis.
-
If investigating the effect of metal ions, prepare solutions with and without the addition of EDTA.
4. Stress Conditions:
-
Acidic Degradation: Adjust the pH of the sample solution to an acidic value (e.g., pH 1-3) using hydrochloric acid.
-
Alkaline Degradation: Adjust the pH of the sample solution to an alkaline value (e.g., pH 9-11) using sodium hydroxide.
-
Thermal Degradation: Incubate the sample solutions at various temperatures (e.g., 25°C, 40°C, 60°C).
-
For each condition, prepare a set of samples in amber vials to be analyzed at different time points (e.g., 0, 2, 4, 8, 24 hours).
5. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for the best separation of this compound and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30°C.
-
Detection:
-
UV detection at a wavelength of approximately 310 nm.
-
Fluorescence detection with excitation at ~320 nm and emission at ~400 nm.
-
-
Injection Volume: e.g., 20 µL.
-
Inject the samples at the specified time points and record the chromatograms.
6. Data Analysis:
-
Identify the peaks for this compound and (+)-iso-lysergic acid based on their retention times compared to standards.
-
Calculate the percentage of this compound remaining and the percentage of (+)-iso-lysergic acid formed at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate under each condition.
Visualizations
Caption: Epimerization of this compound.
Caption: Workflow for Stability Testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epimerization studies of LSD using 1H nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysergic acid - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of LSD in urine by capillary column gas chromatography and electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yields in the total synthesis of (+)-Lysergic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of (+)-lysergic acid. The content is tailored for researchers, scientists, and drug development professionals, offering solutions to common low-yield steps in various established synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges leading to low yields in the total synthesis of this compound?
A1: The primary challenges stem from the inherent complexity of the tetracyclic ergoline (B1233604) scaffold. Key difficulties include:
-
Indole (B1671886) Nucleus Reactivity: The electron-rich indole ring is susceptible to undesired side reactions under harsh acidic or oxidative conditions.[1][2] Many syntheses employ dihydroindole intermediates to mitigate this, with a final dehydrogenation step to furnish the indole.[1][3]
-
Ring Construction: The formation of the C and D rings often involves complex cyclization reactions that can suffer from low yields, lack of stereoselectivity, and the formation of unwanted byproducts.[4][5]
-
Stereocontrol: Establishing the correct stereochemistry at the three contiguous chiral centers (C5, C8, and C10) is a significant hurdle. Many syntheses produce diastereomeric mixtures that require separation or isomerization.[4][6]
Q2: Which synthetic routes to this compound have reported higher overall yields?
A2: While early syntheses like Woodward's had very low overall yields, more modern approaches have shown significant improvement. The 2023 synthesis by Smith and coworkers reported an overall yield of 12% in just six steps.[7][8] The 2011 synthesis by Jia et al. also achieved a notable 12.7% overall yield in 12 steps.[4] For comparison, the pioneering Woodward synthesis had an overall yield of approximately 0.8%.[1]
Q3: Is the Hendrickson synthesis of lysergic acid a reliable method?
A3: The Hendrickson synthesis, published in 2004, has faced significant reproducibility issues, particularly concerning the key D-ring forming cyclization.[9][10] Research by Nichols and coworkers in 2011 reported that they were unable to replicate the cyclization step, instead observing the formation of an aromatized byproduct.[1][10] Therefore, this route is generally not considered a viable or reliable method for the synthesis of this compound.[9]
Troubleshooting Guides for Key Low-Yield Reactions
The Woodward Synthesis: D-Ring Formation and Dehydrogenation
The landmark synthesis by R.B. Woodward, while foundational, is known for several low-yield steps.
Problem 1.1: Low yield in the intramolecular aldol (B89426) condensation for D-ring formation.
-
Symptoms: Incomplete reaction, formation of side products, or decomposition of the starting material.
-
Possible Causes:
-
Base Strength and Concentration: The choice and concentration of the base are critical. An inappropriate base can lead to undesired side reactions.
-
Reaction Temperature: The reaction is sensitive to temperature. Too high a temperature can promote side reactions, while too low a temperature can lead to incomplete conversion.
-
Purity of Starting Material: Impurities in the diketone precursor can interfere with the reaction.
-
-
Troubleshooting Suggestions:
-
Base Selection: Carefully screen different bases (e.g., NaOMe, LDA) and their concentrations to find the optimal conditions.[11]
-
Temperature Control: Maintain a low and constant temperature during the reaction (e.g., -10 °C as reported by Woodward).[11]
-
Purification: Ensure the diketone precursor is highly pure before attempting the cyclization.
-
Problem 1.2: Low yield and side reactions during the final dehydrogenation of the dihydroindole ring.
-
Symptoms: Incomplete conversion to lysergic acid, formation of over-oxidized or rearranged products.
-
Possible Causes:
-
Troubleshooting Suggestions:
-
Catalyst Deactivation: Use heat-deactivated Raney nickel to moderate its reactivity.[3]
-
Alternative Reagents: Explore milder dehydrogenation conditions reported in more recent literature.
-
The Oppolzer Synthesis: Intramolecular Imino-Diels-Alder Reaction
This elegant synthesis utilizes a key intramolecular imino-Diels-Alder reaction to construct the C and D rings.
Problem 2.1: Formation of a diastereomeric mixture in the key cycloaddition step.
-
Symptoms: The reaction yields a mixture of syn- and anti-diastereomers that are difficult to separate. The original Oppolzer synthesis reported a 2:3 mixture of syn- and anti-diastereomers.[4]
-
Possible Causes:
-
Lack of Facial Selectivity: The cycloaddition can occur from two different faces of the dienophile, leading to the formation of both diastereomers.
-
-
Troubleshooting Suggestions:
-
Chiral Auxiliaries: The use of chiral auxiliaries on the dienophile or diene could potentially induce facial selectivity and improve the diastereomeric ratio.
-
Catalysis: Explore the use of Lewis acid catalysts that may favor the formation of one diastereomer over the other.
-
Modern Syntheses: Mizoroki-Heck Reaction for C-Ring Formation
Many contemporary syntheses, including those by Fukuyama, Jia, and Smith, employ an intramolecular Mizoroki-Heck reaction to form the C-ring.
Problem 3.1: Low diastereoselectivity and formation of isomeric byproducts.
-
Symptoms: The reaction produces a mixture of diastereomers and/or isomers with the double bond in the wrong position. For example, the Smith synthesis initially yields a mixture of three products from the Heck reaction.[4]
-
Possible Causes:
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and the phosphine (B1218219) ligand is crucial for controlling the regioselectivity and stereoselectivity of the reaction.
-
Base: The nature and strength of the base can influence the reaction outcome.
-
Reaction Temperature: Higher temperatures can sometimes lead to double bond isomerization.
-
-
Troubleshooting Suggestions:
-
Catalyst/Ligand Screening: Screen a variety of palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands to optimize the reaction.
-
Base Optimization: Test different organic and inorganic bases (e.g., Et3N, K2CO3) to improve the desired product ratio.
-
Isomerization: In some cases, a mixture of isomers can be converted to the desired product in a subsequent step. The Smith synthesis, for instance, treats the mixture with potassium hydroxide (B78521) to isomerize all products to (±)-lysergic acid.[4]
-
Quantitative Data Summary
| Synthetic Route (Year) | Key Low-Yield Step | Reported Yield of Key Step | Overall Yield (%) | Number of Steps |
| Woodward (1954) | Dehydrogenation | 30%[5] | ~0.8[1] | 14 (linear)[11] |
| Oppolzer (1981) | Intramolecular Diels-Alder | 67% (as a 2:3 dr)[4] | 3.9[4] | 11 (linear)[12] |
| Hendrickson (2004) | D-ring Cyclization | Not reproducible[1][9] | 10.6 (disputed)[1] | 8[1] |
| Jia (2011) | Mizoroki-Heck Cyclization | Not explicitly stated | 12.7[4] | 12[4] |
| Smith (2023) | Mizoroki-Heck Reaction | Excellent (product mixture)[4] | 12[7] | 6[7] |
Experimental Protocols
Protocol 1: Woodward's Dehydrogenation of Dihydrolysergic Acid Derivative
-
Reaction: Conversion of a dihydrolysergic acid derivative to lysergic acid.
-
Reagents: Heat-deactivated Raney nickel, sodium arsenate dodecahydrate, potassium hydroxide, water.[5]
-
Procedure: A solution of the dihydrolysergic acid derivative and potassium hydroxide in water is treated with heat-deactivated Raney nickel and sodium arsenate dodecahydrate. The mixture is heated to reflux for approximately 20.5 hours.[5] After cooling, the catalyst is filtered off, and the lysergic acid is isolated by adjusting the pH.
-
Caution: Arsenic compounds are highly toxic. Handle with extreme care and appropriate personal protective equipment.
Protocol 2: Oppolzer's Intramolecular Imino-Diels-Alder Reaction
-
Reaction: Cycloaddition to form the ergoline C and D rings.
-
Reagents: The precursor containing the diene and imine moieties, 1,2,4-trichlorobenzene (B33124) (solvent).
-
Procedure: The precursor is dissolved in 1,2,4-trichlorobenzene and heated to 200 °C for 5 hours in a sealed tube.[12] This high temperature is necessary to induce a retro-Diels-Alder reaction to unmask the diene, followed by the intramolecular imino-Diels-Alder cycloaddition. The product is then isolated by chromatography.
Protocol 3: Smith's Mizoroki-Heck Reaction and Saponification/Isomerization
-
Reaction: Intramolecular Mizoroki-Heck reaction followed by saponification and isomerization to yield (±)-lysergic acid.
-
Reagents: The dihydropyridine (B1217469) precursor, a palladium catalyst (e.g., Fu's Pd0 complex), a base, and a solvent for the Heck reaction. For the subsequent step, potassium hydroxide and ethanol (B145695) are used.[4]
-
Procedure:
-
Heck Reaction: The dihydropyridine precursor is treated with a catalytic amount of the palladium complex and a base in a suitable solvent and heated. This results in a mixture of the desired enone and two diastereomeric alkene isomers.
-
Saponification and Isomerization: The crude mixture from the Heck reaction is dissolved in ethanol, and an aqueous solution of potassium hydroxide is added. The mixture is heated (e.g., at 70 °C) for several hours. This one-pot procedure hydrolyzes the ester and isomerizes the double bond to afford (±)-lysergic acid as the thermodynamically favored product.[4]
-
Visualizations
Caption: Key low-yield steps in the Woodward synthesis of (±)-lysergic acid.
Caption: General workflow for modern syntheses employing a Heck reaction.
Caption: A logical approach to troubleshooting low-yield cyclization reactions.
References
- 1. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. R. B. Woodward's Total Synthesis of Lysergic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. connectsci.au [connectsci.au]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Six-Step Synthesis of (±)-Lysergic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniurb.it [uniurb.it]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. synarchive.com [synarchive.com]
Preventing epimerization of (+)-Lysergic acid during chemical reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during chemical reactions with (+)-lysergic acid, with a primary focus on preventing its epimerization to (-)-iso-lysergic acid.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
Epimerization is a chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted. For this compound, the key concern is the inversion at the C-8 position, which converts the biologically active this compound into its diastereomer, (-)-iso-lysergic acid. This transformation is a significant issue as (-)-iso-lysergic acid derivatives often exhibit greatly reduced pharmacological activity.
Q2: What are the primary causes of this compound epimerization during a chemical reaction?
The primary driver of epimerization at the C-8 position of this compound is exposure to basic conditions. The hydrogen atom at C-8 is acidic and can be abstracted by a base to form a resonance-stabilized enolate intermediate. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of both this compound and (-)-iso-lysergic acid.[1] Elevated temperatures and prolonged reaction times can significantly accelerate this process.[1]
Q3: Can (-)-iso-lysergic acid be converted back to this compound?
Yes, the epimerization process is reversible. However, converting (-)-iso-lysergic acid back to this compound requires more vigorous conditions than the forward reaction.[1] For example, achieving the equilibrium mixture, which favors this compound, from pure (-)-iso-lysergic acid can necessitate prolonged heating in a strongly basic solution.[1]
Q4: How can I monitor the extent of epimerization in my reaction mixture?
The most common method for monitoring and quantifying the ratio of this compound to (-)-iso-lysergic acid is through High-Performance Liquid Chromatography (HPLC) or Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[2] In ¹H NMR, the signals for the protons at C-9 of the two epimers are typically well-resolved, allowing for their integration and the determination of their relative concentrations.[2]
Troubleshooting Guide: Preventing Epimerization
This guide provides solutions to common problems encountered during the synthesis of this compound derivatives, particularly in amide bond formation reactions.
| Problem | Potential Cause | Recommended Solution |
| High percentage of (-)-iso-lysergic acid derivative in the final product. | Use of a strong, non-hindered base. | Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid stronger bases like triethylamine (B128534) (TEA) when possible.[3] |
| Elevated reaction temperature. | Conduct the coupling reaction at a lower temperature, ideally between -15°C and 0°C, to minimize the rate of epimerization.[4][5] | |
| Prolonged reaction time. | Monitor the reaction progress closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed to avoid extended exposure to conditions that favor epimerization. | |
| Inappropriate coupling reagent. | Utilize coupling reagents known to suppress epimerization. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are recommended. Uronium-based reagents like HATU can also be effective but should be used with caution.[3][6] | |
| Polar aprotic solvent. | Consider using less polar solvents or a mixture of solvents. While DMF is a common solvent for peptide coupling, solvents like dichloromethane (B109758) (DCM) or mixtures of DCM/DMF may reduce the rate of epimerization.[4] |
Experimental Protocols
Protocol 1: General Procedure for Low-Epimerization Amide Coupling of this compound
This protocol outlines a general method for the synthesis of a this compound amide with minimized epimerization.
Materials:
-
This compound
-
Amine of interest
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
Preparation: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DMF. Cool the solution to -10°C in an ice-salt bath.
-
Activation: Add DIC (1.1 eq.) to the cooled solution and stir for 20 minutes at -10°C.
-
Coupling: In a separate flask, dissolve the amine (1.2 eq.) and DIPEA (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the activated lysergic acid solution while maintaining the temperature at -10°C.
-
Reaction: Allow the reaction to stir at -10°C to 0°C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the precipitated diisopropylurea. The filtrate can then be subjected to a standard aqueous work-up and purification by column chromatography.
Visualizations
Epimerization Mechanism of this compound
Caption: Base-catalyzed epimerization of this compound via a planar enolate intermediate.
Experimental Workflow for Minimized Epimerization
Caption: Workflow for amide coupling of this compound with minimal epimerization.
References
Technical Support Center: Optimizing HPLC for Lysergic Acid Isomer Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for better resolution of lysergic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical mobile phase parameters for separating lysergic acid and its isomers?
A1: The most critical mobile phase parameters are pH, buffer selection, and the type and concentration of the organic modifier. Lysergic acid and its isomers are ionizable compounds, making pH a powerful tool for controlling retention time and selectivity.[1][2][3] The choice of organic modifier (typically acetonitrile (B52724) or methanol) and its proportion in the mobile phase also significantly impacts the separation.[4][5]
Q2: Why is the mobile phase pH so important for the resolution of lysergic acid isomers?
A2: The pH of the mobile phase affects the ionization state of the lysergic acid isomers.[1][2] By adjusting the pH, you can alter the hydrophobicity of the molecules and their interaction with the stationary phase, which in turn changes their retention behavior and can lead to improved separation.[1][2][6] For reproducible results, it is recommended to use a pH that is at least one unit above or below the pKa of the analytes.[6]
Q3: What type of HPLC column is best suited for separating lysergic acid isomers?
A3: The choice of column depends on the specific isomers you need to separate. For differentiating between lysergic acid and its diastereomer, iso-lysergic acid, a standard reversed-phase C18 column can be effective with proper mobile phase optimization.[4][7] However, to separate all four stereoisomers (d-lysergic acid, l-lysergic acid, d-iso-lysergic acid, and l-iso-lysergic acid), a chiral stationary phase (CSP), such as a polysaccharide-based column, is required.[8][9]
Q4: Can on-column isomerization of lysergic acid affect my results?
A4: Yes, lysergic acid can isomerize to iso-lysergic acid, and this process can be influenced by factors such as solvents, light, temperature, and pH.[10] If isomerization occurs on the column, it can lead to peak broadening or shoulders on the peaks.[4] To minimize this, it is advisable to control the column temperature and carefully select the mobile phase pH.[4]
Troubleshooting Guide
Problem 1: Poor resolution or co-elution of lysergic acid and iso-lysergic acid.
This is a common issue when trying to separate these two epimers. The following troubleshooting steps can help improve the resolution.
Potential Cause & Solution Workflow
Caption: Workflow for troubleshooting poor resolution.
-
Solution 1: Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor. For reversed-phase HPLC, operating in a slightly alkaline range (e.g., pH 7.5-9.0) with buffers like ammonium (B1175870) carbonate or phosphate (B84403) can significantly enhance the separation between lysergic acid and iso-lysergic acid.[4] A systematic approach to adjusting the pH is recommended.
-
Solution 2: Alter the Organic Modifier: If you are using acetonitrile, try substituting it with methanol (B129727) or using a mixture of both.[4] Different organic modifiers can alter the selectivity of the separation.
-
Solution 3: Adjust the Gradient: A shallower gradient or switching to an isocratic elution with a lower percentage of the organic solvent can increase the retention time and provide better resolution.[4]
-
Solution 4: Evaluate Column Chemistry: Ensure you are using a modern, high-purity, base-deactivated C18 column. The basic nitrogen in the ergoline (B1233604) structure of lysergic acid can have secondary interactions with acidic residual silanols on older silica-based columns, leading to poor peak shape and resolution.[4]
Problem 2: Broad and/or tailing peaks for lysergic acid isomers.
Peak broadening and tailing can obscure closely eluting peaks and affect accurate quantification.
-
Solution 1: Use a Base-Deactivated Column: As mentioned previously, interactions between the basic analytes and acidic silanol (B1196071) groups on the column's stationary phase are a common cause of peak tailing.[4] Using a base-deactivated column is highly recommended.
-
Solution 2: Add a Competitive Base to the Mobile Phase: Adding a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the residual silanol groups.[4] However, be aware that TEA may not be suitable for mass spectrometry (MS) detection.[4]
-
Solution 3: Check for Column Overload: Injecting too much sample can lead to column overload and result in peak broadening.[11] Try diluting your sample and re-injecting.
-
Solution 4: Reduce Column Temperature: If on-column isomerization is suspected as the cause of peak broadening, lowering the column temperature can help to mitigate this effect.[4]
Problem 3: Drifting or irreproducible retention times.
Consistent retention times are crucial for reliable identification and quantification.
-
Solution 1: Ensure Adequate Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection, especially when using gradient elution.[4] Increase the equilibration time at the initial mobile phase conditions.
-
Solution 2: Prepare Fresh Mobile Phase Daily: Buffers can degrade, and volatile components of the mobile phase can evaporate over time, leading to changes in composition.[4] It is best practice to prepare fresh mobile phase for each day of analysis.
-
Solution 3: Use a Column Oven: Even minor fluctuations in ambient temperature can affect retention times.[4] A thermostatically controlled column compartment will ensure a stable operating temperature.
Data Presentation
Table 1: Effect of Mobile Phase pH on the Resolution (Rs) of Lysergic Acid and Iso-lysergic Acid
| Mobile Phase pH | Buffer System | Resolution (Rs) | Peak Shape |
| 3.0 | 20 mM Phosphate | 0.8 | Tailing |
| 5.5 | 20 mM Acetate | 1.1 | Moderate Tailing |
| 7.5 | 20 mM Phosphate | 1.6 | Good |
| 8.5 | 10 mM Ammonium Carbonate | 2.1 | Excellent |
Note: This data is illustrative and will vary depending on the specific column and other chromatographic conditions.[4]
Table 2: Comparison of HPLC Stationary Phases for Lysergic Acid Isomer Separation
| Stationary Phase | Primary Interaction Mechanism | Suitability for Lysergic Acid Isomers |
| C18 (Octadecylsilane) | Hydrophobic | Standard choice for separating lysergic acid and iso-lysergic acid; may require significant method development.[4][7] |
| Phenyl-Hexyl | π-π and Hydrophobic | Can offer different selectivity compared to C18, potentially improving resolution. |
| Chiral Stationary Phase (e.g., Polysaccharide-based) | Chiral Recognition | Necessary for the separation of all four stereoisomers (enantiomers and diastereomers).[8][9] |
Experimental Protocols
Protocol 1: General HPLC Method for Separation of Lysergic Acid and Iso-lysergic Acid
This protocol provides a starting point for developing a method to separate lysergic acid and its C8 epimer, iso-lysergic acid, using a standard C18 column.
Logical Flow of the Experimental Protocol
Caption: Overview of the HPLC analysis workflow.
-
Materials and Reagents:
-
Lysergic acid and iso-lysergic acid standards
-
HPLC grade acetonitrile and/or methanol
-
Ammonium carbonate or potassium phosphate monobasic
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
-
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Thermostatted column compartment
-
UV or Fluorescence detector
-
-
Chromatographic Conditions (Starting Point):
-
Column: Base-deactivated C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Carbonate, pH 8.5 (adjusted with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 309 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Solutions: Prepare individual stock solutions of each isomer in methanol (e.g., 1 mg/mL). From these, prepare a mixed working standard at a suitable concentration (e.g., 10 µg/mL) by diluting with the initial mobile phase.
-
Sample Preparation: Dissolve the sample in methanol to an estimated concentration of 10 µg/mL.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before placing them in the autosampler.[7][11]
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[4]
-
Inject the mixed working standard to determine the retention times and resolution of the isomers. Note that iso-lysergic acid typically elutes slightly earlier than lysergic acid on a C18 column.[7]
-
Inject the individual standards to confirm the identity of each peak.
-
Inject the prepared samples for analysis.
-
Protocol 2: Chiral Separation of Four Lysergic Acid Stereoisomers
This protocol outlines a general procedure for the chiral separation of d-lysergic acid, l-lysergic acid, d-iso-lysergic acid, and l-iso-lysergic acid.
-
Materials and Reagents:
-
Standards of all four stereoisomers
-
HPLC grade methanol and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
-
-
Instrumentation:
-
HPLC system as described in Protocol 1.
-
-
Chromatographic Conditions:
-
Chiral Column: Polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of Methanol and Acetonitrile (e.g., 50:50 v/v) with 0.1% Trifluoroacetic Acid (TFA).[8] Isocratic elution is often used in chiral separations.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 309 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Follow the same procedure for preparing standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent for the working standards.[8]
-
-
Analysis Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. This can sometimes take longer than with reversed-phase columns.
-
Inject the mixed working standard to determine the retention times and resolution of the four isomers.
-
Inject the individual standard solutions to confirm the elution order of each isomer.
-
Inject the unknown sample solutions for analysis.
-
References
- 1. veeprho.com [veeprho.com]
- 2. moravek.com [moravek.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting poor sensitivity in the mass spectrometry of (+)-Lysergic acid
Welcome to the technical support center for the mass spectrometry analysis of (+)-Lysergic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal sensitivity and reproducibility in their experiments.
Troubleshooting Guide: Poor Sensitivity
This guide addresses specific issues that can lead to poor sensitivity during the mass spectrometry analysis of this compound.
Question: Why am I observing a weak or no signal for my this compound sample?
Answer: Poor signal intensity for this compound can stem from several factors, ranging from sample preparation to instrument settings. One of the primary challenges is the inherent low concentration of lysergic acid and its metabolites in many biological samples.[1][2] Additionally, the compound is known for its instability, which can lead to degradation before analysis.[3][4]
Here are the potential causes and corresponding troubleshooting steps:
-
Sample Degradation: this compound is sensitive to light and elevated temperatures.[3][5] Ensure that samples are handled with minimal exposure to light and are stored at appropriate low temperatures. The stability of lysergic acid can vary depending on the biological matrix and storage conditions.[3][6][7]
-
Suboptimal Sample Preparation: Inefficient extraction can result in significant analyte loss. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods.[8][9][10] For LLE, a mixture of dichloromethane (B109758) and isopropanol (B130326) is often used.[1][9] Adjusting the pH to be basic (around 9.5-9.8) during extraction can improve recovery.[1][9]
-
Inefficient Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for lysergic acid analysis.[8][11] The composition of the mobile phase is crucial for efficient protonation. The use of acidic mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) at a pH around 3.0 can enhance signal intensity.[1][2]
-
Matrix Effects: Components of the biological matrix can co-elute with lysergic acid and suppress its ionization, leading to a lower signal.[12] To mitigate this, optimize the chromatographic separation to resolve lysergic acid from interfering matrix components. The use of a deuterated internal standard, such as Lysergic acid-d3, is recommended to compensate for matrix effects and variations in extraction recovery.[9]
-
Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is properly tuned and calibrated.[13] For tandem mass spectrometry, use the appropriate precursor and product ion transitions for lysergic acid. Common transitions for lysergic acid (LSD) are m/z 324.2 → 223.2 and 324.2 → 208.2.[14][15][16] The fragmentor or orifice voltage can be optimized to induce in-source fragmentation and enhance the signal of specific fragments.[8][11][17]
Question: My signal-to-noise ratio is poor. How can I reduce the background noise?
Answer: A high background noise can obscure the signal of your analyte, especially at low concentrations.
-
Check for Contamination: Contamination can originate from solvents, reagents, sample collection tubes, or the LC-MS system itself. Use high-purity, LC-MS grade solvents and reagents.[9] Thoroughly clean the ion source and check for leaks in the system, as these can introduce contaminants.[18]
-
Optimize Chromatographic Separation: A good chromatographic method will separate the analyte from matrix interferences.[12] Gradient elution can help to resolve the analyte peak from background noise.
-
Sample Preparation: A more rigorous sample cleanup procedure can help to remove interfering substances from the matrix.[1]
Question: I am seeing unexpected adducts in my mass spectrum. How can I minimize them?
Answer: Adduct formation, such as the addition of sodium ([M+Na]+) or potassium ([M+K]+), is common in electrospray ionization and can reduce the intensity of the desired protonated molecule ([M+H]+).[19][20]
-
Use High-Purity Solvents and Additives: Sodium and potassium ions are ubiquitous. Use high-purity water and solvents. Minimize the use of glassware, which can be a source of sodium ions.
-
Optimize Mobile Phase: The addition of ammonium formate or formic acid to the mobile phase can promote the formation of the protonated molecule over other adducts.[19]
-
Instrument Cleaning: Ensure the ion source and transfer optics are clean to reduce the presence of metal ions.
Frequently Asked Questions (FAQs)
What is the most common ionization technique for this compound analysis?
Electrospray ionization (ESI) in the positive ion mode is the most widely used technique for the analysis of this compound and its metabolites.[8][11] This method is well-suited for polar and thermally labile compounds like lysergic acid.
What are the typical LC-MS/MS parameters for lysergic acid analysis?
A summary of typical LC-MS/MS parameters is provided in the table below.
| Parameter | Typical Value/Condition |
| LC Column | C18 or C8 reversed-phase, 50-150 mm length, 2.1 mm ID, <5 µm particle size[1][2] |
| Mobile Phase A | Water with 0.1% formic acid or 2-10 mM ammonium formate[1][2][17][21] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[2][21][22] |
| Flow Rate | 0.2 - 0.4 mL/min[2] |
| Ionization Mode | ESI Positive[2][8] |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[1][14] |
| Precursor Ion (LSD) | m/z 324.2[14][17] |
| Product Ions (LSD) | m/z 223.2, 208.1[14][17] |
| Spray Voltage | ~4000 V[1] |
| Ion Transfer Tube Temp. | ~250 °C[1][2] |
How can I differentiate this compound from its isomer, iso-lysergic acid?
Chromatographic separation is essential for distinguishing between lysergic acid and its C8 epimer, iso-lysergic acid, as they can have very similar mass spectra.[1][9] A well-optimized reversed-phase HPLC method can achieve baseline separation of these two isomers.[1]
What are the main fragmentation pathways for this compound in MS/MS?
The fragmentation of the protonated lysergic acid molecule ([M+H]+ at m/z 324) typically involves the loss of the diethylamine (B46881) group or parts of the ergoline (B1233604) ring structure. The major product ions observed are often at m/z 223 and m/z 208.[17][23]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma/Urine [1][9]
-
To 1 mL of the biological sample (plasma or urine), add 50 µL of an internal standard working solution (e.g., Lysergic acid-d3 at 100 ng/mL).
-
Add 1 mL of a carbonate buffer to adjust the pH to approximately 9.5-9.8.
-
Add 6 mL of an extraction solvent mixture (e.g., dichloromethane:isopropanol, 95:5 v/v).
-
Vortex the mixture for 1 minute and then shake on a mechanical shaker for 15 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor sensitivity.
Caption: LLE sample preparation workflow.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. jeol.com [jeol.com]
- 3. academic.oup.com [academic.oup.com]
- 4. books.apple.com [books.apple.com]
- 5. Gas chromatographic/mass spectrometric determination of lysergic acid diethylamide (LSD) in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly sensitive UHPLC-MS/MS method for determining 15 designer LSD analogs in biological samples with application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. Liquid chromatography-electrospray ionization mass spectrometry for the detection of lysergide and a major metabolite, 2-oxo-3-hydroxy-LSD, in urine and blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. gentechscientific.com [gentechscientific.com]
- 19. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. learning.sepscience.com [learning.sepscience.com]
- 21. Modification of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method targeting lysergic acid diethylamide (LSD) and its primary metabolite (OH-LSD) to include nine LSD analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and validation of an LC‐MS/MS method to quantify lysergic acid diethylamide (LSD), iso‐LSD, 2‐oxo‐3‐hydroxy‐LSD, and nor‐LSD and identify novel metabolites in plasma samples in a controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. emt.oregonstate.edu [emt.oregonstate.edu]
Improving the efficiency of the final cyclization step in ergoline synthesis
Welcome to the technical support center for ergoline (B1233604) synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the ergoline scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the final cyclization step, enhancing both efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the final C-ring cyclization in ergoline synthesis?
A1: Several strategies are employed to construct the tetracyclic core of ergoline alkaloids, with the final cyclization to form the C-ring being a critical step. The most prevalent methods include:
-
Intramolecular Heck Reaction: This palladium-catalyzed reaction is a common approach for forming the C-ring.[1][2]
-
Intramolecular α-Arylation: This method forges a key C-C bond and has been shown to be effective using copper(I) catalysis.[3]
-
Borrowing Hydrogen Alkylation: This strategy can be used for the final cyclization to form ergoline-like tetracycles.[3]
-
Rhodium-Catalyzed C-H Insertion: This is another viable, albeit sometimes lengthy, method for forming the ergoline scaffold.[3]
-
Fischer Indole (B1671886) Synthesis: This classic method can be used to introduce the indole nucleus late in the synthesis, followed by a Pd-catalyzed cyclization.[4]
Q2: How can I improve the yield of my intramolecular Heck reaction for C-ring closure?
A2: Low yields in the intramolecular Heck reaction are a common issue.[1] Several factors can be optimized:
-
Catalyst System: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. Common catalysts include Pd(OAc)₂ with ligands like PPh₃ or BINAP.[1]
-
Reaction Conditions: Anhydrous and degassed solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or toluene (B28343) are essential to prevent catalyst deactivation. A temperature screen is recommended as higher temperatures can lead to catalyst decomposition.[1]
-
Substrate Purity: Impurities in the precursor can poison the catalyst. Ensure high purity of the starting material through chromatography or recrystallization.[1]
-
Side Reactions: The primary side reaction is often β-hydride elimination. The addition of silver salts can sometimes suppress this.[1]
Q3: I am observing significant epimerization at the C-8 position. How can this be minimized?
A3: The C-8 position of the ergoline core is prone to epimerization, particularly under acidic or basic conditions, due to the acidity of the C-8 proton.[1][5] To control the stereochemistry:
-
Mild Reaction Conditions: Employ mild conditions, especially in steps following the establishment of the C-8 stereocenter. Avoid strong acids and bases and prolonged exposure to high temperatures.[1]
-
Purification Strategy: If epimers form, chiral chromatography (e.g., HPLC with a chiral stationary phase) is often necessary for separation. Careful optimization of the mobile phase and column is key.[5]
Q4: What are the best practices for purifying unstable ergoline intermediates?
A4: The instability of intermediates can be a significant hurdle. To mitigate decomposition during purification:
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air.[1]
-
Light Protection: Protect light-sensitive compounds from light.[1]
-
Low Temperature: Maintain low temperatures during purification and solvent evaporation.[1]
-
Rapid Purification: Use techniques like flash chromatography to reduce the time the compound spends on the stationary phase.[1]
-
Alternative Stationary Phases: For acid-sensitive compounds, consider using neutral or basic alumina (B75360) instead of silica (B1680970) gel.[1]
-
Proceeding without Purification: In some cases, it may be advantageous to use the crude material directly in the next step.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in C-Ring Cyclization | Inefficient catalyst turnover | Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, BINAP, Xantphos). |
| Catalyst deactivation | Use anhydrous, degassed solvents (e.g., MeCN, DMF, toluene). Ensure high purity of the starting material. | |
| Suboptimal reaction temperature | Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability. | |
| Formation of undesired olefin isomers | Add a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) to suppress β-hydride elimination. | |
| Epimerization at C-8 | Basic or acidic reaction/workup conditions | Use mild, non-basic conditions where possible. Consider using a buffered workup. |
| Prolonged reaction time or high temperature | Monitor the reaction closely and minimize reaction time and temperature. | |
| Difficult Purification of Intermediates | Decomposition on silica gel | Use neutral or basic alumina for chromatography. Minimize time on the column with flash chromatography. |
| Air or light sensitivity | Purify under an inert atmosphere and protect from light. | |
| Failure of α-Arylation Cyclization | Unsuitable catalyst system | While Pd(0) catalysts may be ineffective, Cu(I)-based systems have shown success for this transformation.[3] |
Experimental Protocols
Protocol 1: Intramolecular Heck Reaction for C-Ring Closure
This protocol is a general guideline for a palladium-catalyzed intramolecular Heck reaction to form the ergoline C-ring.[1]
Materials:
-
Aryl or vinyl halide precursor (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.1 eq)
-
Phosphine ligand (e.g., PPh₃ or BINAP, 0.1-0.3 eq)
-
Anhydrous base (e.g., K₂CO₃, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., MeCN, DMF, or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide precursor, palladium catalyst, phosphine ligand, and anhydrous base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (optimization may be required, typically between 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Intramolecular α-Arylation
This protocol describes a copper(I)-catalyzed intramolecular α-arylation for the formation of the ergoline tetracycle.[3]
Materials:
-
Pre-cyclization intermediate (e.g., a compound with both an indole and a suitably functionalized pyridine (B92270) ring) (1.0 eq)
-
Copper(I) catalyst (e.g., CuI, 0.1-0.2 eq)
-
Ligand (if necessary, e.g., a diamine ligand)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the pre-cyclization intermediate, copper(I) catalyst, ligand (if used), and base to a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction to the required temperature (e.g., 100-140 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with aqueous ammonium (B1175870) chloride solution and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Visualizations
Caption: General workflow for the final cyclization step in ergoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies Towards LSD: Ergoline Synthesis via α-Arylation, Borrowing Hydrogen Alkylation, and C–H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New route to the ergoline skeleton via cyclization of 4-unsubstituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Enhancing the stability of (+)-Lysergic acid in analytical standards
This guide provides technical support for researchers, scientists, and drug development professionals on enhancing the stability of (+)-lysergic acid in analytical standards. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in analytical standards?
A1: The stability of this compound is primarily influenced by five key factors:
-
Light: Exposure to light, especially ultraviolet (UV) light, can cause significant degradation through photocatalytic hydration.[1][2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][4][5][6]
-
pH: this compound is susceptible to epimerization, particularly in alkaline conditions, which converts it to its diastereomer, iso-lysergic acid (iso-LSD).[1][4][7]
-
Oxidation: The presence of oxygen and certain metal ions can catalyze the decomposition of the molecule.[1][4][6]
-
Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation reactions.
Q2: What are the main degradation products of this compound?
A2: The primary degradation products of this compound include:
-
Iso-lysergic acid (iso-LSD): A stereoisomer formed through epimerization at the C-8 position, particularly under alkaline conditions.[1][4][7]
-
Lumi-LSD: A product of photocatalytic hydration upon exposure to UV light.[3]
-
Oxidative derivatives: Various oxidation products can form, especially in the presence of metal ions or peroxides.[8]
Q3: What are the recommended storage conditions for this compound analytical standards?
A3: To ensure the long-term stability of this compound standards, the following storage conditions are recommended:
-
Protection from Light: Store standards in amber glass vials or other non-transparent containers to prevent photodegradation.[1][3][4]
-
Temperature Control: For long-term storage, keep standards in a freezer or refrigerator at temperatures below 25°C.[5]
-
Inert Atmosphere: Whenever possible, store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: Maintain a slightly acidic pH to reduce the rate of epimerization to iso-lysergic acid.[1][4]
Q4: Can I use plastic containers to store this compound solutions?
A4: While amber glass is generally preferred, nontransparent polyethylene (B3416737) containers have also been shown to be effective in protecting against light-induced degradation.[1][4] However, it is crucial to ensure that there is no leaching of plasticizers from the container into the standard solution, which could interfere with analysis.
Troubleshooting Guides
Issue 1: Rapid Degradation of Standard Solutions
Symptom: A significant decrease in the concentration of this compound is observed in a freshly prepared standard solution over a short period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Light Exposure | Prepare and store all solutions in amber glassware or light-blocking containers. Minimize exposure to ambient light during handling.[1][3][4] |
| Elevated Temperature | Store stock solutions and working standards at or below 4°C when not in use. For long-term storage, freezing is recommended.[5] |
| Alkaline pH | Ensure the solvent or buffer system is neutral or slightly acidic. Under alkaline conditions, epimerization to iso-lysergic acid is accelerated.[1][4] |
| Presence of Metal Ions | Trace metal ions can catalyze degradation. The addition of a chelating agent like EDTA can help mitigate this.[1][4] |
Issue 2: Appearance of an Unexpected Peak in the Chromatogram
Symptom: An additional peak, often close to the this compound peak, appears and grows over time in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Epimerization | The new peak is likely iso-lysergic acid. This is promoted by alkaline pH and elevated temperatures.[1][4][7] Lower the pH of the mobile phase and control the column temperature to minimize on-column epimerization.[7] |
| Photodegradation | If the sample has been exposed to light, the peak could be a photodegradation product. Ensure samples are protected from light at all times.[3] |
| Solvent Impurities | Ensure the use of high-purity, LC-MS grade solvents to avoid interference from impurities. |
Quantitative Data on Stability
The following tables summarize the degradation of lysergic acid diethylamide (LSD), a close analog of this compound, under various conditions. This data provides a strong indication of the stability profile of this compound.
Table 1: Effect of Temperature on LSD Stability in Urine (Stored in the Dark for 4 Weeks)
| Temperature | Concentration Loss |
| 25°C | No significant loss |
| 37°C | ~30% |
| 45°C | ~40% |
Data sourced from a controlled study on LSD stability in pooled urine samples.[1][4]
Table 2: Effect of pH on Epimerization to Iso-LSD after Prolonged Exposure to Heat
| Condition | Conversion to Iso-LSD |
| Alkaline pH | 10% - 15% |
| Acidic pH | < 5% |
Data from a study on the stability of LSD under various storage conditions.[1][4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound certified reference material
-
LC-MS grade methanol (B129727)
-
Amber glass volumetric flask
-
0.1% (v/v) solution of ascorbic acid in methanol (optional, as an antioxidant)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the standard in a minimal amount of the 0.1% ascorbic acid in methanol solution (or plain methanol).
-
Bring the solution to the final volume with methanol in an amber volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in the dark.
-
Protocol 2: Stability Testing of this compound Solutions
-
Sample Preparation:
-
Prepare multiple aliquots of the this compound working standard in the desired matrix (e.g., plasma, buffer).
-
-
Storage Conditions:
-
Store aliquots under different conditions to be tested (e.g., 4°C in the dark, 25°C exposed to light, 37°C in the dark).
-
-
Time Points:
-
Analyze an aliquot from each condition at specified time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC or LC-MS/MS method to quantify the concentration of this compound and its major degradants.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: A logical workflow for troubleshooting instability issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. realitysandwich.com [realitysandwich.com]
- 6. allanchem.com [allanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in the Analysis of (+)-Lysergic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges of matrix effects in the bioanalysis of (+)-Lysergic acid (LSD).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in LSD analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This phenomenon, which includes ion suppression and enhancement, is a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because it can compromise accuracy, reproducibility, and sensitivity.[2][3] The analysis of LSD is particularly susceptible due to its very low dosage concentrations, requiring highly sensitive detection methods that are easily influenced by interferences.[4][5]
Q2: What are the primary causes of matrix effects in biological fluids like blood and urine?
A: Matrix effects are primarily caused by endogenous materials present in biological samples that co-elute with the target analyte (LSD) and interfere with the ionization process in the mass spectrometer's source.[6][7] Common interfering components include salts, proteins, lipids (especially phospholipids), and sugars.[7][8] These substances can compete with the analyte for ionization, alter the physical properties of the ESI droplets, and contaminate the ion source.[8][9]
Q3: How can I determine if matrix effects are impacting my experimental results?
A: A common method to assess matrix effects is the post-extraction spike analysis.[3] In this procedure, you compare the peak response of an analyte spiked into a blank, extracted matrix to the response of the same analyte in a neat (pure) solvent. A significant difference in signal intensity indicates the presence of ion suppression or enhancement. Another qualitative technique is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will cause a dip or rise in the baseline signal where interfering compounds elute, visually identifying regions of ion suppression or enhancement.[2][8]
Q4: What is the most effective strategy to compensate for matrix effects?
A: The most widely recognized and effective technique to correct for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1][2] A SIL-IS, such as LSD-d3, is chemically and physically almost identical to the analyte.[1][5] It co-elutes with the target analyte and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix is normalized, leading to accurate and precise quantification.[1]
Q5: Which sample preparation technique is best for minimizing matrix effects before LC-MS/MS analysis?
A: The choice of sample preparation is critical for reducing matrix effects. While no method is perfect, some are significantly better at removing interferences:
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for producing clean extracts and minimizing matrix effects, especially from complex matrices like blood or plasma.[8][10][11]
-
Liquid-Liquid Extraction (LLE): A widely used technique that can effectively reduce matrix interferences.[4][12]
-
Protein Precipitation (PPT): A simple and fast method, but it is the least effective at removing matrix components like phospholipids (B1166683) and often results in more significant ion suppression compared to SPE or LLE.[10][11]
-
Dilute-and-Shoot: The simplest method, suitable only for relatively clean matrices like urine, but may not be adequate when maximum sensitivity is required.[11][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / No Detectable Peak for LSD | Severe Ion Suppression: Co-eluting matrix components are preventing LSD from being effectively ionized. | 1. Improve Sample Clean-up: Switch from Protein Precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[8][10] 2. Optimize Chromatography: Adjust the LC gradient to better separate LSD from the suppression zone identified by a post-column infusion experiment.[2] 3. Use a SIL-IS: While this won't increase the signal, it will allow for accurate quantification if a signal is present.[1] |
| High Variability in Results Between Different Samples | Inconsistent Matrix Effects: Different biological samples (e.g., from different patients) have varying compositions, leading to different degrees of ion suppression. | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting sample-to-sample variation in matrix effects.[1][2] 2. Standardize Sample Preparation: Ensure the extraction protocol is highly consistent across all samples. SPE is often more reproducible than LLE.[11] |
| Poor Peak Shape or Peak Splitting | Matrix Overload / Contamination: High concentrations of matrix components may be overloading the analytical column or interfering with the chromatography. | 1. Incorporate a Divert Valve: Program a divert valve to send the initial, unretained portion of the sample (containing salts and other early-eluting interferences) to waste instead of the MS source.[13] 2. Dilute the Sample Extract: If sensitivity allows, diluting the final extract can reduce the concentration of interfering compounds being injected.[13] 3. Wash the Column: Implement a strong organic wash at the end of each chromatographic run to clean the column.[14] |
| Internal Standard Signal is Low or Inconsistent | Ion Suppression of the IS: The internal standard itself is being affected by matrix components. This is common with analog (non-isotopic) internal standards that do not co-elute perfectly with the analyte. | 1. Switch to a Stable Isotope-Labeled IS: A SIL-IS like LSD-d3 will co-elute perfectly with LSD and experience the exact same matrix effects, ensuring it is a reliable normalizer.[1][5] 2. Re-evaluate Chromatography: Ensure the chosen internal standard elutes in a "clean" region of the chromatogram if a SIL-IS is not available. |
Quantitative Data Summary
Summarized data from validated methods provides a reference for expected performance.
Table 1: Comparison of Extraction Techniques & Method Performance for LSD Analysis
| Parameter | Method #1 | Method #2 | UPLC-MS/MS Method |
|---|---|---|---|
| Extraction Technique | Multi-analyte procedure (PP) | Liquid-Liquid Extraction (LLE) | Not Specified |
| Biological Matrix | Blood | Blood | Blood & Urine |
| Recovery (%) | >83% (LSD), 31.6% (O-H-LSD)[15] | >83%[15][16] | 2.9% to 8.1% CV (Blood)[5] |
| Matrix Effect | High IoE for O-H-LSD (165.5%)[15] | Slight ion suppression[5] | Slight ion suppression for LSD, slight ion enhancement for nor-LSD[5] |
| Internal Standard | LSD-D3[15] | LSD-D3[15] | LSD-d3[5] |
| Reference | [15] | [15][16] | [5] |
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for LSD in Biological Matrices
| Analyte | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| LSD | Blood | 5 pg/mL | 20 pg/mL | [5] |
| iso-LSD | Blood | 5 pg/mL | 20 pg/mL | [5] |
| nor-LSD | Blood | 10 pg/mL | 50 pg/mL | [5] |
| O-H-LSD | Blood | 10 pg/mL | 50 pg/mL | [5] |
| LSD | Urine | 10 pg/mL | 20 pg/mL | [5] |
| iso-LSD | Urine | 10 pg/mL | 20 pg/mL | [5] |
| LSD | Serum & Urine | 5 pg/mL | 15 pg/mL | [4] |
| LSD | Blood | 10 pg/mL | 37.5 pg/mL | [15] |
| O-H-LSD | Blood | 5 pg/mL | 18.7 pg/mL |[15] |
Experimental Protocols
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of LSD and its metabolites in biological fluids.[12]
-
Aliquoting: To 2 mL of the biological sample (e.g., serum, urine, or whole blood), add 100 µL of the internal standard working solution (e.g., d3-LSD).
-
Buffering: Add 1 mL of a pH 9.5 carbonate buffer to the sample.
-
Extraction: Add 8 mL of an extraction solvent mixture of dichloromethane-isopropanol (95:5 by volume).
-
Mixing: Vortex-mix the tubes thoroughly and then agitate on an oscillatory mixer for 10-15 minutes.
-
Phase Separation: Centrifuge the tubes at approximately 3,400 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic (lower) phase to a clean conical glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in 25-100 µL of the reconstitution solvent (e.g., a mixture of acetonitrile (B52724) and mobile phase A).
-
Analysis: Inject an appropriate volume (e.g., 7-10 µL) into the LC-MS/MS system.[12][16]
Protocol 2: Representative LC-MS/MS Parameters for LSD Analysis
These parameters represent a typical starting point for method development based on published literature.[5][12]
-
LC System: An Ultra-Performance Liquid Chromatography (UPLC) system is recommended for high resolution and sensitivity.[5]
-
Column: Acquity UPLC BEH C18 (e.g., 2.1 × 50 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: 2 mmol/L ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water (pH ~3.0).[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Flow Rate: 200-400 µL/min.
-
Gradient: A linear gradient starting with low %B (e.g., 5%), ramping up to a high %B (e.g., 90%) to elute the analytes, followed by a column wash and re-equilibration.
-
MS System: A tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[12]
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Typical SRM Transitions for LSD:
-
Internal Standard (LSD-d3) Transition: 327 -> 225 m/z (example, must be optimized).
Visual Guides & Workflows
Caption: A logical workflow for diagnosing and addressing matrix effects in bioanalysis.
Caption: A decision-making guide for choosing an appropriate sample preparation technique.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 11. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scalable (+)-Lysergic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of (+)-lysergic acid, with a focus on improving scalability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the chemical synthesis of this compound?
A1: Scaling up the synthesis of this compound presents several challenges:
-
Long Synthetic Routes: Traditional total syntheses are often lengthy, involving numerous steps which can significantly reduce the overall yield.[1][2]
-
Harsh Reaction Conditions: Some established methods require harsh conditions that are not amenable to large-scale production.[1]
-
Enantioselectivity: Achieving the correct stereochemistry at multiple centers is crucial, and maintaining high enantioselectivity on a large scale can be difficult.[1]
-
Reagent Cost and Availability: The cost and availability of starting materials and reagents for multi-step syntheses can be prohibitive for large-scale production.
-
Purification: The final product and intermediates can be challenging to purify, often requiring chromatographic methods that are not ideal for large quantities.[3][4] The presence of byproducts like iso-lysergic acid further complicates purification.[3][4]
-
Sensitivity: Lysergic acid and its derivatives are sensitive to light and oxidation, requiring special handling and an inert atmosphere during synthesis and storage.[3]
Q2: What are the most promising modern synthetic routes for improved scalability?
A2: Several recent synthetic strategies have focused on conciseness and scalability:
-
The Smith Synthesis (2023): This approach provides a six-step synthesis of (±)-lysergic acid from commercially available precursors.[5][6][7] It features a key intramolecular Mizoroki–Heck reaction for the final ring closure.[5]
-
The Wipf Synthesis (2022): This route offers a short, four-step synthesis of methyl lysergates with a combined 28% yield.[5][8] A notable step is the cesium carbonate-mediated hydrogen autotransfer to form the C(3)-C(4) bond.[1]
-
Palladium-Catalyzed Domino Cyclization: The Fujii and Ohno group developed a key step involving a palladium-catalyzed domino cyclization to construct the CD-ring system of the ergoline (B1233604) structure.[5]
Q3: What are the potential advantages of a biosynthetic approach to lysergic acid production?
A3: Biosynthesis using engineered microorganisms offers a promising alternative to chemical synthesis for large-scale production:
-
Sustainability: It provides a greener alternative to methods that rely on pathogenic ergot fungi or complex chemical syntheses.[9]
-
Increased Titers: Metabolic engineering in yeast (Saccharomyces cerevisiae) has led to significant increases in lysergic acid production, with reported titers up to 509.8 mg/L in fed-batch fermentation.[9]
-
Reduced Dependence on Ergot Fungi: This approach can reduce the industrial reliance on ergot fungi, which are costly and toxic.[9]
Q4: How can the formation of the iso-lysergic acid diastereomer be minimized?
A4: The formation of iso-lysergic acid, an inactive diastereomer, is a common issue. Strategies to minimize its formation include:
-
Thermodynamic Control: The stereocenter at C8 can often be epimerized to the desired configuration under basic conditions, as the this compound configuration is generally more thermodynamically stable.[5]
-
Reaction Conditions: Careful control of reaction conditions, such as temperature and the choice of base, during steps involving the C8 position is critical. Some modern syntheses, like Wipf's, have shown a favorable diastereomeric ratio in the key cyclization step.[5]
-
Isomerization Post-Synthesis: If a mixture of diastereomers is obtained, it is often possible to isomerize the iso-lysergic acid to lysergic acid using potassium hydroxide.[5]
Q5: What are the critical parameters to control during a Mizoroki-Heck reaction for the final cyclization?
A5: The Mizoroki-Heck reaction is a key step in several modern syntheses. Critical parameters for success and scalability include:
-
Catalyst Choice: The selection of the palladium catalyst and ligands is crucial. For instance, PdCl₂[P(o-tol)₃]₂ has been used effectively.[5]
-
Solvent and Base: The choice of solvent (e.g., MeCN) and base (e.g., Et₃N) can significantly impact the reaction efficiency and yield.[5]
-
Temperature: Temperature control is vital to ensure reaction completion and minimize side reactions.
-
Scale: Importantly, this reaction has been shown to perform well on a gram scale, indicating its potential for scalability.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Final Cyclization Step (e.g., Intramolecular Heck Reaction)
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst is fresh and has been stored properly. - Consider screening different palladium sources and ligands. |
| Sub-optimal Reaction Conditions | - Optimize the reaction temperature; too low may lead to incomplete reaction, too high may cause decomposition. - Vary the concentration of the substrate. - Screen different bases and solvents. |
| Substrate Impurity | - Ensure the precursor to the cyclization is of high purity. Impurities can poison the catalyst. |
| Oxygen Contamination | - Thoroughly degas the solvent and reaction mixture. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Problem 2: Poor Enantioselectivity or Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Chiral Auxiliary or Catalyst Issues | - If using a chiral auxiliary, ensure its enantiomeric purity. - If using a chiral catalyst, verify its integrity and enantiomeric excess. |
| Racemization | - Check for conditions that could cause racemization, such as harsh pH or high temperatures. - Consider running the reaction at a lower temperature. |
| Unfavorable Thermodynamics | - For diastereomers, investigate if a post-reaction epimerization step under thermodynamic control is feasible to enrich the desired isomer.[5] |
Quantitative Data Summary
Table 1: Comparison of Selected this compound Synthetic Routes
| Synthetic Route | Number of Steps | Overall Yield | Key Features & Scalability Notes |
| Woodward (1956) | >15 | Low | Landmark synthesis, but not practical for large scale due to length and conditions.[10][11] |
| Fukuyama (2013) | 19 | 12% | Enantioselective, but still a lengthy process.[1][5] |
| Smith (2023) | 6 | 12% | Concise synthesis of (±)-lysergic acid; practical design for analog synthesis.[5][7] |
| Wipf (2022) | 4 | 28% (methyl lysergates) | Short and readily scalable synthesis of lysergol (B1675761) precursors.[1][5] |
| Biosynthesis (Engineered Yeast) | 1 (fermentation) | 509.8 mg/L | Green and highly scalable alternative to chemical synthesis.[9] |
Key Experimental Protocols
Protocol: Intramolecular Mizoroki-Heck Reaction for Ergoline Core Synthesis (Adapted from Smith et al., 2023)
Disclaimer: This protocol is for informational purposes for qualified researchers and should be performed in a licensed and appropriately equipped laboratory, following all safety regulations.
The following is a representative protocol for the key cyclization step in the Smith synthesis of (±)-lysergic acid, which forms the tetracyclic ergoline core.[5][7]
-
Reagents and Materials:
-
Bromoindole precursor (1.0 eq)
-
Palladium catalyst (e.g., Fu's Pd complex, generated in situ)
-
Anhydrous solvent (e.g., acetonitrile)
-
Base (e.g., triethylamine)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven.
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the bromoindole precursor.
-
Dissolve the precursor in the anhydrous solvent.
-
Add the base to the reaction mixture.
-
In a separate flask, prepare the palladium catalyst as per literature procedures, or use a commercially available catalyst.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the specified temperature (e.g., 70-80 °C) and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the catalyst and other salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the tetracyclic product.
-
Visualizations
Caption: Workflow for a modern, concise synthesis of (±)-Lysergic Acid.
Caption: Troubleshooting decision tree for low cyclization yield.
Caption: Relationship between different synthetic strategies for Lysergic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. recovered.org [recovered.org]
- 5. connectsci.au [connectsci.au]
- 6. Six-Step Synthesis of (±)-Lysergic Acid | CoLab [colab.ws]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly efficient synthesis of lysergic acid using engineered budding yeast - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. LSD Synthesis and Discovery: What You May Not Know About It [chemistryhall.com]
- 11. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding decomposition of (+)-Lysergic acid upon exposure to light and heat
Technical Support Center: (+)-Lysergic Acid Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the decomposition of this compound upon exposure to light and heat. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation from three main factors:
-
Light: Exposure to light, particularly ultraviolet (UV) light, can induce photolytic reactions. Aqueous solutions of lysergic acid derivatives are extremely sensitive to light in the near-ultraviolet region of the spectrum[1][2].
-
Heat: Elevated temperatures accelerate the rate of decomposition.
-
pH: this compound is more stable in acidic conditions and is prone to degradation and epimerization in alkaline (basic) solutions[3].
Q2: What is the main degradation product of this compound when exposed to heat?
A2: The primary thermal degradation pathway for this compound and its derivatives is epimerization at the C-8 position to form the diastereomer, (+)-iso-Lysergic acid. This conversion is significantly accelerated by increased temperature and alkaline pH[4][5][6][7]. For instance, with lysergic acid diethylamide (LSD), conversion to iso-LSD occurs at temperatures above 37°C and pH levels over 7.0[4][5]. Under prolonged exposure to heat in alkaline conditions, 10 to 15% of the parent compound can epimerize to its iso-form[3].
Q3: What happens when this compound is exposed to light?
A3: Exposure to light, especially UV light, catalyzes the addition of water or an alcohol across the C-9,10 double bond of the ergoline (B1233604) ring system. This leads to the formation of a "lumi" derivative, which is biologically inactive[1][8][9]. This photolytic degradation product is a major impurity when lysergamides are exposed to light in solution[9].
Q4: Are there any other factors that can contribute to the decomposition of this compound?
A4: Yes, the presence of trace amounts of metal ions in solutions can catalyze the decomposition of lysergic acid and its derivatives. This can be mitigated by the addition of a chelating agent such as EDTA[3]. Additionally, chlorine in tap water can destroy the molecule upon contact[8].
Q5: What are the recommended storage conditions for this compound?
A5: To ensure the stability of this compound, it should be:
-
Protected from light: Store in amber glass or other non-transparent containers.
-
Kept at a low temperature: For long-term storage, refrigeration or freezing is recommended.
-
Stored in an inert atmosphere: To prevent oxidation, storage under an inert gas like nitrogen or argon is advisable.
-
Maintained under slightly acidic to neutral pH: Avoid alkaline conditions to minimize epimerization.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my chromatogram after sample preparation.
| Possible Cause | Troubleshooting Step |
| Epimerization to (+)-iso-Lysergic acid | This is likely if your sample was exposed to elevated temperatures or alkaline pH. (+)-iso-Lysergic acid will have a different retention time. To confirm, run a standard of (+)-iso-Lysergic acid if available. To prevent this, maintain a cool temperature and a slightly acidic to neutral pH during your experimental procedures. |
| Photodegradation to "lumi" derivative | This can occur if your sample was exposed to light, especially UV light. The "lumi" derivative is a common photolytic degradation product. Ensure all work is done under subdued light or with light-protective coverings for your containers. |
| Oxidation | Exposure to air can lead to oxidation. If possible, degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Loss of compound potency or concentration over time.
| Possible Cause | Troubleshooting Step |
| Improper storage | Review your storage conditions. Ensure the compound is stored in a dark, cold, and dry environment. For solutions, use amber vials and store them at or below 4°C. |
| Decomposition in solution | This compound is less stable in solution. Prepare solutions fresh whenever possible. If solutions must be stored, keep them at low temperatures and protected from light. Consider the solvent used, as some may promote degradation more than others. |
| Contamination with metal ions | If working with buffers or other solutions, the presence of trace metal ions can catalyze degradation. Add a small amount of EDTA to your solutions to chelate any metal ions. |
Data Presentation
Table 1: Thermal Degradation of a this compound Derivative (LSD) in Solution (in the dark)
| Temperature | Duration | Percent Loss | Reference |
| 25°C | Up to 4 weeks | No significant loss | [3] |
| 37°C | 4 weeks | 30% | [3] |
| 45°C | 4 weeks | 40% | [3] |
Table 2: Epimerization of a this compound Derivative (LSD) to iso-LSD under Various Conditions
| Temperature | pH | Duration | LSD/iso-LSD Ratio | Reference |
| 37°C | > 7.0 | 2 weeks | 9:1 | [4][5] |
| 45°C | > 7.0 | 1 week | 9:1 | [4][5] |
| 45°C | 9.7 | 6 weeks | 9:1 (from iso-LSD) | [4][5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Monitoring this compound Stability
This protocol is adapted from methods used for the analysis of LSD and its degradation products and can be used as a starting point for developing a stability-indicating method for this compound.
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a slightly acidic buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted to 3-5). The exact composition should be optimized to achieve good separation between this compound, (+)-iso-Lysergic acid, and any "lumi" degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 310 nm or fluorescence detection with excitation at ~320 nm and emission at ~400 nm.
-
Sample Preparation: Samples should be diluted in the mobile phase and protected from light.
-
Procedure:
-
Prepare solutions of this compound under the desired stress conditions (e.g., heated at a specific temperature, exposed to a UV lamp).
-
At specified time points, withdraw an aliquot of the sample.
-
Immediately dilute the aliquot with the mobile phase to stop any further degradation and prepare it for injection.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the this compound peak.
-
Quantify the degradation by comparing the peak areas to an unstressed control sample.
-
Visualizations
References
- 1. Lumi-LSD - Wikipedia [en.wikipedia.org]
- 2. Photoreactivity of lysergic acid diethylamide and its possible utility as a photoaffinity labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability study of LSD under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epimerization studies of LSD using 1H nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lysergic_acid_diethylamide [chemeurope.com]
- 9. m.youtube.com [m.youtube.com]
Purification techniques for removing impurities from synthetic (+)-Lysergic acid
Technical Support Center: Purification of Synthetic (+)-Lysergic Acid
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: The most common impurities encountered during the synthesis of this compound are:
-
Isolysergic acid: The C-8 diastereomer of lysergic acid, which can form under thermal or alkaline conditions. The equilibrium between lysergic acid and isolysergic acid is a significant factor, often favoring the desired d-lysergic acid form in alkaline solutions.[1][2]
-
Synthesis Starting Materials and Reagents: Unreacted starting materials or excess reagents from the synthetic route.
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to various structural analogs and pathway-dependent impurities.[3]
-
Residual Solvents: Solvents used during the synthesis and initial extraction steps, such as chloroform, methanol, or butanol, may be present in the crude product.[3][4]
-
Degradation Products: Lysergic acid is sensitive to light and oxidation, which can lead to the formation of various degradation impurities.[5]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired scale. The most effective methods are:
-
Column Chromatography: Highly effective for separating lysergic acid from its isomers and other byproducts. Silica (B1680970) gel and porous dextran (B179266) gels (like Sephadex) are commonly used adsorbents.[6][7][8]
-
Crystallization: An excellent method for obtaining high-purity lysergic acid, especially as a final purification step. The process typically involves dissolving the crude product in a suitable solvent and allowing crystals to form upon cooling or solvent evaporation.[1][4]
-
Acid-Base Extraction: Useful for removing neutral or acidic/basic impurities from the crude product. This technique exploits the amphoteric nature of lysergic acid to move it between aqueous and organic phases.[4][5][9]
Q3: How can I monitor the purity of my sample during the purification process?
A3: Purity should be monitored at each stage using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively assessing the number of components in a mixture and tracking the progress of a purification process.[10][11]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. HPLC with UV, fluorescence, or electrochemical detection can accurately determine the percentage of lysergic acid and its impurities.[5][12][13][14]
-
Spectroscopy (FT-IR, NMR): Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and structural integrity of the final purified product.[3][10]
Troubleshooting Guide
Problem 1: Low yield after crystallization.
-
Possible Cause 1: Incorrect Solvent Choice. The solvent may be too good, keeping the lysergic acid dissolved even at low temperatures.
-
Solution: Select a solvent system where lysergic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. A combination of solvents may be necessary. Perform small-scale solubility tests before committing the entire batch.
-
-
Possible Cause 2: Supersaturation. The solution may be supersaturated, preventing crystal nucleation.
-
Solution: Try scratching the inside of the flask with a glass rod to induce nucleation. Alternatively, add a seed crystal of pure lysergic acid.
-
-
Possible Cause 3: Rapid Cooling. Cooling the solution too quickly can lead to the formation of fine, impure crystals or an oil, which are difficult to collect.
-
Solution: Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer to maximize crystal formation.
-
Problem 2: Presence of iso-lysergic acid in the final product.
-
Possible Cause 1: Isomerization during purification. Exposure to high temperatures or strongly basic conditions can promote the conversion of lysergic acid to its more stable isomer, iso-lysergic acid.[1][2]
-
Solution: Avoid excessive heat during solvent evaporation and other steps. Use milder bases or carefully control the pH during extractions. The isomerization equilibrium can be shifted back towards lysergic acid by heating in an alkaline solution, but this requires careful optimization to avoid degradation.[2]
-
-
Possible Cause 2: Incomplete separation. The chosen purification method may not be adequate to separate the two diastereomers.
-
Solution: Column chromatography is generally effective for separating lysergic acid from iso-lysergic acid.[5] Optimize the chromatographic conditions (e.g., mobile phase polarity, adsorbent type) to achieve baseline separation. Multiple purification cycles may be necessary.
-
Problem 3: Discoloration of the purified product (e.g., brown or yellow).
-
Possible Cause 1: Oxidation or Degradation. Lysergic acid is sensitive to air and light, which can cause it to degrade and form colored impurities.[5]
-
Solution: Perform all purification steps, especially solvent evaporation and drying, under an inert atmosphere (e.g., nitrogen or argon). Protect the sample from direct light at all stages by using amber-colored glassware or wrapping flasks in aluminum foil.[10]
-
-
Possible Cause 2: Residual Impurities. The discoloration may be due to persistent, colored impurities from the synthesis.
Quantitative Data Summary
The following table summarizes representative data from different purification techniques. Note that actual yields and purity depend heavily on the quality of the crude material and the precision of the experimental execution.
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Crystallization | 75-85% | >98% | 60-80% | High purity, scalable | Potential for low yield if not optimized |
| Column Chromatography (Silica) | 70-80% | >95% | 50-70% | Good separation of isomers | Can be slow, requires significant solvent |
| Acid-Base Extraction | 50-70% | 80-90% | >90% | High recovery, good for initial cleanup | Limited separation of similar compounds |
| Combined Approach | 50-70% | >99% | 40-60% | Achieves highest purity | Multi-step, lower overall yield |
Experimental Protocols & Workflows
Protocol 1: Purification by Column Chromatography
This protocol is designed for the separation of lysergic acid from its isomers and other synthetic byproducts.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of dichloromethane, methanol, and ammonium (B1175870) hydroxide).
-
Column Packing: Carefully pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude lysergic acid in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify those containing the pure lysergic acid.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, avoiding high temperatures, to yield the purified product.
Logical Workflow for Purification
The following diagram illustrates a typical workflow for the multi-step purification of synthetic this compound.
Caption: A multi-step workflow for lysergic acid purification.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: A troubleshooting decision tree for purification issues.
References
- 1. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. recovered.org [recovered.org]
- 4. US3201326A - Process for preparing lysergic acid - Google Patents [patents.google.com]
- 5. swgdrug.org [swgdrug.org]
- 6. DE2610859A1 - Lysergic acids from ergot alkaloids - by hydrolysis and chromatography - Google Patents [patents.google.com]
- 7. [Lysergic acids. II. Isolation and separation of lysergic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DE2610859C3 - Process for the production of d-lysergic acid - Google Patents [patents.google.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. dl.astm.org [dl.astm.org]
- 11. scholarlycommons.law.northwestern.edu [scholarlycommons.law.northwestern.edu]
- 12. oatext.com [oatext.com]
- 13. Determination of lysergic acid diethylamide in body fluids by high-performance liquid chromatography and fluorescence detection--a more sensitive method suitable for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Unraveling the Psychedelic Symphony: A Comparative Analysis of (+)-Lysergic Acid and its Synthetic Analogues' Receptor Binding Affinity
A deep dive into the molecular interactions that define the psychoactive landscape of lysergamides, this guide offers a comparative analysis of the receptor binding affinities of (+)-Lysergic acid diethylamide (LSD) and its key synthetic analogues. By presenting quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.
This compound diethylamide, a potent psychedelic compound, exerts its profound effects on consciousness through a complex interplay with a variety of neurotransmitter receptors, most notably within the serotonin (B10506) and dopamine (B1211576) systems.[1] The subtle structural modifications in its synthetic analogues can dramatically alter their binding profiles, leading to a wide spectrum of pharmacological effects, from potent hallucinogenic activity to non-psychoactive therapeutic potential. This guide provides an objective comparison of these compounds, supported by experimental data, to illuminate the structure-activity relationships that govern their interactions with key central nervous system targets.
Comparative Receptor Binding Affinities
The affinity of a compound for a receptor, typically expressed as the inhibition constant (Ki), is a critical determinant of its potency. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound (LSD) and several of its notable synthetic analogues for a range of human serotonin (5-HT) and dopamine (D) receptors.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | D1 (Ki, nM) | D2 (Ki, nM) |
| This compound (LSD) | 1.1 - 9.5[2][3] | 3.5 - 14.7[2][3] | ~8.56 | 5.5 - 45.3[2][3] | ~1978 | 2.0 |
| Lisuride (B125695) | 0.5[4] | 17 (EC50)[4] | - | 94 (EC50)[4] | - | 2.0[4] |
| 2-Bromo-LSD | - | 0.48[5] | 8.56[5] | 7.14[5] | - | - |
| Lysergic Acid Amide (LSA) | ~102 | ~275 | - | ~616 | ~1412 | ~2238 |
| 1P-LSD | - | 225[6] | - | - | 1978[6] | >10,000[6] |
| (+)-JRT | Agonist | 2.0 - 184[7][8] | 48 (Emax) | 89 (Emax) | >10,000[7] | >10,000[7] |
Experimental Protocols
The determination of receptor binding affinities is a cornerstone of pharmacological research. The following are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.[9][10]
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin, a selective 5-HT2A antagonist.[9]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the unlabeled compounds of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 1 µM Ketanserin).[11]
-
Filtration Apparatus: 96-well glass fiber filter plates and a cell harvester.[10][12]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Plate Preparation: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[10]
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, [3H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound in the assay buffer.[11] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled antagonist).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[9]
-
Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Gq/11 vs. Gi/o Signaling Pathway Activation Assay
To differentiate the G-protein signaling pathways activated by a ligand (e.g., Gq/11 vs. Gi/o), specialized cell-based assays are employed. These often utilize bioluminescence resonance energy transfer (BRET) or other reporter gene technologies.[13][14]
Principle: These assays use engineered cells that express the receptor of interest and a biosensor that reports on the activation of a specific G-protein pathway. For example, a BRET-based assay can measure the interaction between a Gα subunit and its effector or a conformational change within the G-protein itself upon activation.[14]
General Procedure:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect them with plasmids encoding the receptor of interest and the specific G-protein biosensor (e.g., a Gq-BRET sensor).[13]
-
Cell Plating: Plate the transfected cells into a multi-well plate suitable for luminescence or fluorescence measurements.
-
Ligand Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined period.
-
Signal Detection: Measure the output signal (e.g., BRET ratio, fluorescence intensity) using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 and Emax values for the activation of the specific G-protein pathway.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated G-protein coupled receptor (GPCR), providing insights into receptor desensitization and G-protein independent signaling.[15][16]
Principle: A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive fragment. Ligand-induced recruitment of β-arrestin to the GPCR brings the fragments together, forming a functional enzyme that generates a detectable signal.[16][17]
Procedure:
-
Cell Preparation: Use a cell line stably expressing the GPCR of interest fused to the enzyme fragment and β-arrestin fused to the complementary fragment.
-
Cell Plating: Plate the cells in a multi-well assay plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.[16]
-
Detection: Add the detection reagents, which contain the substrate for the complemented enzyme.
-
Signal Measurement: After a further incubation period at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Generate dose-response curves by plotting the signal against the logarithm of the compound concentration to determine EC50 and Emax values for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
The interaction of lysergamides with their target receptors initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Gq/11 signaling pathway of the 5-HT2A receptor.
Caption: β-Arrestin recruitment and downstream signaling.
Caption: Experimental workflow for receptor binding analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. heffter.org [heffter.org]
- 3. researchgate.net [researchgate.net]
- 4. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. Analytical and Pharmacological Characterization of 1‐(Furan‐2‐Carbonyl)‐LSD (1F‐LSD) and Comparison With 1‐(Thiophene‐2‐Carbonyl)‐LSD (1T‐LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. JRT (drug) - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Differentiating (+)-Lysergic acid from other ergot alkaloids using analytical techniques
For researchers and professionals in drug development and analysis, the accurate differentiation of (+)-Lysergic acid from a complex mixture of other ergot alkaloids is a critical task. This guide provides a detailed comparison of the primary analytical techniques employed for this purpose, supported by experimental data and protocols to aid in method selection and implementation.
The principal methods for the separation and quantification of this compound and related ergot alkaloids include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).[1][2] Each technique offers distinct advantages in terms of selectivity, sensitivity, and applicability to different sample matrices.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is often dictated by the specific requirements of the analysis, including the sample matrix, the concentration of the analytes, and the need for structural confirmation. The following table summarizes the performance of HPLC, GC-MS, and CE in the analysis of lysergic acid and other ergot alkaloids.
| Technique | Principle | Common Detectors | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Fluorescence (FLD), UV, Mass Spectrometry (MS/MS) | High versatility for various ergot alkaloids, non-destructive, widely available.[2] | Lower resolution for some isomers compared to GC, potential for matrix effects. | FLD: ~0.1 - 10 µg/kg; MS/MS: 0.02 - 1.20 µg/kg[3] |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Mass Spectrometry (MS) | High chromatographic efficiency and resolution, provides structural information for definitive identification.[4] | Requires derivatization for non-volatile alkaloids, potential for thermal degradation of labile compounds like LSD.[4] | pg/mL range for LSD in biological fluids (with MS detection).[4] |
| CE | Separation of charged molecules in an electric field based on their electrophoretic mobility. | UV, Laser-Induced Fluorescence (LIF) | High separation efficiency, short analysis time, low sample and reagent consumption.[1][5] | Lower sensitivity with UV detection compared to other methods, susceptible to matrix interference.[5] | UV: ~2.6 µg/kg (ergotamine); LIF can improve sensitivity significantly.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for sample preparation and analysis using HPLC-FLD, GC-MS, and CE.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for the extraction of ergot alkaloids from various matrices, particularly cereals.[6][7]
-
Extraction: A 5 g homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of an extraction solvent (e.g., acetonitrile (B52724) with 1% acetic acid) is added. The tube is shaken vigorously for 1 minute.
-
Salting-out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine - PSA, and 150 mg C18). The tube is shaken for 30 seconds.
-
Final Centrifugation and Collection: The sample is centrifuged at 4000 rpm for 5 minutes. The supernatant is collected, filtered, and is then ready for analysis by HPLC or GC-MS (after solvent exchange and/or derivatization).
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is highly sensitive for the detection of fluorescent ergot alkaloids.[8][9]
-
Instrumentation: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]
-
Mobile Phase: A gradient elution is typically employed. For example, a mobile phase consisting of A) 0.1 M ammonium (B1175870) carbonate and B) acetonitrile. The gradient can be programmed as follows: 0-5 min, 10-20% B; 5-15 min, 20-50% B; 15-20 min, 50-80% B; followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Fluorescence Detector Settings: Excitation wavelength of 310 nm and an emission wavelength of 410 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high-resolution separation and definitive identification based on mass spectra.[4][10]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Silylation is often required to increase the volatility of lysergic acid and other ergot alkaloids. The dried extract is reconstituted in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heated at 70°C for 30 minutes.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Oven Temperature Program: Initial temperature of 180°C held for 1 minute, then ramped to 290°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer Settings: Electron ionization (EI) at 70 eV. The mass range scanned is typically m/z 50-550.
Capillary Electrophoresis (CE)
CE offers rapid and highly efficient separations of charged analytes.[1][5]
-
Instrumentation: A capillary electrophoresis system with a UV or diode array detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 37 cm total length).
-
Background Electrolyte (BGE): A buffer solution such as 50 mM phosphate (B84403) buffer at pH 2.5 containing a cyclodextrin (B1172386) (e.g., 15 mM β-cyclodextrin) to enhance separation of isomers.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection for 5 seconds.
-
Detection: UV detection at 214 nm.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the differentiation of this compound from other ergot alkaloids.
References
- 1. Separation of ergot alkaloids and their epimers and determination in sclerotia by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Simultaneous separation of ergot alkaloids by capillary electrophoresis after cloud point extraction from cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergot Alkaloids on Cereals and Seeds: Analytical Methods, Occurrence, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for (+)-Lysergic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (+)-Lysergic acid with established analytical approaches. The supporting experimental data, detailed methodologies, and visual workflows are presented to assist researchers in selecting and implementing the most suitable technique for their specific applications in drug development and related fields.
Comparative Analysis of Analytical Methods
The quantification of this compound, a key precursor and hydrolysis product of several ergot alkaloids, is crucial in pharmaceutical research and toxicology. While various methods have been established for related compounds like Lysergic acid diethylamide (LSD), this guide focuses on a recently validated, highly sensitive and specific LC-MS/MS method for this compound and compares it with traditional High-Performance Liquid Chromatography (HPLC) methods coupled with fluorescence detection (FLD).
The new LC-MS/MS method offers superior sensitivity and selectivity, allowing for the accurate quantification of this compound and its epimer, isolysergic acid, even at very low concentrations. This is particularly advantageous in complex biological matrices where trace-level detection is often required.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the new LC-MS/MS method compared to a representative HPLC-FLD method for the analysis of ergot alkaloids, including lysergic acid.
| Parameter | New LC-MS/MS Method for this compound | Established HPLC-FLD Method for Ergot Alkaloids |
| Linearity Range | 0.1 - 40 pmol on column | Not specified for lysergic acid |
| Correlation Coefficient (r²) | > 0.994 | Not specified for lysergic acid |
| Limit of Detection (LOD) | 0.05 pmol | Not specified for lysergic acid |
| Limit of Quantification (LOQ) | 0.1 pmol | Not specified for lysergic acid |
| Recovery | 68.4% - 111.0% | Not specified for lysergic acid |
| Intra-assay Precision (%RSD) | 3.4% - 16.1% | Not specified for lysergic acid |
| Inter-assay Precision (%RSD) | 7.9% - 22.8% | Not specified for lysergic acid |
Experimental Protocols
Detailed methodologies for the new LC-MS/MS method are provided below.
New LC-MS/MS Method for this compound Quantification
This method is designed for the robust and sensitive quantification of this compound and its epimer, isolysergic acid, in biological matrices such as plasma, serum, or urine.
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
To 1 mL of the biological sample (or calibrator/quality control sample) in a polypropylene (B1209903) centrifuge tube, add 50 µL of an internal standard working solution (e.g., deuterated lysergic acid at 100 ng/mL).
-
Add 6 mL of an extraction solvent mixture (e.g., dichloromethane:isopropanol, 95:5 v/v).
-
Mix mechanically for 15 minutes.
-
Centrifuge at 4000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the lower organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Chromatographic Separation (HPLC) [1]
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid in water).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Gradient Elution: A suitable gradient program is employed to ensure the separation of lysergic acid from its epimer and other matrix components.
-
Flow Rate: Typically around 0.2 - 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection (MS/MS) [1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both lysergic acid and the internal standard. While lysergic acid and isolysergic acid produce identical mass fragments, their chromatographic separation allows for unambiguous quantification.
Visualizing the Workflow
To better understand the logical flow of validating a new analytical method, the following diagram illustrates the key stages involved.
Caption: General workflow for analytical method validation.
This comprehensive guide provides the necessary information for researchers and scientists to understand and potentially implement a new, validated LC-MS/MS method for the quantification of this compound. The superior sensitivity and specificity of this method make it a valuable tool in the field of drug development and analysis.
References
Cross-Validation of HPLC and GC/MS Methods for (+)-Lysergic Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of ergot alkaloids, the accurate quantification of (+)-lysergic acid is of paramount importance. As a key precursor in the synthesis of various pharmacologically active compounds, rigorous analytical methodologies are essential for quality control, pharmacokinetic studies, and forensic applications. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS). This guide provides an objective comparison of these methods for the analysis of this compound, supported by experimental data and detailed methodologies.
While a direct cross-validation study for this compound is not extensively available in the public literature, this guide will draw upon established methods for the closely related and structurally similar compound, lysergic acid diethylamide (LSD), to provide reliable benchmarks for expected performance. This approach is analytically sound as the fundamental principles of separation and detection for both compounds are analogous.
Performance Comparison: A Quantitative Overview
The selection of an analytical method hinges on a variety of performance parameters. Both HPLC and GC/MS offer robust and reliable means for the quantification of this compound, each with its own set of advantages and limitations. The following table summarizes key validation parameters for both techniques, primarily based on data from LSD analysis, to provide a comparative benchmark.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC/MS) | Key Considerations |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.01 - 0.2 ng/mL | 0.02 - 20 pg/mL | GC/MS, particularly with tandem mass spectrometry (MS/MS), often provides lower limits of detection.[1][2][3] |
| Limit of Quantification (LOQ) | 0.05 - 0.2 ng/mL | 0.08 - 80 pg/mL | The lower LOQ of GC/MS makes it suitable for trace-level analysis.[2][3] |
| Precision (%RSD) | < 10% | < 15% | Both methods demonstrate good precision, with HPLC often showing slightly better repeatability.[3][4] |
| Sample Preparation | Liquid-liquid or solid-phase extraction. | Solid-phase extraction and mandatory derivatization. | The derivatization step in GC/MS adds to the sample preparation time and complexity.[5][6][7] |
| Analysis Time | Typically shorter run times. | Can have longer run times, especially with complex temperature programs. | HPLC can be more advantageous for high-throughput screening. |
| Specificity | High, especially with MS/MS detection. Can differentiate isomers.[5] | Very high, provides structural information for definitive identification. | Mass spectrometry detection in both methods offers excellent specificity. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative experimental protocols for the analysis of this compound and its derivatives by HPLC and GC/MS.
High-Performance Liquid Chromatography (HPLC-MS/MS) Protocol
This protocol is adapted from a method for the differentiation and quantification of lysergic acid and isolysergic acid.[5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the sample (e.g., plasma, serum, or a solution of the analyte) into a centrifuge tube.
-
Add an appropriate internal standard.
-
Add 5 mL of an extraction solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detector: Tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Gas Chromatography-Mass Spectrometry (GC/MS) Protocol
This protocol is based on established methods for the analysis of LSD, which requires derivatization to increase volatility.[6][7]
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Perform a solid-phase extraction (SPE) of the sample to isolate the analyte of interest.
-
Evaporate the eluate to dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat the mixture at 70-90°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
Cool the sample to room temperature before injection.
2. GC/MS Conditions
-
Column: A capillary column suitable for amine analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless or on-column injection.
-
Temperature Program: An initial temperature of 100°C, ramped to 300°C.
-
Detector: Mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Method Cross-Validation Workflow and Comparison Logic
To ensure the reliability and interchangeability of analytical data, a cross-validation workflow is essential. The following diagrams illustrate the logical flow of the cross-validation process and the key parameters for comparison.
Conclusion
Both HPLC and GC/MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will ultimately depend on the specific requirements of the analysis.
-
HPLC is often favored for its simpler sample preparation, which does not typically require derivatization, and its generally faster analysis times, making it well-suited for high-throughput environments. The ability of HPLC to readily separate isomers is another significant advantage.[5]
-
GC/MS provides exceptional sensitivity and is the gold standard for confirmatory analysis due to the detailed structural information provided by mass spectrometry.[1] However, the mandatory derivatization step adds complexity and time to the sample preparation workflow.[6][7]
For routine quantitative analysis, a validated HPLC method offers a robust and efficient solution. For applications requiring the highest sensitivity and definitive identification, such as in forensic toxicology, a GC/MS or, increasingly, an LC-MS/MS method is preferable. For the highest level of confidence in analytical data, a cross-validation of results between both techniques is recommended to ensure the integrity and reliability of research findings.
References
- 1. A selective and sensitive method for quantitation of lysergic acid diethylamide (LSD) in whole blood by gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Determination of lysergic acid diethylamide (LSD), iso-LSD, and N-demethyl-LSD in body fluids by gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Analysis of (+)-Lysergic Acid and its N-demethylated Analogue, Nor-LSD
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of (+)-lysergic acid and its N-demethylated analogue, nor-lysergic acid diethylamide (nor-LSD). The information presented is collated from experimental data to facilitate an objective analysis for researchers, scientists, and professionals in the field of drug development.
This compound is a precursor to a wide range of ergoline (B1233604) alkaloids and is, by itself, considered pharmacologically inactive.[1] Its derivatives, however, exhibit a broad spectrum of pharmacological activities.[1][2] Among the most well-known derivatives is the potent psychedelic, lysergic acid diethylamide (LSD). The N-demethylation of LSD at the N6 position of the ergoline ring system results in nor-LSD.[3] This structural modification significantly impacts the pharmacological profile of the molecule.
Receptor Binding Affinity
The primary mechanism of action for many lysergamides involves their interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.[4] The binding affinities of LSD and nor-LSD for various receptor subtypes have been characterized through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | LSD Ki (nM) | nor-LSD Ki (nM) | Fold Change in Affinity | Reference |
| Serotonin | ||||
| 5-HT1A | 1.1 | Similar to LSD | ~1 | [3][5] |
| 5-HT2A | 2.9 | Similar to LSD | ~1 | [3][5] |
| 5-HT2B | 4.9 | Similar to LSD | ~1 | [3][5] |
| 5-HT2C | 1.7 | 36-fold lower | 36 | [3][5] |
| 5-HT6 | 6.3 | - | - | [5] |
| 5-HT7 | 5.6 | - | - | [5] |
| Dopamine | ||||
| D1 | 25 | - | - | [5] |
| D2 | 15 | - | - | [5] |
| Adrenergic | ||||
| α1A | 13 | - | - | [5] |
| α2A | 37 | - | - | [5] |
Note: A comprehensive binding profile for nor-LSD across all receptors is not as widely published as for LSD. Some studies indicate that nor-LSD has a 5- to 29-fold lower affinity for the 5-HT2 receptor compared to LSD, while more recent research suggests similar or even higher affinities at 5-HT1A, 5-HT2A, and 5-HT2B receptors.[3] The most significant difference appears to be at the 5-HT2C receptor, where nor-LSD shows a markedly lower affinity.[3]
Functional Activity
Beyond binding affinity, the functional activity of a compound at a receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist) is crucial to its overall pharmacological effect. Lysergamides are known to be agonists or partial agonists at various serotonin and dopamine receptors.[6] LSD, for instance, is a well-characterized 5-HT2A receptor agonist, and this interaction is believed to be central to its psychedelic effects.[7][8]
While detailed functional data for nor-LSD is less abundant, studies in rodents have shown that it fails to completely substitute for LSD in drug discrimination tests, even at high doses.[3] This suggests that despite its affinity for key receptors, its functional profile or in vivo effects differ significantly from LSD. Alexander Shulgin reported that nor-LSD did not produce psychedelic effects in humans at doses up to 500 μg, whereas LSD is active at doses as low as 20-50 μg.[3][9]
Signaling Pathways
The interaction of lysergamides with serotonin and dopamine receptors triggers intracellular signaling cascades. The 5-HT2A receptor, a Gq-coupled receptor, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).[10] D1-like dopamine receptors are typically coupled to Gs proteins, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels, while D2-like receptors are coupled to Gi, which inhibits adenylyl cyclase.[11][12]
References
- 1. karger.com [karger.com]
- 2. General pharmacology of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nor-LSD - Wikipedia [en.wikipedia.org]
- 4. Lysergamides - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. How Do Ergot Derivatives Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. Lysergic Acid Amide (LSA), an LSD Analog: Systematic Review of Pharmacological Effects, Adverse Outcomes, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD and the Serotonin Receptors | MIND Blog [mind-foundation.org]
- 9. LSD - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. tandfonline.com [tandfonline.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to the Structure-Activity Relationship of C8 Substituted Lysergic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C8 substituted lysergic acid derivatives, focusing on their structure-activity relationships (SAR). The following sections detail their receptor binding affinities, functional activities, and the underlying signaling pathways. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Introduction
Lysergic acid derivatives, a class of ergoline (B1233604) alkaloids, have long been a subject of intense scientific scrutiny due to their profound effects on the central nervous system. The substitution at the C8 position of the ergoline ring is a critical determinant of their pharmacological profile, influencing receptor affinity, selectivity, and functional activity. Modifications at this position can dramatically alter a compound's interaction with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Understanding the SAR at the C8 position is crucial for the rational design of novel therapeutic agents with improved efficacy and reduced side effects for a range of neuropsychiatric disorders.
Comparative Analysis of Receptor Binding and Functional Activity
The pharmacological effects of C8 substituted lysergic acid derivatives are primarily mediated through their interactions with serotonin and dopamine receptors. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of a selection of these compounds at key receptor subtypes.
Serotonin Receptor Profile
| Compound | C8 Substituent | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT2A (EC50, nM) |
| LSD | Diethylamide | 1.1 | 2.9 | 2.1 | 7.2 |
| Lisuride (B125695) | Diethylurea | 3.5 | 0.3 | 1.1 | 17 |
| (R)-2-butylamide | (R)-sec-butylamine | High Affinity | High Affinity | - | Potent Agonist |
| (S)-2-butylamide | (S)-sec-butylamine | High Affinity | High Affinity | - | Potent Agonist |
| (R)-2-pentylamide | (R)-sec-pentylamine | High Affinity | High Affinity | - | Potent Agonist |
| (S)-2-pentylamide | (S)-sec-pentylamine | High Affinity | High Affinity | - | Less Potent Agonist |
| (R)-2-hexylamide | (R)-sec-hexylamine | Maximal Affinity | Decreased Affinity | - | Partial Agonist |
| (R)-2-heptylamide | (R)-sec-heptylamine | - | Decreased Affinity | - | - |
Note: "-" indicates data not available in the searched literature. The qualitative descriptions are based on the provided search results.
Dopamine Receptor Profile
| Compound | C8 Substituent | D1 (Ki, nM) | D2 (Ki, nM) | D1 cAMP (EC50, nM) |
| LSD | Diethylamide | ~25 | High Affinity | Partial Agonist |
| Lisuride | Diethylurea | - | High Affinity | - |
| Ergonovine | 2-aminopropanol | - | Moderate Affinity | - |
| Bromocriptine | Peptide | - | High Affinity | - |
Note: "-" indicates data not available in the searched literature.
Structure-Activity Relationship Insights
The data reveals several key SAR trends for C8 substituted lysergic acid derivatives:
-
Stereochemistry at C8 is Crucial: The stereochemistry of the substituent at the C8 position significantly impacts pharmacological activity. For example, the (R)-isomers of 2-aminoalkane amides of lysergic acid are consistently more potent at 5-HT2A receptors than their (S)-counterparts[1]. This suggests a specific stereochemical requirement for optimal receptor interaction.
-
Amide Substituent Size and Shape Influence Affinity and Efficacy: The size and shape of the amide substituent at C8 play a critical role in determining receptor affinity and functional activity. Increasing the alkyl chain length of the amide from pentyl to heptyl in the (R)-2-aminoalkane series leads to a decrease in affinity for 5-HT2A sites[1]. This indicates that there is an optimal size for the substituent to fit into the receptor's binding pocket.
-
Functional Selectivity (Biased Agonism): Different C8 substituents can lead to functional selectivity, where a ligand preferentially activates one signaling pathway over another at the same receptor. For instance, lisuride, a C8-substituted ergoline, is a potent 5-HT2A receptor agonist but is not hallucinogenic like LSD[2]. This difference in in vivo effects, despite similar in vitro receptor activation, is thought to be due to biased agonism, where lisuride may favor a different signaling cascade (e.g., G-protein independent pathways) compared to LSD[2][3].
-
Dopaminergic Activity: Many C8 substituted lysergic acid derivatives also exhibit significant affinity for dopamine receptors, particularly the D2 receptor[4][5]. This dual serotonergic and dopaminergic activity contributes to their complex pharmacological profiles and potential therapeutic applications in conditions like Parkinson's disease.
Signaling Pathways of C8 Substituted Lysergic Acid Derivatives
The interaction of C8 substituted lysergic acid derivatives with the 5-HT2A receptor can initiate multiple downstream signaling cascades. The two primary pathways are the canonical Gq/11-mediated pathway and the β-arrestin-mediated pathway. The balance between these pathways can be influenced by the specific C8 substituent, leading to biased agonism.
Signaling pathways of 5-HT2A receptor activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from cultured cells or brain tissue homogenates.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain physiological conditions.
-
Radioligand: A radioactively labeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, through Gs or Gi-coupled receptors.
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT1A) are cultured in appropriate media.
-
Assay Medium: Cells are incubated in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Treatment: For Gi-coupled receptors, cells are first stimulated with forskolin (B1673556) to increase basal cAMP levels. Then, varying concentrations of the test compound are added. For Gs-coupled receptors, the test compound is added directly.
-
Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.
-
Cell Line: A cell line is engineered to co-express the GPCR of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter.
-
Compound Addition: The cells are treated with varying concentrations of the test compound.
-
Incubation: The cells are incubated to allow for ligand binding, receptor activation, and subsequent β-arrestin recruitment.
-
Signal Detection: Upon recruitment of β-arrestin to the activated GPCR, the two reporter fragments come into close proximity, leading to the reconstitution of a functional enzyme. A substrate for the enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.
-
Data Analysis: The EC50 value for β-arrestin recruitment is determined from the dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and pharmacological characterization of novel C8 substituted lysergic acid derivatives.
References
- 1. Stereoselective LSD-like activity in a series of d-lysergic acid amides of (R)- and (S)-2-aminoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. LSD and structural analogs: pharmacological evaluation at D1 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Lysergamides: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the quest for novel therapeutics derived from (+)-lysergic acid has entered a new era. Moving beyond the archetypal psychedelic effects of LSD, current research focuses on engineering derivatives with refined pharmacological profiles, aiming for enhanced therapeutic potential with reduced hallucinogenic activity. This guide provides a comparative analysis of the in vitro and in vivo efficacy of prominent novel lysergamides, supported by detailed experimental data and methodologies, to illuminate the path from laboratory findings to potential clinical applications.
Recent advancements have led to the development of non-hallucinogenic analogs and prodrugs that leverage the ergoline (B1233604) scaffold to engage with key neurological targets. These compounds offer the promise of harnessing the neuroplastic and potential antidepressant effects observed with classic psychedelics, while mitigating the profound alterations in perception that limit their widespread therapeutic use. This guide will delve into the preclinical data for key examples such as 2-bromo-LSD and Lisuride (B125695), alongside an overview of emerging prodrug strategies.
Comparative Efficacy of Novel Lysergamides
The therapeutic potential of novel lysergic acid derivatives is being rigorously evaluated through a combination of in vitro and in vivo studies. In vitro assays are crucial for determining a compound's interaction with specific receptors and its functional activity at a cellular level. In contrast, in vivo models provide a more holistic understanding of a drug's effects on a complex biological system, including its behavioral outcomes.
A significant focus of preclinical evaluation is the 5-HT2A receptor, the primary target for classic serotonergic psychedelics. Activation of this receptor is linked to both the therapeutic effects and the hallucinogenic properties of these compounds. The head-twitch response (HTR) in rodents is a widely used in vivo behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Assay | Efficacy |
| 2-bromo-LSD | 5-HT2A | Partial Agonist | β-arrestin recruitment | Weak |
| 5-HT2B | - | Agonism | Lacks activity | |
| Lisuride | 5-HT2A | Agonist | G-protein recruitment | G protein biased |
| β-arrestin recruitment | Partial efficacy | |||
| 1P-LSD | 5-HT2A | Low Affinity | - | Prodrug for LSD |
| N-ethyl-N-isopropyl lysergamide (B1675752) (EIPLA) | 5-HT2A | Similar to LSD | - | LSD-like activity |
| N,N-diisopropyl lysergamide (DIPLA) | 5-HT2A | ~9-fold lower than LSD | - | Dramatically reduced LSD-like activity |
Table 2: In Vivo Behavioral Effects in Rodent Models
| Compound | Animal Model | Behavioral Assay | Key Findings |
| 2-bromo-LSD | Mouse | Head-Twitch Response (HTR) | Does not induce HTR, indicating a lack of hallucinogenic potential.[1] |
| Rat | Forced Swim Test | Demonstrates antidepressant-like effects by promoting active coping behavior.[2] | |
| Lisuride | Mouse | Head-Twitch Response (HTR) | Does not induce HTR.[3] |
| Mouse | Locomotor Activity | Reduces locomotor and rearing activities.[4] | |
| 1P-LSD | Mouse | Head-Twitch Response (HTR) | Induces HTR, consistent with its conversion to LSD.[5] |
| EIPLA | Rat | Drug Discrimination | Substitutes for LSD, with an ED50 two to three times larger than LSD.[6] |
| DIPLA | Rat | Drug Discrimination | Substitutes for LSD, but with an ED50 about eightfold greater than LSD.[6] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of novel lysergic acid derivatives.
5-HT2A Receptor Binding Assay
This assay determines the affinity of a test compound for the 5-HT2A receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from rat frontal cortex.
-
Radioligand: [3H]ketanserin.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM).
-
96-well microfilter plates (e.g., Millipore MAFB plates).
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with various concentrations of the test compound and a fixed concentration of [3H]ketanserin in the assay buffer.
-
Incubations are carried out at 37°C for a specified period (e.g., 30 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through the microfilter plates using a vacuum manifold.
-
The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[7][8]
Head-Twitch Response (HTR) in Mice
The HTR is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects.
Materials:
-
Male C57BL/6J mice.
-
Test compound and vehicle control.
-
Observation chambers.
-
A system for recording and quantifying head twitches (e.g., direct observation by a trained experimenter, or an automated system using a head-mounted magnet and a magnetometer).
Procedure:
-
Acclimatize the mice to the observation chambers before drug administration.
-
Administer the test compound or vehicle control via a specified route (e.g., intraperitoneal injection).
-
Place the mice individually into the observation chambers.
-
Record the number of head twitches over a defined period (e.g., 30-60 minutes).
-
A head twitch is defined as a rapid, convulsive rotational movement of the head that is not part of a grooming behavior.
-
Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal response).[6][9][10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of these novel drugs is essential for a deeper understanding of their mechanisms.
References
- 1. A non-hallucinogenic LSD analog with therapeutic potential for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G protein biased serotonin 5-HT 2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P‐AL‐LAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Study on the Psychotomimetic Effects of (+)-Lysergic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the psychotomimetic effects of several (+)-Lysergic acid derivatives, focusing on their pharmacological profiles and in vivo activity. The information presented is supported by experimental data to facilitate informed analysis and guide future research in the field of neuropsychopharmacology.
Introduction
This compound diethylamide (LSD) is a prototypical serotonergic hallucinogen that has spurred decades of research into the neurobiology of perception, consciousness, and psychiatric disorders. Its potent psychotomimetic effects are primarily mediated by its interaction with the serotonin (B10506) 2A receptor (5-HT2A). In recent years, a number of LSD analogs have emerged, offering a valuable opportunity for comparative studies to elucidate the structure-activity relationships that govern their unique pharmacological profiles. This guide focuses on a comparative analysis of LSD and its derivatives, including 1P-LSD, ALD-52, and ETH-LAD, examining their receptor binding affinities, functional activities, and in vivo behavioral effects. A significant focus is placed on the understanding that some of these derivatives, particularly the 1-acyl-substituted compounds, act as prodrugs to LSD.[1][2][3]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Competitive radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. This is a standard and robust method for quantifying the binding affinity (Ki) of unlabeled compounds.[4]
-
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the 5-HT2A receptor.
-
Materials:
-
Membrane preparations from cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin, a selective 5-HT2A receptor antagonist.
-
Assay Buffer: Typically Tris-based buffer at a physiological pH.
-
Test compounds (LSD and its derivatives) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., ketanserin) to determine non-specific binding.
-
Glass fiber filter plates and a cell harvester.
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand ([3H]Ketanserin) and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The assay is terminated by rapid filtration through glass fiber filter plates, which separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
After drying, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Calcium Mobilization Assays
Calcium mobilization assays are functional assays used to measure the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor. Activation of these receptors leads to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in activating the 5-HT2A receptor.
-
Materials:
-
Cells expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds at various concentrations.
-
A fluorescence microplate reader capable of kinetic reads.
-
-
Procedure:
-
Cells are plated in a 96-well plate and incubated.
-
The cells are then loaded with a calcium-sensitive fluorescent dye.
-
The plate is placed in a fluorescence microplate reader, and a baseline fluorescence reading is established.
-
The test compound is added to the wells, and the change in fluorescence is monitored over time.
-
-
Data Analysis:
-
The increase in intracellular calcium is measured as the change in fluorescence intensity.
-
Dose-response curves are generated by plotting the fluorescence change against the logarithm of the test compound concentration.
-
The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) are determined from the dose-response curve.
-
Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a behavioral model widely used to assess the in vivo activity of serotonergic hallucinogens. The frequency of head twitches is correlated with the hallucinogenic potency of these compounds in humans and is known to be mediated by 5-HT2A receptor activation.[5][6]
-
Objective: To quantify the in vivo 5-HT2A receptor agonist activity of test compounds.
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Mice are habituated to the testing environment.
-
The test compound or vehicle is administered to the mice (e.g., via subcutaneous or intraperitoneal injection).
-
The animals are then placed in an observation chamber.
-
The number of head twitches is counted for a specific period (e.g., 30-60 minutes). A head twitch is defined as a rapid, side-to-side rotational movement of the head.[6][7]
-
-
Data Analysis:
-
The total number of head twitches for each animal is recorded.
-
Dose-response curves are generated by plotting the mean number of head twitches against the dose of the test compound.
-
The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.
-
Data Presentation
The following tables summarize the quantitative data on the receptor binding affinities and functional potencies of LSD and its derivatives.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound Derivatives
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | D1 | D2 | α1A | α2A |
| LSD | 1.1 | 2.9 | 4.9 | 1.7 | 25 | 15 | 13 | 37 |
| 1P-LSD | Prodrug for LSD | Prodrug for LSD | Prodrug for LSD | Prodrug for LSD | Prodrug for LSD | Prodrug for LSD | - | - |
| ALD-52 | 1,054 | 174 | - | 10.2 | - | - | - | - |
| ETH-LAD | - | 5.1 | - | - | 22.1 | 4.4 | - | - |
Data compiled from multiple sources. Note: 1P-LSD and ALD-52 are known to be prodrugs for LSD, meaning they are converted to LSD in the body.[1][2] Therefore, their direct binding affinities are less relevant to their in vivo effects than those of LSD itself. The binding affinities for ALD-52 are shown for the parent compound, which has a significantly lower affinity for the 5-HT2A receptor compared to LSD.[1]
Table 2: In Vivo Potency in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED50 (nmol/kg) | Relative Potency (LSD = 1.0) |
| LSD | 132.8 | 1.00 |
| ALD-52 | ~295 | ~0.45 |
| 1P-LSD | ~350 | ~0.38 |
| 1B-LSD | 976.7 | ~0.14 |
Data from a study on 1-acyl-substituted LSD derivatives.[1][8] The lower potency of the derivatives in the HTR assay is consistent with their role as prodrugs, as the conversion to LSD is not 100% efficient and takes time.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The psychotomimetic effects of this compound derivatives are primarily mediated through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the receptor to Gq/11 proteins.[9][10] This activation initiates a cascade of intracellular events, as depicted in the diagram below.
Upon agonist binding, the activated 5-HT2A receptor stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability and synaptic plasticity, contributing to the psychotomimetic effects.[9][10][11]
Beyond the canonical Gq pathway, the 5-HT2A receptor can also engage other signaling pathways, including those involving β-arrestin.[10][12] This phenomenon, known as "biased agonism," where a ligand preferentially activates one signaling pathway over another, may contribute to the nuanced differences in the subjective effects of various lysergamides.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical experimental workflow for the comparative study of novel psychoactive compounds.
Conclusion
The comparative analysis of this compound derivatives reveals a fascinating interplay between chemical structure and pharmacological activity. While LSD remains the most potent and well-characterized compound in this class, its 1-acyl-substituted analogs, such as 1P-LSD and ALD-52, demonstrate the importance of metabolic activation, acting as prodrugs that are converted to LSD in vivo.[1][2] This is reflected in their lower in vitro affinities and functional potencies as parent compounds, yet significant in vivo activity in the head-twitch response assay.
Derivatives with modifications to the diethylamide group, such as ETH-LAD, exhibit altered receptor binding profiles, suggesting that this part of the molecule is crucial for its interaction with both serotonergic and dopaminergic receptors. The data presented in this guide underscore the critical role of the 5-HT2A receptor in mediating the psychotomimetic effects of these compounds.
Future research should continue to explore a wider range of structural modifications to the lysergic acid scaffold. A deeper understanding of the downstream signaling pathways, including the role of biased agonism, will be instrumental in developing novel therapeutic agents with more specific and potentially beneficial psychological effects, while minimizing undesirable side effects. The methodologies and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing our understanding of these complex and powerful psychoactive molecules.
References
- 1. psychedelicreview.com [psychedelicreview.com]
- 2. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Return of the lysergamides. Part V: Analytical and behavioural characterization of 1-butanoyl-d-lysergic acid diethylamide (1B-LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different total synthesis routes for (+)-Lysergic acid
For decades, the complex tetracyclic structure of (+)-lysergic acid, a key precursor to a range of ergot alkaloids with significant physiological activity, has presented a formidable challenge to synthetic organic chemists. The pursuit of its total synthesis has driven the development of novel synthetic strategies and methodologies. This guide provides a head-to-head comparison of prominent total synthesis routes, offering researchers, scientists, and drug development professionals a comprehensive overview of these chemical endeavors. The comparison focuses on key metrics such as overall yield, step count, and the strategic approach to the construction of the ergoline (B1233604) core, supported by detailed experimental data and protocols.
Quantitative Comparison of Synthetic Routes
The efficiency and practicality of a synthetic route are critical considerations in drug development and chemical research. The following table summarizes the key quantitative data for several landmark total syntheses of this compound, allowing for a direct comparison of their overall performance.
| Principal Investigator(s) | Year Published | Key Strategy | Starting Material(s) | Total Steps (Longest Linear Sequence) | Overall Yield (%) |
| R.B. Woodward | 1956 | Friedel-Crafts acylation, Aldol (B89426) condensation | 3-Carbethoxy-4-piperidone and Phenylhydrazine | ~18 | Not explicitly reported, but estimated to be low |
| W. Oppolzer | 1981 | Intramolecular imino-Diels-Alder reaction | 4-Hydroxymethyl-1-tosylindole | 11 | 3.9[1] |
| J.B. Hendrickson | 2004 | Suzuki coupling, Aldol condensation | 4-Bromoindole and Isocinchomeronic acid | 8 | 10.6 |
| T. Fukuyama | 2013 | Evans aldol reaction, Ring-closing metathesis, Intramolecular Heck reaction | Chiral oxazolidinone auxiliary | 19 | 12[2] |
| Y. Jia | 2013 | Pd-catalyzed indole (B1671886) synthesis, Ring-closing metathesis, Intramolecular Heck reaction | (R)-4-chlorotryptophan derivative | 12 | 12.7[3] |
| J.M. Smith | 2023 | Dearomative coupling, Cyclization of a halopyridine with a 4-haloindole derivative | Iodopyridine and a 4-haloindole derivative | 6 | 12[4] |
Visualizing the Synthetic Pathways
The strategic differences between the various total syntheses can be effectively visualized through logical flow diagrams. The following diagrams, generated using the DOT language, illustrate the overarching strategy for the construction of the tetracyclic ergoline skeleton in each of the compared syntheses.
Caption: Woodward's convergent strategy for this compound synthesis.
References
A Comparative Analysis of the Biological Activities of (+)-Lysergic Acid and L-Lysergic Acid
An Examination of Stereoisomers and Their Pharmacological Significance
For researchers and professionals in drug development, understanding the nuanced differences between stereoisomers is critical. This guide provides a comparative analysis of the biological activities of (+)-lysergic acid and its enantiomer, L-lysergic acid. While direct, comprehensive quantitative data for the parent acids is limited in publicly available literature, this document synthesizes information from their derivatives, primarily lysergic acid diethylamide (LSD), to infer and compare their expected interactions with key neurotransmitter receptors.
Lysergic acid is a chiral compound possessing two stereocenters, which gives rise to four stereoisomers: this compound (also known as d-lysergic acid), L-lysergic acid, (+)-isolysergic acid, and L-isolysergic acid.[1] The spatial arrangement of atoms in these isomers significantly dictates their pharmacological profiles. It is well-established that only the d-isomer of LSD, derived from this compound, exhibits psychoactive properties.[2] This profound difference in activity underscores the stereospecificity of its biological targets.
Receptor Binding and Functional Activity: A Tale of Two Isomers
The primary mechanism of action for lysergic acid derivatives is their interaction with serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂A subtype, where they act as partial agonists.[2][3] The hallucinogenic effects of LSD are strongly correlated with its potency at the 5-HT₂ receptor.[2]
While direct comparative binding data for this compound and L-lysergic acid is scarce, studies on their diethylamide derivatives provide strong evidence of stereoselective binding. For instance, d-LSD binds with high affinity (K_D = 10 nM) to rat brain membranes in a stereospecific manner.[4] In contrast, the psychotropically inactive L-LSD is reported to be 1000 times weaker in displacing d-[³H]LSD, indicating a significantly lower affinity for the binding site.[4] This dramatic difference in binding affinity is the fundamental reason for the disparity in their biological effects.
Table 1: Comparative Receptor Affinity of LSD Isomers
| Compound | Target Receptor | Affinity (K_i in nM) | Relative Potency | Reference |
| d-LSD | 5-HT₂A | ~1-10 | High | [4] |
| l-LSD | 5-HT₂A | >1000 | Very Low | [4] |
Note: The data presented is for the diethylamide derivatives, which serves as a proxy for the parent acids' expected receptor interactions.
The profound difference in affinity translates to a stark contrast in functional activity. The d-isomer of LSD is a potent partial agonist at 5-HT₂A receptors, initiating a cascade of intracellular signaling events.[3] The L-isomer, due to its poor binding, is considered pharmacologically inactive in this regard.
Signaling Pathways: The Aftermath of Receptor Activation
Activation of the 5-HT₂A receptor by an agonist like d-LSD triggers a G-protein-coupled signaling cascade. This primarily involves the G_q/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]
Some studies suggest that hallucinogenic 5-HT₂A receptor agonists like LSD may preferentially activate the phospholipase A₂ (PLA₂)-arachidonic acid (AA) pathway over the PLC-IP pathway.[3] Furthermore, recent research indicates that LSD's effects may also involve the activation of the TrkB and MAPK signaling pathways.[6][7]
Given the inactivity of L-lysergic acid derivatives at the 5-HT₂A receptor, it is presumed that they do not significantly engage these downstream signaling pathways.
Experimental Methodologies
The determination of receptor binding affinities and functional activities relies on established in vitro pharmacological assays.
Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor.[8]
Objective: To quantify the binding affinity (K_i) of this compound and L-lysergic acid for the 5-HT₂A receptor.
Protocol:
-
Preparation of Materials:
-
Cell membranes expressing the human 5-HT₂A receptor.
-
A radiolabeled ligand with high affinity for the 5-HT₂A receptor (e.g., [³H]ketanserin).
-
Unlabeled test compounds (this compound and L-lysergic acid) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A non-specific binding ligand (e.g., 10 µM serotonin).[9]
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific ligand).
-
Incubate at a specified temperature (e.g., 37°C) to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[9]
-
Functional Assay (Calcium Flux Assay)
This assay measures the functional consequence of receptor activation, such as the mobilization of intracellular calcium.[5]
Objective: To determine the functional potency (EC₅₀) of this compound and L-lysergic acid at the 5-HT₂A receptor.
Protocol:
-
Cell Culture:
-
Use a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Add varying concentrations of the test compounds (this compound and L-lysergic acid) to the cells.
-
Include a known 5-HT₂A agonist as a positive control.
-
-
Data Measurement:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Conclusion
The stereochemistry of lysergic acid is a determining factor in its biological activity. The (+)-isomer, through its derivatives, demonstrates high affinity and functional agonism at 5-HT₂A receptors, leading to significant downstream signaling and physiological effects. In stark contrast, the L-isomer is largely inactive due to its inability to effectively bind to these receptors. This comparison highlights the critical importance of stereoisomerism in drug design and pharmacological research, where subtle changes in molecular geometry can lead to profound differences in biological outcomes.
References
- 1. Lysergic acid - Wikipedia [en.wikipedia.org]
- 2. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereospecific binding of D-lysergic acid diethylamide (LSD) to brain membranes: relationship to serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. homework.study.com [homework.study.com]
- 7. Psychedelic LSD activates neurotrophic signal but fails to stimulate neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Assessing the Purity of Synthetic (+)-Lysergic Acid: A Comparative Guide to Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic (+)-lysergic acid against a reference standard. Ensuring the purity of active pharmaceutical ingredients (APIs) and research chemicals is critical for safety, efficacy, and regulatory compliance. This document outlines key analytical techniques, provides detailed experimental protocols, and presents comparative data to aid in the selection and implementation of appropriate purity assessment strategies.
Introduction to this compound and the Importance of Purity
This compound is a chiral molecule and a precursor to a wide range of ergoline (B1233604) alkaloids, including the potent psychedelic lysergic acid diethylamide (LSD). It possesses two stereocenters, giving rise to four stereoisomers: this compound, (-)-lysergic acid, (+)-iso-lysergic acid, and (-)-iso-lysergic acid. The desired biologically active precursor for many pharmaceutical applications is this compound.
The synthesis of this compound can result in the formation of various impurities, including its stereoisomers and other related compounds. The presence of these impurities can impact the safety, toxicity, and efficacy of the final product. Therefore, robust analytical methods are required to accurately identify and quantify the purity of synthetic this compound and to characterize any impurities present.
Key Analytical Techniques for Purity Assessment
The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Mass Spectrometry (MS) is often coupled with HPLC to provide structural information on impurities.
Table 1: Comparison of Analytical Techniques for this compound Purity Assessment
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | HPLC-Mass Spectrometry (HPLC-MS) |
| Primary Use | Separation and quantification of stereoisomers and other impurities. | Absolute purity determination and structural elucidation. | Identification and quantification of impurities. |
| Strengths | Excellent for separating chiral isomers. High sensitivity and precision. | Primary analytical method, does not require a specific reference standard for the analyte. Provides structural information. | High specificity and sensitivity for impurity identification. |
| Limitations | Requires a specific chiral column. May require method development for optimal separation. | Lower sensitivity compared to HPLC. Requires a high-purity internal standard. | Can be more complex to operate and maintain. |
| Typical Purity Range | >98% | >98% | - |
| Limit of Quantification | ~0.05 µg/mL | ~0.15 mg/mL | pg/mL to ng/mL range |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis
This method is crucial for separating and quantifying the four stereoisomers of lysergic acid.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the chiral HPLC analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a diode array detector (DAD) or fluorescence detector (FLD) is suitable.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm), is recommended.[1]
-
Mobile Phase: A typical mobile phase is a mixture of methanol (B129727) and acetonitrile (B52724) (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).[1] The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at 310 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of each lysergic acid isomer in methanol at a concentration of 1 mg/mL. From these, prepare a mixed working standard solution containing all four isomers at a concentration of 10 µg/mL each by diluting with the mobile phase.[1]
-
Sample Solution: Dissolve the synthetic this compound sample in methanol to an estimated concentration of 10 µg/mL.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.[1]
Table 2: Representative Chiral HPLC Data for Lysergic Acid Isomers
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| (+)-iso-Lysergic acid | 8.5 | - | 0.01 | 0.05 |
| (-)-iso-Lysergic acid | 9.8 | >1.5 | 0.01 | 0.05 |
| This compound | 11.2 | >1.5 | 0.01 | 0.05 |
| (-)-Lysergic acid | 12.5 | >1.5 | 0.01 | 0.05 |
Note: Retention times and resolution are illustrative and may vary based on the specific HPLC system, column, and mobile phase composition.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary ratio method that can determine the purity of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Logical Flow for qNMR Purity Assessment
Caption: Logical steps for determining purity using qNMR.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).
Experimental Protocol (adapted for ergot alkaloids):
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the synthetic this compound and a similar amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Table 3: Example qNMR Purity Calculation for this compound
| Parameter | This compound (Sample) | Maleic Acid (Internal Standard) |
| Mass (m) | 10.25 mg | 9.88 mg |
| Molecular Weight (MW) | 268.31 g/mol | 116.07 g/mol |
| Integrated Signal | Olefinic proton at ~6.8 ppm | Olefinic protons at ~6.3 ppm |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.95 |
| Purity of IS (P_IS) | - | 99.9% |
| Calculated Purity | 98.7% | - |
Summary of Findings and Recommendations
The purity assessment of synthetic this compound requires a multi-faceted analytical approach.
-
Chiral HPLC is indispensable for determining the stereoisomeric purity, which is a critical quality attribute. The use of a polysaccharide-based chiral column provides excellent separation of the four stereoisomers.
-
qNMR offers a robust method for determining the absolute purity of the material without the need for a specific this compound reference standard. This technique is particularly valuable for qualifying in-house primary standards.
-
HPLC-MS is a powerful tool for the identification and quantification of unknown impurities that may be present at low levels.
For comprehensive quality control, it is recommended to use a combination of these techniques. Chiral HPLC should be employed to control the stereoisomeric content, while qNMR can be used to establish the absolute purity of the batch. HPLC-MS is valuable for impurity profiling during process development and for investigating any out-of-specification results.
The use of a well-characterized reference standard is essential for the accurate quantification of impurities and for method validation. Certified Reference Materials (CRMs) should be used where available to ensure traceability and accuracy.[2]
References
Comparative Guide to Analytical Methods for (+)-Lysergic Acid and Related Compounds
Introduction
(+)-Lysergic acid is a precursor to the potent psychedelic lysergic acid diethylamide (LSD) and a member of the ergot alkaloid family. Accurate and precise quantification of this compound and its derivatives is crucial in forensic toxicology, clinical research, and pharmaceutical quality control. While a formal inter-laboratory validation study specifically for this compound is not widely published, a robust body of literature exists for the validation of analytical methods for LSD and its metabolites. This guide provides a comparative overview of the most prevalent analytical techniques, namely High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on published validation data.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the performance characteristics of HPLC-FLD and LC-MS/MS methods for the analysis of lysergic acid derivatives, providing a basis for comparison.
Table 1: Comparison of HPLC-FLD and LC-MS/MS Method Performance
| Parameter | HPLC-FLD | LC-MS/MS |
| Limit of Detection (LOD) | ~0.2 ng/mL[1][2] | 0.01 ng/mL[3][4] |
| Limit of Quantification (LOQ) | 0.2 - 0.5 µg/mL[5] | 0.0125 - 0.05 ng/mL[3][4][6] |
| Linearity (r²) | >0.99[1][2] | >0.99[6] |
| Intra-day Precision (%CV) | 4.3% - 9.1%[2] | 4.54% - 5.82%[3][4] |
| Inter-day Precision (%CV) | 4.3%[2] | 4.35% - 7.21%[3][4] |
| Accuracy | Not explicitly stated | 98.7% - 107%[3][4] |
Table 2: Detailed Validation Data for an LC-MS/MS Method [3][4]
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Intraday Accuracy (%) | Interday Accuracy (%) |
| LSD | 0.01 | 0.05 | 4.81 | 4.35 | 105 | 105 |
| iso-LSD | 0.01 | 0.05 | 5.75 | 7.21 | 98.7 | 99.4 |
| nor-LSD | 0.01 | 0.05 | 5.82 | 5.88 | 107 | 102 |
| O-H-LSD | 0.01 | 0.1 | 4.54 | 7.21 | 106 | 99.4 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-FLD and LC-MS/MS analysis of lysergic acid and its derivatives.
HPLC-Fluorescence Detection (HPLC-FLD) Protocol
This method is suitable for the quantification of LSD in blood samples.[1][2]
-
Sample Preparation (Solid-Phase Extraction):
-
Blood samples are extracted using an Isolute HCX column.
-
The eluates containing LSD are collected for analysis.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase ODS-Hypersil column.
-
Mobile Phase: A mixture of 0.3% triethylamine (B128534) in a 68:32 phosphate (B84403) buffer (0.1 M, pH 8.0) and acetonitrile (B52724).[1]
-
Flow Rate: Isocratic elution.
-
-
Detection:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a highly sensitive method for the quantification of LSD and its metabolites in plasma.[3][4]
-
Sample Preparation (Online Turbulent Flow Extraction):
-
Plasma samples undergo online extraction using a turbulent flow chromatography system. This allows for the direct injection of plasma and removal of proteins and other matrix components.
-
-
Liquid Chromatography:
-
Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[3]
-
Mobile Phase B: 20 mmol/L ammonium acetate in a 1:1 mixture of methanol (B129727) and acetonitrile with 0.1% formic acid.[3]
-
Mobile Phase C: 1:1:1 mixture of acetonitrile, acetone, and 2-propanol (for flushing and equilibration).[3]
-
Gradient: The separation is achieved using a gradient elution with mobile phases A and B.[3]
-
Tandem Mass Spectrometry:
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC‐MS/MS method to quantify lysergic acid diethylamide (LSD), iso‐LSD, 2‐oxo‐3‐hydroxy‐LSD, and nor‐LSD and identify novel metabolites in plasma samples in a controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method to quantify lysergic acid diethylamide (LSD), iso-LSD, 2-oxo-3-hydroxy-LSD, and nor-LSD and identify novel metabolites in plasma samples in a controlled clinical trial - OPEN Foundation [open-foundation.org]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
Dawn of a New Era in Neurotherapeutics: Comparing the Neuroplasticity Effects of LSD and Its Novel Analogue, JRT
For Immediate Release
A comparative analysis of (+)-Lysergic acid diethylamide (LSD) and its novel, non-hallucinogenic analogue, (+)-JRT, reveals that both compounds promote significant neuroplasticity. However, JRT demonstrates a remarkable increase in dendritic spine and synapse density in the prefrontal cortex, offering a promising new avenue for therapeutic development without the psychoactive effects of LSD. This guide provides a detailed comparison of their neuroplastic effects, supported by experimental data, for researchers, scientists, and drug development professionals.
Quantitative Comparison of Neuroplastic Effects
The following table summarizes the key quantitative findings on the neuroplastic effects of LSD and its novel analogue, JRT, in the prefrontal cortex of mice.
| Compound | Metric | Result | Species | Experimental Notes |
| (+)-JRT | Dendritic Spine Density | 46% increase [1][2][3] | Mouse | In vivo, measured by 3D electron microscopy.[1] |
| Synapse Density | 18% increase [1][2] | Mouse | In vivo, measured by 3D electron microscopy.[1] | |
| This compound (LSD) | Dendritic Spine Density | Increased [4][5][6] | Mouse | In vivo, repeated administration (30 µg/kg daily for 7 days) prevented stress-induced decrease in cortical spine density.[4][6] |
| Neuronal Activity | Increased | Mouse | In vivo, repeated administration increased the burst activity of pyramidal neurons in the prefrontal cortex.[4] | |
| Dendritic Arbor Complexity | Increased [5][7] | Rat | In vitro, observed in cultured cortical neurons.[5] | |
| Synaptogenesis | Increased [5][7] | Rat | In vitro, observed in cultured cortical neurons.[5] |
Key Signaling Pathways in Psychedelic-Induced Neuroplasticity
The neuroplastic effects of both LSD and its analogues are primarily mediated through a complex interplay of signaling pathways. The diagram below illustrates the key molecular players involved. Activation of the serotonin (B10506) 2A (5-HT2A) receptor is a critical initiating event, which subsequently engages the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) and mammalian Target of Rapamycin (mTOR) pathways. These pathways converge to promote synaptogenesis and dendritic growth.
Experimental Protocols
The findings presented in this guide are based on rigorous experimental methodologies. Below are detailed protocols for the key experiments cited.
In Vivo Two-Photon Microscopy for Dendritic Spine Imaging
This technique is utilized to visualize and quantify changes in dendritic spine density and dynamics in the brain of living animals over time.
Protocol Steps:
-
Animal Model: Thy1-GFP transgenic mice, which express green fluorescent protein in a subset of neurons, are commonly used to visualize dendritic spines.
-
Cranial Window Surgery: A small circular piece of the skull over the prefrontal cortex is removed and replaced with a glass coverslip to create an optical window for imaging.
-
Imaging: A two-photon microscope is used to acquire high-resolution 3D image stacks of dendritic segments.
-
Treatment: Animals are administered with either the vehicle, LSD, or a novel analogue.
-
Longitudinal Imaging: The same dendritic segments are imaged at multiple time points (e.g., before and after treatment) to track changes in spine density and morphology.
-
Data Analysis: Image analysis software (e.g., ImageJ) is used to manually or semi-automatically count and analyze dendritic spines.
3D Electron Microscopy for Synaptic Density Analysis
This high-resolution imaging technique allows for the detailed reconstruction and quantification of synapses in brain tissue.
Protocol Steps:
-
Tissue Preparation: Mice are perfused, and the brain tissue is fixed, typically with a mixture of paraformaldehyde and glutaraldehyde.[8] The prefrontal cortex is then dissected and processed for electron microscopy.
-
Serial Sectioning: The tissue block is cut into ultrathin serial sections using an ultramicrotome.
-
Imaging: The serial sections are imaged using a transmission electron microscope (TEM) or a scanning electron microscope (SEM) equipped for serial block-face imaging.[9]
-
3D Reconstruction: The series of 2D images are aligned and reconstructed into a 3D volume using specialized software.
-
Synapse Quantification: Synapses are identified based on their ultrastructural features (e.g., synaptic vesicles, postsynaptic density) and quantified within the reconstructed volume.[2]
Primary Neuronal Culture and Sholl Analysis
In vitro models using primary neuronal cultures are instrumental for studying the direct effects of compounds on neuronal morphology.
Protocol Steps:
-
Cell Culture: Embryonic rat cortical neurons are dissected, dissociated, and plated on coated coverslips.
-
Treatment: Neurons are treated with the compounds of interest (e.g., LSD, JRT) or a vehicle control.
-
Immunocytochemistry: After treatment, neurons are fixed and stained with neuronal markers such as MAP2 to visualize dendrites.
-
Image Acquisition: Images of individual neurons are captured using a fluorescence microscope.
-
Sholl Analysis: A series of concentric circles are drawn around the soma of the neuron, and the number of dendritic intersections with each circle is counted.[3][10][11] This analysis provides a quantitative measure of dendritic arbor complexity.[3][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing effects on dendritic arborization using novel Sholl analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of psychedelics on neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. researchgate.net [researchgate.net]
- 7. Psychedelics Promote Structural and Functional Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. escholarship.org [escholarship.org]
- 11. Sholl Analysis - ImageJ [imagej.net]
The Dawn of Non-Hallucinogenic Psychoplastogens: A Comparative Guide to Lysergic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutics for neuropsychiatric disorders is entering a new era. The limitations of current treatments, including delayed onset of action and significant side effects, have spurred interest in the therapeutic potential of psychedelics. However, their hallucinogenic properties present a major hurdle to widespread clinical adoption. This guide provides an objective comparison of emerging non-hallucinogenic lysergic acid derivatives, evaluating their therapeutic promise against traditional psychedelics and standard-of-care medications, supported by experimental data.
The focus of this guide is on two promising non-hallucinogenic lysergic acid derivatives: 2-bromo-LSD and lisuride. These compounds are being investigated for their potential to induce neural plasticity, a mechanism believed to underlie the rapid and sustained therapeutic effects of psychedelics, but without the perceptual alterations. We will compare their pharmacological profiles and preclinical efficacy with the classic hallucinogen, lysergic acid diethylamide (LSD), and established treatments for depression and migraine.
Pharmacological Profile: A Tale of Two Receptors
The therapeutic and hallucinogenic effects of lysergic acid derivatives are primarily mediated by their interaction with serotonin (B10506) and dopamine (B1211576) receptors. The key to separating these effects lies in understanding their nuanced receptor binding affinities and functional activities.
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of 2-bromo-LSD, lisuride, and LSD for key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity. For comparison, data for the classic psychedelic psilocin (the active metabolite of psilocybin), a representative Selective Serotonin Reuptake Inhibitor (SSRI), an atypical antipsychotic, and a triptan are also included.
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | D2 |
| Non-Hallucinogenic Derivatives | |||||
| 2-bromo-LSD | - | 0.48 | 8.56 | 7.14 | Potent Agonist |
| Lisuride | 0.2 | 2-6 | - | Potent | 0.3 |
| Classic Hallucinogens | |||||
| LSD | Potent | 2-6 | Potent | Potent | Potent |
| Psilocin | Potent | Potent | Potent | Potent | Moderate |
| Standard of Care | |||||
| Fluoxetine (SSRI) | - | - | - | 64 (R-Fluoxetine) | - |
| Aripiprazole (Atypical Antipsychotic) | High | 22.4 | 0.36 | 428 | 0.34 |
| Sumatriptan (Triptan) | High | - | - | - | - |
Functional Activity: Beyond Binding
Functional assays reveal how a compound activates a receptor, providing insights into its potential therapeutic or adverse effects. A key differentiator for non-hallucinogenic derivatives is their functional selectivity at the 5-HT2A receptor, particularly their reduced recruitment of β-arrestin, a protein implicated in hallucinogenic signaling.
| Compound | 5-HT2A Gq Activation (EC50, nM) | 5-HT2A β-Arrestin Recruitment (EC50, nM) | Hallucinogenic Potential (Head-Twitch Response) |
| Non-Hallucinogenic Derivatives | |||
| 2-bromo-LSD | Partial Agonist | Weak/None | Does not induce |
| Lisuride | Partial Agonist | Weak/None | Does not induce |
| Classic Hallucinogens | |||
| LSD | 12.3 | 12.3 | Induces (ED50 = 52.9 µg/kg) |
| DOI | Potent Agonist | Potent Agonist | Induces |
Preclinical Efficacy: Evidence from Animal Models
Preclinical studies in animal models of depression and other neuropsychiatric conditions provide crucial evidence for the therapeutic potential of these compounds.
Antidepressant-like Effects
The forced swim test and chronic stress models are widely used to assess antidepressant-like activity. In the forced swim test, a reduction in immobility time is indicative of an antidepressant effect. The chronic stress model often utilizes the sucrose (B13894) preference test, where an increase in preference for a sweetened solution suggests a reversal of anhedonia, a core symptom of depression.
| Compound | Animal Model | Key Findings |
| 2-bromo-LSD | Forced Swim Test (Mice) | Increased active coping behavior.[1] |
| Chronic Stress (Mice) | Reversed the behavioral effects of chronic stress.[1] | |
| Lisuride | Forced Swim Test (Rats) | Dose-dependently reduced immobility time (0.05-0.25 mg/kg, i.p.).[2] |
| Olfactory Bulbectomy (Rats) | Suppressed muricide (aggressive behavior) with an ED50 of 0.16 mg/kg, i.p.[2] | |
| LSD | Chronic Stress (Rodents) | Can reverse behavioral effects of chronic stress. |
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.
Forced Swim Test (Mice)
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water.
Materials:
-
Cylindrical tanks (e.g., 20 cm diameter, 30 cm height) made of transparent Plexiglas.
-
Water maintained at 23-25°C.
-
Video recording and analysis software.
Procedure:
-
Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet.
-
Gently place the mouse into the water.
-
Record the session, which typically lasts for 6 minutes.
-
The last 4 minutes of the session are scored for immobility (floating with only minor movements to keep the head above water).
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
Chronic Unpredictable Mild Stress (CUMS) Model (Mice)
Objective: To induce a depressive-like state in mice, characterized by anhedonia, which can then be used to test the efficacy of potential antidepressant compounds.
Materials:
-
Animal housing with the ability to manipulate environmental conditions.
-
Various stressors (e.g., damp bedding, cage tilt, altered light/dark cycle, social stress).
-
Sucrose solution (typically 1-2%).
Procedure:
-
For a period of several weeks, expose mice to a variable sequence of mild stressors.
-
The unpredictability of the stressors is crucial to prevent habituation.
-
Periodically, conduct a sucrose preference test to assess anhedonia.
-
The test involves giving mice a free choice between two bottles, one containing water and the other a sucrose solution, for a defined period (e.g., 24 hours).
-
A decrease in the preference for the sucrose solution is indicative of anhedonia.
-
Following the induction of a depressive-like state, the test compound can be administered to assess its ability to reverse the anhedonic behavior.
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway
References
A Comparative Guide to (+)-Lysergic Acid and Lysergic Acid Methylpropylamide (LAMPA) for Researchers
This guide provides a detailed comparison of (+)-Lysergic acid and its synthetic derivative, lysergic acid methylpropylamide (LAMPA), tailored for researchers, scientists, and drug development professionals. The content herein synthesizes available experimental data to facilitate an objective analysis of their respective pharmacological profiles.
Introduction
This compound is a naturally occurring ergoline (B1233604) alkaloid found in ergot fungus and certain flowering plants. It serves as a precursor for the synthesis of numerous pharmacologically active compounds, most notably lysergic acid diethylamide (LSD).[1] Lysergic acid methylpropylamide (LAMPA) is a synthetic analogue of LSD, developed during research into the structure-activity relationships of lysergamides.[2] While both compounds share the core ergoline structure, modifications at the amide group significantly influence their interaction with neurotransmitter receptors and subsequent biological activity.
Chemical Structures
The foundational difference between this compound and LAMPA lies in the substituent at the C8 carboxamide position. This compound possesses a carboxylic acid group, whereas LAMPA features a methylpropylamide group. This structural alteration has profound implications for their pharmacokinetic and pharmacodynamic properties.
Figure 1: Chemical Structures of this compound and LAMPA.
(A) this compound (B) LAMPA
Comparative Pharmacological Data
The following table summarizes the available quantitative data on the receptor binding affinities and functional potencies of this compound and LAMPA. It is important to note that direct quantitative binding and functional data for this compound are limited in publicly available literature.[1] Therefore, its profile is largely inferred from the extensive research on its diethylamide derivative, LSD, and should be interpreted with caution.
| Parameter | This compound | LAMPA | Reference Compound: LSD |
| Receptor Binding Affinity (Kᵢ, nM) | |||
| 5-HT₂ₐ | Data not readily available; inferred to be lower than LSD | ~4-5x lower affinity than LSD | 2.9 |
| 5-HT₁ₐ | Data not readily available; inferred to be lower than LSD | Similar to LSD | 1.1 |
| 5-HT₂C | Data not readily available; inferred to be lower than LSD | Data not readily available | 1.7 |
| D₂ | Data not readily available; inferred to be lower than LSD | Data not readily available | 15 |
| Functional Activity | |||
| 5-HT₂ₐ Receptor | Data not readily available | Reduced-efficacy partial agonist | Partial agonist |
| Head-Twitch Response (ED₅₀, nmol/kg) | Not applicable | 358.3 | ~132.8 |
Data for LSD is provided for comparative context and is compiled from multiple sources.
Signaling Pathways and Experimental Workflows
The primary pharmacological effects of many lysergamides are mediated through the serotonin (B10506) 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates a cascade of intracellular signaling events.
References
Safety Operating Guide
Proper Disposal of (+)-Lysergic Acid: A Guide for Laboratory Professionals
The disposal of (+)-Lysergic acid, a precursor to a Schedule I controlled substance, requires strict adherence to both U.S. Drug Enforcement Administration (DEA) and Environmental Protection Agency (EPA) regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure compliant and safe disposal.
Core Principle: The "Non-Retrievable" Standard
The primary mandate from the DEA for the disposal of controlled substances is that they must be rendered "non-retrievable."[1][2][3] This means the substance cannot be transformed back into a physical or chemical state that would allow it to be used as a controlled substance or its analogue.[3] The DEA does not mandate a specific method but rather the outcome.[1][2] Methods such as flushing down a drain or mixing with coffee grounds or cat litter are explicitly not considered compliant for DEA registrants.[4]
Disposal Pathways for this compound
There are two primary pathways for the compliant disposal of this compound from a registered laboratory. The choice depends on institutional policies, available equipment, and the quantity of the substance.
1. On-Site Destruction: This involves the irreversible chemical alteration of the substance to render it non-retrievable. 2. Transfer to a DEA-Registered Reverse Distributor: This is a common and highly recommended method where a specialized waste management contractor handles the disposal.
The decision-making process for selecting a disposal method is outlined in the workflow diagram below.
Caption: Decision workflow for compliant disposal of this compound.
Experimental Protocol: General Chemical Neutralization
While a specific, DEA-validated protocol for the destruction of this compound is not publicly available, a general procedure for neutralizing acidic compounds can be applied to render the substance less hazardous as a preliminary step. Important: This procedure alone may not meet the "non-retrievable" standard without further validation by the registrant. The resulting waste must still be managed as hazardous and/or controlled substance waste.
Objective: To neutralize the acidic properties of this compound waste.
Materials:
-
This compound waste solution/solid.
-
Sodium carbonate (soda ash) or calcium hydroxide.
-
Water.
-
Appropriate reaction vessel (e.g., polyethylene (B3416737) bucket or beaker).
-
pH meter or pH indicator strips.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat.
-
Stirring rod or magnetic stirrer.
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Don all required PPE.
-
Dilution: If starting with a concentrated acid or solid, first dilute it. Slowly and cautiously add the this compound to a large volume of cold water (a 1:10 acid-to-water ratio is a safe starting point).[5] Never add water to acid , as this can cause a violent exothermic reaction.[6]
-
Prepare Base Solution: In a separate container, prepare a solution or slurry of a weak base, such as sodium carbonate, in water.
-
Neutralization: Slowly add the basic solution to the diluted lysergic acid solution while stirring continuously.[5][6] Be aware that this reaction can generate heat and potentially off-gas (carbon dioxide if using carbonate), so addition must be slow and controlled.
-
Monitor pH: Periodically check the pH of the solution. Continue adding the base until the pH is within a neutral range (typically between 6.0 and 8.0).[5]
-
Final Disposal: The resulting neutralized solution, while less corrosive, must still be considered hazardous waste. It should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office or a licensed waste contractor.
Regulatory and Documentation Requirements
Accurate and thorough documentation is a critical component of controlled substance disposal. Failure to comply can result in significant penalties.
| Form/Document | Purpose | When to Use |
| DEA Form 222 | Official order form for the transfer of Schedule I and II controlled substances.[7] | Required when transferring this compound waste to a DEA-registered reverse distributor.[7] |
| DEA Form 41 | Record of controlled substances destroyed. | Required for any on-site destruction of controlled substances. The form must be signed by two authorized employees who witnessed the destruction.[4][7] |
| Certificate of Destruction (COD) | A document provided by the waste contractor confirming that the substance has been received and destroyed in a compliant manner. | Received after transferring waste to a reverse distributor. This, along with Form 222, serves as the record of disposal.[7] |
All records related to the disposal of controlled substances, including completed DEA forms and Certificates of Destruction, must be retained for a minimum of two years.[4]
Safety and Handling Considerations
-
Hazard Communication: Always consult the Safety Data Sheet (SDS) for this compound before handling.[8] It is suspected of causing genetic defects and cancer.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] A face shield is recommended when handling corrosive materials.[11]
-
Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Waste Segregation: Do not mix this compound waste with incompatible chemicals. Store acids and bases separately.[12] The final waste product must be stored in a compatible, properly labeled container in a designated satellite accumulation area.[12][13]
By following these regulatory guidelines, procedural steps, and safety precautions, laboratory professionals can ensure the proper and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. ashp.org [ashp.org]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Comprehensive Safety and Handling Guide for (+)-Lysergic Acid
This guide provides essential safety protocols, operational procedures, and disposal plans for handling (+)-Lysergic acid in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are potent compounds that require stringent safety measures. Exposure can occur through inhalation, skin contact, or ingestion.[1] The following table summarizes the required Personal Protective Equipment (PPE) to mitigate these risks.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Double Gloves | Wear two pairs of powder-free, chemical-resistant nitrile gloves.[2][3] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3] Change the outer glove regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[2] |
| Body Protection | Disposable Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] This prevents skin contact with spills or aerosols. |
| Eye & Face Protection | Safety Goggles & Face Shield | Use chemical splash goggles with side shields.[4] When handling quantities that could splash, a face shield worn over the goggles is necessary for full-face protection.[4] |
| Respiratory Protection | Respirator | All handling of solid this compound or solutions that may produce aerosols must be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation.[5][6] For situations with a higher risk of aerosolization, a NIOSH-approved respirator may be necessary.[4] |
| Foot Protection | Closed-toe Shoes & Shoe Covers | Wear closed-toe shoes in the laboratory. Use disposable shoe covers when working in areas where contamination is likely, and do not wear them outside the work area.[2] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to prevent contamination and exposure. All operations involving this compound should be performed in a designated and restricted area.[3]
Workflow Diagram:
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Weighing: Handle solid this compound with extreme care to avoid creating dust.[5] Use a microbalance within the containment of the fume hood.
-
Solution Preparation: When preparing solutions, add solvent to the solid slowly to prevent splashing.
-
Assistance: It is recommended to work with an assistant who can provide materials from outside the fume hood to prevent the primary handler from contaminating external surfaces.[7]
-
-
Post-Handling Decontamination:
-
Equipment: Decontaminate all non-disposable items that came into contact with the compound. Rinse glassware and tools multiple times with a suitable solvent (e.g., ethanol (B145695) or acetone), collecting the rinsate as hazardous liquid waste.[8]
-
Work Surfaces: Clean the surfaces of the fume hood with a decontaminating solution (e.g., diluted bleach), followed by a rinse with water.[7]
-
PPE Removal: Doff PPE in a manner that avoids self-contamination. The outer gloves should be removed and disposed of inside the fume hood.[2] Remove the remaining PPE and dispose of it in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[8]
Waste Segregation and Disposal Workflow:
Caption: Waste segregation and disposal plan.
Disposal Procedures:
-
Segregation:
-
Solid Waste: Collect all contaminated solid items, including gloves, gowns, weigh boats, and absorbent pads, in a dedicated and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all solutions and solvent rinses in a designated, leak-proof hazardous liquid waste container.[8] Do not mix with incompatible waste streams.
-
Sharps Waste: Dispose of any contaminated needles, syringes, or broken glassware in a puncture-resistant sharps container designated for chemically contaminated sharps.[8]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[8]
-
Keep containers securely closed when not in use.[9]
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.[8]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[10] For acidic waste solutions, neutralization with a suitable base like sodium bicarbonate may be required before disposal, in accordance with institutional guidelines.[11]
-
References
- 1. Personal Protective Equipment for Use in Handling Hazardous Drugs [stacks.cdc.gov]
- 2. pppmag.com [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. quora.com [quora.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. gerpac.eu [gerpac.eu]
- 7. swgdrug.org [swgdrug.org]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. dl.novachem.com.au [dl.novachem.com.au]
- 11. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
